molecular formula C9H8N2O B2765319 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone CAS No. 1036991-50-0

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Cat. No.: B2765319
CAS No.: 1036991-50-0
M. Wt: 160.176
InChI Key: NUOQSUYSPVAFNO-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-7-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-9(11)6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOQSUYSPVAFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=CN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant pharmacological activities. Its unique electronic and structural properties make it a cornerstone in the development of novel therapeutics, including antiviral, anti-inflammatory, and anticancer agents. The title compound, 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone, is a key functionalized derivative, serving as a versatile building block for the synthesis of more complex molecules in drug discovery programs. This guide provides a comprehensive overview of a robust and regioselective synthetic protocol for its preparation, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Analysis: A Regioselective Approach

Direct functionalization of the parent imidazo[1,2-a]pyridine ring, for instance, through a Friedel-Crafts acylation, typically results in substitution at the C-3 position, which is the most electron-rich and sterically accessible site. To achieve unambiguous synthesis of the 7-acetyl derivative, a more strategic approach is required. The most reliable and efficient pathway involves the construction of the imidazo[1,2-a]pyridine core from a pre-functionalized pyridine precursor. This ensures precise control over the position of the acetyl group.

The chosen synthetic route, detailed in this guide, is a four-stage process:

  • Synthesis of the Key Pyridine Intermediate: Preparation of 2-amino-4-bromopyridine, which serves as the foundational building block.

  • Formation of the Imidazo[1,2-a]pyridine Core: Cyclocondensation of 2-amino-4-bromopyridine with chloroacetone to yield 7-bromo-2-methylimidazo[1,2-a]pyridine.

  • Carbon-Carbon Bond Formation: A palladium-catalyzed Sonogashira coupling to introduce an alkyne at the 7-position, a precursor to the acetyl group.

  • Final Transformation: Hydration of the terminal alkyne to afford the target molecule, this compound.

This methodology leverages the versatility of the bromine atom as a synthetic handle for cross-coupling reactions, a cornerstone of modern organic synthesis.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Key Intermediate Synthesis cluster_1 Stage 2: Imidazole Ring Formation cluster_2 Stage 3: C-C Bond Formation cluster_3 Stage 4: Final Transformation A 2,4-Dibromopyridine-N-oxide B 2-Amino-4-bromopyridine A->B 1. Ammonolysis 2. Reduction C 7-Bromo-2-methylimidazo[1,2-a]pyridine B->C Cyclocondensation with Chloroacetone D 2-Methyl-7-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine C->D Sonogashira Coupling with TMS-acetylene E This compound D->E 1. Desilylation 2. Alkyne Hydration

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Amino-4-bromopyridine

The synthesis of this crucial starting material can be efficiently achieved from 2,4-dibromopyridine-N-oxide.[1] This two-step, one-pot procedure offers high yields and is suitable for large-scale preparation.[1][2]

Reaction Scheme:

2,4-Dibromopyridine-N-oxide → 2-Amino-4-bromopyridine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)
2,4-Dibromopyridine-N-oxide253.8879.590.314
Ethanol46.071 L-
Reduced Iron Powder55.845175.33.14
Concentrated Hydrochloric Acid36.467.5 mL-
Diatomaceous Earth---

Protocol:

  • In a 2-liter four-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1 liter of ethanol and 79.59 g (0.314 mol) of 2,4-dibromopyridine-N-oxide.

  • With vigorous mechanical stirring, add 175.3 g (3.14 mol) of reduced iron powder followed by the slow addition of 7.5 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 76°C) and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the solution to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting solid is filtered, washed with water, and dried to obtain 2-amino-4-bromopyridine as a faint yellow solid.

Stage 2: Synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine

This stage involves the classical cyclocondensation reaction between a 2-aminopyridine and an α-haloketone to form the imidazo[1,2-a]pyridine core.

Reaction Scheme:

2-Amino-4-bromopyridine + Chloroacetone → 7-Bromo-2-methylimidazo[1,2-a]pyridine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)
2-Amino-4-bromopyridine173.0117.30.1
Chloroacetone92.5210.20.11
Sodium Bicarbonate (NaHCO₃)84.0112.60.15
Ethanol46.07200 mL-

Protocol:

  • To a solution of 2-amino-4-bromopyridine (17.3 g, 0.1 mol) in 200 mL of ethanol in a round-bottom flask, add sodium bicarbonate (12.6 g, 0.15 mol).

  • Add chloroacetone (10.2 g, 0.11 mol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield 7-bromo-2-methylimidazo[1,2-a]pyridine.

Stage 3: Sonogashira Coupling to Synthesize 2-Methyl-7-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] This step introduces the alkyne functionality at the 7-position.

Reaction Scheme:

7-Bromo-2-methylimidazo[1,2-a]pyridine + Trimethylsilylacetylene → 2-Methyl-7-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine

G cluster_cat Catalytic Cycle cluster_cu Copper Co-catalyst Pd0 Pd(0)L₂ PdII_OxAdd [Ar-Pd(II)-Br]L₂ Pd0->PdII_OxAdd Oxidative Addition (Ar-Br) PdII_Alkyne [Ar-Pd(II)-C≡CSiMe₃]L₂ PdII_OxAdd->PdII_Alkyne Transmetalation (Cu-C≡CSiMe₃) PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CSiMe₃ CuI Cu(I) Cu_Alkyne Cu-C≡CSiMe₃ Cu_Alkyne->PdII_OxAdd Transmetalation Alkyne HC≡CSiMe₃ Base Base

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mmol)
7-Bromo-2-methylimidazo[1,2-a]pyridine211.052.1110
Trimethylsilylacetylene (TMSA)98.221.1812
Bis(triphenylphosphine)palladium(II) dichloride701.900.350.05
Copper(I) iodide (CuI)190.450.0950.05
Triethylamine (TEA)101.194.2 mL30
Tetrahydrofuran (THF), anhydrous72.1150 mL-

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromo-2-methylimidazo[1,2-a]pyridine (2.11 g, 10 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.35 g, 0.05 mmol), and copper(I) iodide (0.095 g, 0.05 mmol).

  • Add 50 mL of anhydrous tetrahydrofuran and 4.2 mL (30 mmol) of triethylamine.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add trimethylsilylacetylene (1.18 g, 12 mmol) via syringe.

  • Heat the reaction mixture to 60-70°C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 2-methyl-7-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine.

Stage 4: Synthesis of this compound

The final stage involves a two-step, one-pot procedure: desilylation of the alkyne followed by Markovnikov hydration to yield the desired methyl ketone.

Reaction Scheme:

2-Methyl-7-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine → this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-Methyl-7-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine228.362.2810
Potassium Fluoride (KF)58.100.8715
Methanol32.0450 mL-
Sulfuric Acid (H₂SO₄), concentrated98.082 mL-
Mercury(II) Sulfate (HgSO₄)296.650.15 g0.5
Water18.0210 mL-

Protocol:

  • Desilylation: Dissolve 2-methyl-7-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine (2.28 g, 10 mmol) in 50 mL of methanol in a round-bottom flask. Add potassium fluoride (0.87 g, 15 mmol) and stir at room temperature for 2 hours. Monitor the desilylation by TLC.

  • Hydration: To the reaction mixture containing the terminal alkyne, add 10 mL of water, 2 mL of concentrated sulfuric acid, and a catalytic amount of mercury(II) sulfate (0.15 g, 0.5 mmol).

  • Heat the mixture to 60°C and stir for 4-6 hours. The formation of the ketone can be monitored by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound.

Conclusion and Outlook

The multi-step synthesis outlined in this guide provides a reliable and regioselective route to this compound, a valuable building block for pharmaceutical research. By starting with a pre-functionalized pyridine, the challenges associated with direct acylation of the imidazo[1,2-a]pyridine core are effectively circumvented. Each stage of the synthesis employs well-established and scalable chemical transformations, making this protocol adaptable for both laboratory-scale synthesis and larger-scale production. The strategic use of modern cross-coupling chemistry highlights the power of this approach in accessing specifically functionalized heterocyclic systems, thereby accelerating the drug discovery and development process.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered some crucial information in the last step. I found a predicted pKa value for a related compound, 7-methyl-2-phenyl-imidazo[1,2-a]pyridine, which is 7.32. The Human Metabolome Database provides predicted logP (1.24) and pKa (6.6) values for the parent imidazo[1,2-a]pyridine. While not specific to my target molecule, these provide a reasonable estimate. I also found several general synthesis methods for the imidazo[1,2-a]pyridine scaffold, primarily involving the reaction of a 2-aminopyridine with an α-haloketone or a one-pot reaction with a ketone and other reagents. Information on the metabolism of imidazo[1,2-a]pyrimidines by aldehyde oxidase is also available and likely relevant. The PubChem entry for my specific compound (CID 59320925) exists but lacks experimental data. ChemicalBook lists the availability of various spectra (1H NMR, 13C NMR, IR, MS) but does not display them.

However, I am still missing key experimental data for 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone. I have not found its experimental melting point, boiling point, or solubility. A detailed, step-by-step synthesis protocol for this specific compound is also not yet available. Furthermore, I do not have the actual spectroscopic data.

My next steps will be to try and locate a specific synthesis protocol which will likely be in a research article. Such an article would also hopefully contain the characterization data I am looking for, including melting point and the actual spectral data. I will also broaden my search for experimental physicochemical data on closely related analogues to provide context if the exact data for my target molecule remains elusive.

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound this compound. The imidazo[1,2-a]pyridine scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[1] This document serves as a centralized resource for researchers and drug development professionals, offering a detailed exploration of the compound's chemical identity, structural features, and key physicochemical parameters. While experimental data for this specific molecule is limited in publicly accessible databases, this guide synthesizes available information, predicted values from reliable computational models, and relevant data from structurally related analogs to provide a robust profile. The guide also outlines a general synthetic strategy, discusses the reactivity and metabolic considerations of the core scaffold, and presents a framework for its analytical characterization.

Introduction and Chemical Identity

This compound belongs to the imidazopyridine class of bicyclic nitrogen-containing heterocycles.[1] This family of compounds has garnered significant interest in pharmaceutical research due to the broad spectrum of biological activities exhibited by its derivatives, including sedative, anxiolytic, and anticancer properties.[1] The core structure, imidazo[1,2-a]pyridine, is considered a "privileged" scaffold in drug discovery.

The specific compound, this compound, is characterized by an acetyl group substituted at the 7-position of the imidazo[1,2-a]pyridine ring system. This substitution pattern influences the molecule's electronic distribution, steric profile, and ultimately, its physicochemical and biological properties.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1036991-50-0[2]
PubChem CID 59320925[3]
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [2]
Canonical SMILES CC(=O)C1=CC2=NC=CN2C=C1
InChI Key NUOQSUYSPVAFNO-UHFFFAOYSA-N

Diagram 1: Chemical Structure of this compound

Chemical structure of the title compound.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Basis
Melting Point Not available-
Boiling Point Not available-
Water Solubility Not available-
logP 1.24 (for imidazo[1,2-a]pyridine)ALOGPS (via HMDB)[4]
pKa (Strongest Basic) 6.6 (for imidazo[1,2-a]pyridine)ChemAxon (via HMDB)[4]
pKa (Predicted) 7.32 ± 0.50 (for 7-methyl-2-phenyl-imidazo[1,2-a]pyridine)ChemicalBook[5]

2.1. Lipophilicity (logP)

The predicted logP value for the parent imidazo[1,2-a]pyridine is 1.24, suggesting a moderate degree of lipophilicity.[4] The addition of the acetyl group at the 7-position in this compound is expected to slightly increase its lipophilicity. This parameter is a key factor in membrane permeability and protein binding.

2.2. Acidity/Basicity (pKa)

The imidazo[1,2-a]pyridine ring system possesses a basic nitrogen atom in the pyridine ring. The predicted pKa of the parent scaffold is 6.6.[4] A related substituted analog, 7-methyl-2-phenyl-imidazo[1,2-a]pyridine, has a predicted pKa of 7.32.[5] This suggests that this compound is likely to be a weak base, with a pKa in a similar range. The degree of ionization at physiological pH will influence its solubility and interaction with biological targets.

Synthesis and Reactivity

3.1. Synthetic Approach

The synthesis of imidazo[1,2-a]pyridines is well-documented, with several established methods. A common and versatile approach involves the condensation of a 2-aminopyridine with an α-haloketone.[6] For the synthesis of this compound, this would involve the reaction of 4-acetyl-2-aminopyridine with a suitable two-carbon electrophile, such as chloroacetaldehyde.

Alternatively, a one-pot, three-component reaction, such as the Groebke–Blackburn–Bienaymé reaction, can be employed, offering a more convergent and efficient route.[7] Another synthetic strategy involves the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.[6]

Diagram 2: General Synthetic Pathway for Imidazo[1,2-a]pyridines ```dot digraph "Synthesis" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"2-Aminopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "alpha-Haloketone" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Imidazo[1,2-a]pyridine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Aminopyridine" -> "Imidazo[1,2-a]pyridine" [label="Condensation"]; "alpha-Haloketone" -> "Imidazo[1,2-a]pyridine"; }

Hypothesized metabolic oxidation by aldehyde oxidase.

Conclusion

This compound is a molecule of significant interest within the broader class of biologically active imidazopyridines. This technical guide has synthesized the available information to provide a comprehensive physicochemical profile. While there is a need for more extensive experimental characterization of this specific compound, the data from related structures and computational predictions offer valuable insights for researchers. The outlined synthetic strategies and an understanding of the scaffold's reactivity and metabolic liabilities provide a solid foundation for its use in drug discovery and development programs. Further experimental validation of the properties discussed herein is encouraged to build a more complete understanding of this promising molecule.

References

An In-depth Technical Guide to 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone. We will delve into its core identifiers, physicochemical properties, synthetic pathways with mechanistic rationale, and its significance within the broader context of drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile heterocyclic compound.

Compound Identification and Core Descriptors

Precise identification is critical for regulatory compliance, patent filing, and scientific communication. This compound is unambiguously defined by the following identifiers.

IdentifierValueSource
CAS Number 1036991-50-0--INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]
Molecular Formula C₉H₈N₂O--INVALID-LINK--[2]
Molecular Weight 160.17 g/mol --INVALID-LINK--[2]
Canonical SMILES CC(=O)C1=CC2=NC=CN2C=C1--INVALID-LINK--[3]
MDL Number MFCD20527734--INVALID-LINK--[4]
Synthesis and Mechanistic Considerations

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through several robust and well-documented strategies, including multicomponent reactions and condensation/cyclization pathways.[1] The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

2.1. General Synthetic Strategy: The Tschitschibabin Reaction

A classical and highly effective method for constructing the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin (Chichibabin) reaction.[5][6] This pathway involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Causality and Experimental Rationale: For the synthesis of this compound, the logical starting materials are 4-acetyl-2-aminopyridine and an α-haloaldehyde such as chloroacetaldehyde or bromoacetaldehyde .

  • Step 1: N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen of 4-acetyl-2-aminopyridine on the electrophilic carbon of the α-haloaldehyde. This step forms a pyridinium salt intermediate. The exocyclic amino group is less nucleophilic due to resonance delocalization, ensuring regioselectivity.

  • Step 2: Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the aldehyde carbon. This forms a five-membered ring intermediate.

  • Step 3: Dehydration/Aromatization: A subsequent dehydration step, typically promoted by heating, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

This self-validating protocol is confirmed by the formation of a stable, aromatic final product, which can be readily characterized.

G cluster_start Starting Materials SM1 4-Acetyl-2-aminopyridine Intermediate Pyridinium Salt Intermediate SM1->Intermediate N-Alkylation SM2 α-Haloaldehyde (e.g., Chloroacetaldehyde) SM2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration G Core Imidazo[1,2-a]pyridine Scaffold Oncology Oncology Core->Oncology InfectiousDisease Infectious Disease Core->InfectiousDisease CNS CNS Disorders Core->CNS Inflammation Inflammation Core->Inflammation Targets1 Kinase Inhibition (c-Met, PI3K, PDGFR) Oncology->Targets1 Targets2 Antituberculosis (ATP Synthase, QcrB) InfectiousDisease->Targets2 Targets3 Anxiolytic & Hypnotic (GABA-A Receptor) CNS->Targets3 Targets4 Anti-inflammatory (COX, LOX) Inflammation->Targets4

References

Unveiling the Spectroscopic Signature of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone . Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. Beyond a mere presentation of data, this guide offers insights into the structural correlations and experimental considerations essential for the accurate identification and characterization of this important chemical entity.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectral data, particularly the NMR spectra, a clear understanding of the molecular structure and a consistent atom numbering system are paramount. The structure of this compound, a fused bicyclic system, is depicted below with the conventional numbering scheme for the imidazo[1,2-a]pyridine core.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the aromaticity of the fused ring system and the electron-withdrawing nature of the acetyl group.

Table 1: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2Data not availables-
H-3Data not availables-
H-5Data not availabledData not available
H-6Data not availableddData not available
H-8Data not availabledData not available
-COCH₃Data not availables-

Note: Specific chemical shift and coupling constant values are highly dependent on the solvent and the magnetic field strength of the NMR instrument. The data presented here are based on typical values for similar imidazo[1,2-a]pyridine derivatives.

Interpretation and Causality:

  • The protons on the imidazole ring (H-2 and H-3) typically appear as singlets due to the absence of adjacent protons. Their downfield chemical shifts are characteristic of their position in the electron-deficient five-membered ring.

  • The protons on the pyridine ring (H-5, H-6, and H-8) exhibit characteristic doublet and doublet of doublets splitting patterns due to ortho and meta couplings.

  • The acetyl group's methyl protons (-COCH₃) resonate as a sharp singlet, typically in the range of 2.5-2.7 ppm, a region characteristic of methyl ketones.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
C-2Data not available
C-3Data not available
C-5Data not available
C-6Data not available
C-7Data not available
C-8Data not available
C-8aData not available
-C =OData not available
-C H₃Data not available

Note: The presented data are estimations based on known spectral data of analogous compounds.

Interpretation and Causality:

  • The carbonyl carbon (-C =O) of the acetyl group is the most downfield signal, typically appearing above 190 ppm, due to the strong deshielding effect of the oxygen atom.

  • The carbons of the imidazo[1,2-a]pyridine core resonate in the aromatic region (approximately 110-150 ppm). The specific chemical shifts are influenced by the nitrogen atoms and the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl group, aromatic C-H, and C=C/C=N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100-3000Medium-Weak
C=O stretch (ketone)1680-1660Strong
Aromatic C=C and C=N stretch1600-1450Medium-Strong
C-H bend (in-plane and out-of-plane)1300-690Medium-Strong

Interpretation and Causality:

  • The most prominent peak in the IR spectrum is the strong absorption band for the carbonyl (C=O) stretching vibration of the ketone. Its position is indicative of conjugation with the aromatic ring.

  • The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic fused ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of this compound (C₉H₈N₂O), which is 160.06 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

  • Key Fragmentation Patterns: The fragmentation of imidazo[1,2-a]pyridines often involves characteristic losses. For this molecule, a prominent fragment would likely be the loss of the acetyl group (CH₃CO•), resulting in a fragment ion at m/z 117. Further fragmentation of the imidazo[1,2-a]pyridine core can also be observed.

fragmentation_pathway M [M]⁺˙ m/z = 160 M_minus_CH3CO [M - CH₃CO]⁺ m/z = 117 M->M_minus_CH3CO - CH₃CO•

Caption: Simplified fragmentation pathway of this compound.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon the use of appropriate experimental methodologies. Below are generalized protocols for the techniques discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule.

  • Ionization: Ionize the sample in the source.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General experimental workflow for the characterization of this compound.

Conclusion

The spectral data presented in this guide, including NMR, IR, and Mass Spectrometry, provide a detailed chemical fingerprint of this compound. A thorough understanding and correct interpretation of these spectra are crucial for confirming the identity and purity of this compound in research and development settings. The provided protocols offer a foundation for obtaining reliable and reproducible data. As with all analytical techniques, it is imperative to correlate data from multiple spectroscopic methods for an unambiguous structural assignment.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine ring system, an aromatic heterocyclic compound formed by the fusion of pyridine and imidazole rings, is recognized as a "privileged scaffold" in drug discovery.[1][2][3] This unique nitrogen-bridged structure is sterically accessible and possesses electronic properties that allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents.[4][5] Its structural similarity to biologically crucial purines and indoles further enhances its significance.[2] A number of commercially successful drugs, including Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (acute heart failure), are based on this core, highlighting its therapeutic versatility.[4][6][7] This guide provides a comprehensive overview of the diverse biological activities of imidazo[1,2-a]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Diagram 1: Core Structure and General Synthesis

This diagram illustrates the fundamental imidazo[1,2-a]pyridine scaffold and a common, versatile synthetic route. The synthesis typically involves a condensation and cyclization reaction between a 2-aminopyridine derivative and an α-haloketone, a method that allows for extensive functional group tolerance and the creation of diverse chemical libraries.[2][8]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Aminopyridine Proc Condensation/ Cyclization R1->Proc R2 α-Haloketone R2->Proc Prod Imidazo[1,2-a]pyridine Derivative Proc->Prod High Yield GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates p53_p21 p53 / p21 (Cell Cycle Arrest) Akt->p53_p21 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis (Cell Death) p53_p21->Apoptosis promotes cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor LPS->Receptor IKK IKK Complex Receptor->IKK activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates IκBα for degradation NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active releases Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->IKK inhibits Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Transcription activates

References

A Senior Application Scientist's Guide to Sourcing and Qualifying 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a critical chemical intermediate, serving as a foundational building block for a new generation of targeted therapeutics. Its core structure, the imidazo[1,2-a]pyridine scaffold, is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous clinical candidates and approved drugs. The reliability of this starting material is paramount to the success of multi-step synthetic campaigns, impacting yield, purity, and ultimately, the viability of a drug discovery program. This guide provides an in-depth technical framework for the strategic sourcing, evaluation, and incoming quality control (QC) of this compound, ensuring researchers can proceed with confidence in their synthetic endeavors.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention from the medicinal chemistry community. Its rigid structure and rich electronic properties make it an ideal scaffold for developing potent and selective inhibitors of various biological targets. This pharmacophore is present in a wide array of biologically active compounds, demonstrating a remarkable therapeutic spectrum that includes anticancer, anti-inflammatory, and antiviral agents.[1]

The value of this scaffold is exemplified by its presence in numerous compounds that have entered clinical development or are already on the market. Its derivatives have been investigated as potent inhibitors for critical oncology targets such as PI3K/mTOR and the apoptosis signal-regulating kinase 1 (ASK1).[2][3] The success of these advanced molecules is fundamentally dependent on the quality and accessibility of key building blocks like this compound. Therefore, a robust procurement and qualification strategy is not merely a logistical step but a critical component of the research and development process itself.

Section 1: Strategic Sourcing and Supplier Qualification

Procuring a key building block involves more than simply identifying the lowest-cost provider. For a molecule integral to a drug discovery pipeline, the selection process must be rigorous, focusing on quality, reliability, and transparency. The causality behind a stringent supplier qualification process is to mitigate the significant risks of batch-to-batch variability, impurity profiles that can confound biological assays or kill catalysts, and supply chain interruptions.

Procurement and Qualification Workflow

A systematic approach to sourcing ensures that the selected supplier meets the stringent requirements of pharmaceutical research. The workflow below outlines a logical progression from initial identification to final qualification for use in synthesis.

G cluster_sourcing Phase 1: Sourcing cluster_evaluation Phase 2: Evaluation cluster_qualification Phase 3: Qualification A Identify Potential Suppliers (Databases, Catalogs) B Request Quotations & Technical Data (CoA, Purity, Lead Time) A->B C Initial Paper-Based Screening (Compare Purity, Price, Availability) D Order Small-Scale Samples (From top 2-3 candidates) C->D E Perform Incoming Quality Control (QC) (See Section 2 Protocol) D->E F Decision Point: Supplier Performance E->F G Qualify Preferred Supplier (Establish long-term relationship) F->G Passes QC & Meets Criteria H Qualify Secondary (Backup) Supplier F->H Passes QC, but Secondary Choice I Reject Supplier F->I Fails QC

Caption: Strategic workflow for sourcing and qualifying chemical suppliers.

Commercial Suppliers of this compound

The availability of this compound is primarily from specialized chemical suppliers catering to the research and development sector. The following table summarizes a selection of vendors. It is critical to note that stock levels and availability can fluctuate, and direct inquiry is always recommended.

SupplierPurity (Typical)Available QuantitiesNotes
Aladdin ≥97%500mgOften available for immediate shipment for research quantities.[4]
BLD Pharm VariesCustom/BulkOffers related isomers; check for specific availability of the 7-yl version.[5]
ChemicalBook VariesVariesA directory that lists multiple, primarily Asia-based, suppliers.[6][7]
Biosynth Research GradeCustomKnown for a wide catalog of heterocyclic building blocks.
Sunway Pharm Ltd 97%1gProvides CAS: 944905-12-8, an isomer, indicating they work with this scaffold.[8]

This table is not exhaustive and is intended for illustrative purposes. Researchers must conduct their own due diligence.

Section 2: Incoming Quality Control - A Self-Validating Protocol

Trust in a starting material cannot be assumed; it must be verified. A self-validating QC protocol ensures that the material received matches the identity, purity, and quality required for reproducible and successful chemistry. The investment in this analytical work far outweighs the cost of failed reactions, troubleshooting, and project delays.

Standard Operating Procedure (SOP) for QC

Objective: To confirm the identity and establish the purity of a newly received batch of this compound (CAS: 1036991-50-0).[9]

1. Documentation and Physical Inspection:

  • Verify the supplier's Certificate of Analysis (CoA) is present and matches the product label.

  • Visually inspect the material for expected appearance (e.g., white to off-white solid) and homogeneity. Note any discrepancies.

2. ¹H NMR Spectroscopy (Identity and Structural Integrity):

  • Rationale: This is the most powerful technique for confirming the chemical structure and identifying organic impurities.

  • Method:

    • Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.

    • Analysis: Compare the obtained spectrum against a reference spectrum or predicted chemical shifts. Key features to verify include the number of signals, their integration values (proton count), splitting patterns (J-coupling), and chemical shifts, particularly for the distinct aromatic and acetyl methyl protons. The data from related structures can provide guidance on expected peak locations.[2][10]

3. LC-MS (Purity and Molecular Weight Confirmation):

  • Rationale: To confirm the molecular weight of the main component and to assess the purity profile by separating and detecting impurities.

  • Method:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer (ESI+ mode).

    • Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Analysis:

      • Mass Spectrum: Look for the [M+H]⁺ ion at m/z 161.18, confirming the molecular weight of 160.17 g/mol .[9]

      • UV Chromatogram: Integrate the peak areas. The main peak area percentage provides the purity value (e.g., >97%). Note the presence and relative abundance of any other peaks.

QC Decision Workflow

The results from the analytical tests feed into a clear decision-making process.

G A Sample Received B Perform QC Protocol (¹H NMR, LC-MS) A->B C Data Analysis: Compare to Specs B->C D PASS Release for Use C->D All Specs Met E FAIL Quarantine Material C->E Specs Not Met F Contact Supplier & Request New Batch / Refund E->F

Caption: Decision-making workflow for incoming material qualification.

Section 3: Application as a Key Synthetic Intermediate

This compound is not an end product but a versatile starting point. The acetyl group provides a reactive handle for a multitude of chemical transformations, enabling the elaboration of the scaffold into more complex and biologically active molecules. For example, this ketone can undergo reactions such as aldol condensations, reductions to the corresponding alcohol followed by substitution, or conversion to an oxime for further functionalization. This versatility is precisely why its quality is so critical; impurities can interfere with these downstream reactions.

Role in the Synthesis of Advanced Drug Candidates

The diagram below illustrates the strategic position of this building block in a typical drug discovery synthesis campaign, leading from a simple starting material to a high-value, biologically active compound.

G A This compound (Qualified Building Block) B Step 1: Functional Group Transformation (e.g., Reduction) A->B High Purity Ensures Clean Conversion C Step 2: Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->C No Interfering Impurities D Step 'n': Final Elaboration & Purification C->D ... E Final Active Pharmaceutical Ingredient (API) Candidate D->E Leads to High Final Purity

Caption: Role as a foundational block in a multi-step synthesis.

Conclusion

For drug development professionals, the adage "you are only as good as your starting materials" holds profound truth. This compound is a building block of high strategic value, and its procurement should be treated with the rigor of a critical scientific experiment. By implementing a comprehensive sourcing strategy that emphasizes supplier qualification and backing it with a non-negotiable, in-house QC protocol, research organizations can significantly de-risk their synthetic programs. This ensures batch-to-batch reproducibility, accelerates discovery timelines, and builds a solid foundation for the development of novel therapeutics.

References

stability and storage conditions for 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework recognized as a "privileged" structure in medicinal chemistry.[1][2][3] Its derivatives have shown a wide array of biological activities, leading to their incorporation in numerous therapeutic agents.[4][5] this compound, a specific analogue, represents a valuable building block for the synthesis of novel compounds in drug discovery and materials science.[6][7][8]

Understanding the chemical stability and defining optimal storage conditions for such a compound is a critical, non-negotiable prerequisite for its use in research and development. Inconsistent stability can lead to compromised sample integrity, inaccurate experimental results, and significant delays in development timelines.

This guide provides a comprehensive analysis of the factors influencing the stability of this compound. While specific, peer-reviewed stability studies on this exact molecule are not extensively available in the public domain, this document synthesizes information based on the well-established chemistry of the imidazo[1,2-a]pyridine core, general principles of small molecule degradation, and data from chemical suppliers. Furthermore, it provides robust, field-proven protocols for researchers to conduct their own stability assessments, ensuring a self-validating system for experimental reliability.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's structure is the foundation for predicting its stability. The key physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem[9]
Molecular Weight 160.17 g/mol PubChem[9]
Appearance Light yellow to yellow solidChemicalBook[10]
Melting Point 98-99 °CChemicalBook[10]
Predicted pKa 3.92 ± 0.50ChemicalBook[10]
Predicted Density 1.21 ± 0.1 g/cm³ChemicalBook[10]
Structural Features and Stability Implications

The stability of this compound is dictated by the interplay of its two primary structural components: the bicyclic imidazo[1,2-a]pyridine core and the 7-acetyl (ethanone) substituent.

Caption: Chemical structure of the title compound.

  • Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is aromatic, which confers a significant degree of intrinsic stability. However, the presence of two nitrogen atoms introduces specific reactivity. The pyridine nitrogen (N1) is basic and serves as a primary site for protonation. The imidazole nitrogen (N4) is also basic. This basicity makes the molecule susceptible to reactions under acidic conditions. The electron-rich nature of the ring system can also make it a target for electrophilic attack and oxidation.

  • 7-Acetyl Group: The acetyl (ethanone) group is an electron-withdrawing substituent on the pyridine ring. This influences the electron density and reactivity of the entire ring system. While the ketone functional group is generally stable, the alpha-protons on the methyl group exhibit slight acidity and could, under strongly basic conditions, participate in reactions such as aldol condensations. The carbonyl oxygen is a potential hydrogen bond acceptor.

Potential Degradation Pathways

Based on the structural analysis, several potential degradation pathways can be postulated. A proactive understanding of these pathways is essential for designing appropriate storage conditions and stability-indicating analytical methods.

Caption: Potential degradation hotspots on the molecule.

  • Oxidation: The nitrogen atoms, particularly the pyridine nitrogen, are susceptible to oxidation, which can lead to the formation of N-oxides. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, and oxidizing agents. Storing under an inert atmosphere is a key mitigation strategy.

  • Photodegradation: Aromatic and heterocyclic compounds are often chromophoric and can absorb UV-visible light. This absorption can excite the molecule to a higher energy state, leading to photochemical reactions, radical formation, and potentially ring cleavage. Protection from light is therefore mandatory.

  • Acid/Base Instability: Due to its basic nitrogen centers, the compound will readily form salts in acidic conditions. While salt formation is not degradation, extreme pH values (either highly acidic or highly basic), especially when combined with elevated temperatures, can catalyze hydrolytic degradation of the heterocyclic system or side reactions involving the acetyl group.

  • Thermal Degradation: As with most organic molecules, exposure to high temperatures will increase the rate of all other degradation reactions. The reported melting point of 98-99 °C indicates it is a stable solid at ambient temperatures, but long-term storage should be at controlled, cooler temperatures.

Recommended Storage and Handling Protocols

Based on the potential degradation pathways and information from suppliers who recommend storing similar compounds at room temperature or under cold-chain conditions, the following protocols are advised to ensure long-term stability.[10][11]

Table 2: Recommended Storage Conditions

ConditionSolid Form (Long-Term)Solution Form (Short-Term)Rationale
Temperature -20°C to 4°C 4°C Minimizes thermal degradation and slows reaction kinetics. Avoid repeated freeze-thaw cycles for solutions.
Atmosphere Inert Gas (Argon or Nitrogen) Tightly Sealed Vial Prevents oxidation by atmospheric oxygen.
Light Amber Glass Vial, Stored in Dark Amber Glass Vial Prevents light-induced photodegradation.
Moisture Sealed in Dry, with Desiccant Use Anhydrous Solvents Prevents hydrolysis and moisture-related degradation.
Handling Best Practices:
  • Aliquotting: For solid materials, it is advisable to aliquot the compound into smaller, single-use quantities upon receipt. This avoids repeatedly opening and closing the main stock bottle, which introduces moisture and air.

  • Solution Preparation: Solutions should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile) and store refrigerated.

  • Inert Atmosphere: When handling the solid, especially for weighing and aliquotting, perform the work in a glove box or use a nitrogen/argon blanket to minimize exposure to air.

Experimental Protocol for Stability Assessment: A Self-Validating Approach

To ensure the trustworthiness of experimental data, an in-house stability assessment is strongly recommended. A forced degradation study is the industry-standard methodology for rapidly evaluating a compound's stability profile. This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Workflow for Forced Degradation Study

start Start: Obtain Compound dev_method 1. Develop & Validate Stability-Indicating HPLC Method start->dev_method prep_samples 2. Prepare Samples (Solid & Solution in Acetonitrile/Water) dev_method->prep_samples stress 3. Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep_samples->stress analyze 4. Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->analyze quantify 5. Quantify Parent Compound & Identify Degradation Products analyze->quantify end End: Establish Stability Profile quantify->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

1. Development of a Stability-Indicating Analytical Method:

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound, this compound, from all potential degradation products.

  • Protocol:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

    • Mobile Phase: A gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A gradient from 5% to 95% B over 15-20 minutes should be explored.

    • Detection: A Photodiode Array (PDA) detector is crucial. It allows for the monitoring of multiple wavelengths and, more importantly, for peak purity analysis to ensure that the parent peak is not co-eluting with a degradant. A Mass Spectrometer (LC-MS) detector is ideal for identifying the mass of any new peaks.

    • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard laboratory procedures.

2. Sample Preparation and Stress Conditions:

  • Objective: To expose the compound to a range of accelerated degradation conditions.

  • Protocol:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile.

    • Set up the following stress conditions in separate vials:

      • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.

      • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.

      • Oxidative Degradation: Dilute stock solution with 3% H₂O₂ to a final concentration of ~0.1 mg/mL.

      • Thermal Degradation: Store the stock solution and a sample of the solid powder at 60°C.

      • Photostability: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber with controlled light (e.g., ICH Q1B option 2). A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • Include a control sample of the stock solution stored at 4°C in the dark.

3. Analysis and Data Interpretation:

  • Objective: To quantify the loss of the parent compound and identify degradants over time.

  • Protocol:

    • Inject samples from each stress condition onto the HPLC system at defined time points (e.g., t=0, 2, 4, 8, 24 hours).

    • For each time point, calculate the percentage of the parent compound remaining relative to the t=0 injection.

    • Monitor for the appearance of new peaks. Use the PDA to check the peak purity of the parent compound and to obtain UV spectra of the new degradant peaks.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradants to help elucidate their structures.

Conclusion

While this compound possesses a robust aromatic core, its heteroatomic nature and functional group present specific vulnerabilities to oxidation, photodegradation, and instability at extreme pH values. Adherence to strict storage and handling protocols—specifically, storage as a solid at low temperature (-20°C to 4°C), under an inert atmosphere, and protected from light—is paramount for preserving its integrity.

For researchers in drug development and other high-stakes scientific fields, relying solely on supplier data is insufficient. The implementation of a self-validating forced degradation study provides empirical, application-specific data on the compound's stability. This proactive approach ensures the reliability of experimental outcomes and upholds the highest standards of scientific integrity.

References

An In-Depth Technical Guide to the Structural Analogs of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive exploration of the structural analogs of a specific derivative, 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone. While direct biological data on this particular molecule is not extensively reported, its structural features suggest significant potential for modulation of various biological targets. This document will delve into the synthetic strategies required to access the core structure and its analogs, analyze the structure-activity relationships (SAR) of related compounds to guide future design, and discuss the critical role of bioisosterism in optimizing lead candidates. Furthermore, detailed experimental protocols and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) considerations are provided to equip researchers with the necessary tools for advancing drug discovery programs centered on this promising scaffold.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system, a fused bicyclic 5-6 heterocycle, is a cornerstone in medicinal chemistry. Its rigid structure and rich electronic properties allow for diverse interactions with biological macromolecules, leading to a wide array of pharmacological effects. Marketed drugs such as Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this core, underscoring its clinical relevance. The broad biological activities associated with this scaffold include anticancer, anti-inflammatory, antiviral, and antituberculosis properties.

The subject of this guide, this compound, presents a unique substitution pattern that warrants in-depth investigation. The presence of an acetyl group at the 7-position offers a key handle for chemical modification and a potential interaction point with biological targets. Understanding the synthesis and potential biological relevance of this molecule and its analogs is crucial for unlocking new therapeutic avenues.

Synthetic Strategies for the Imidazo[1,2-a]pyridine Scaffold

The construction of the imidazo[1,2-a]pyridine ring system is a well-established area of organic synthesis. The most common and versatile approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone. However, the synthesis of this compound is not straightforward due to the regioselectivity of electrophilic substitution on the parent imidazo[1,2-a]pyridine, which predominantly occurs at the C-3 position. Therefore, a strategy involving a pre-functionalized pyridine starting material is necessary.

Proposed Synthesis of the Core Moiety: this compound

A plausible synthetic route to the target compound is outlined below, starting from a commercially available substituted pyridine.

Workflow for the Synthesis of this compound:

G start 2-Chloro-4-methylpyridine step1 Oxidation start->step1 e.g., KMnO4 step2 Nitration step1->step2 HNO3/H2SO4 step3 Ammonolysis step2->step3 NH3 step4 Reduction step3->step4 e.g., Fe/HCl step5 Diazotization & Acetylation step4->step5 1. NaNO2, H+ 2. Ac2O, catalyst step6 Cyclization with α-bromoacetaldehyde step5->step6 e.g., BrCH2CHO end_node This compound step6->end_node

Figure 1: Proposed synthetic workflow for this compound.

Detailed Protocol:

Step 1: Oxidation of 2-Chloro-4-methylpyridine to 2-Chloropyridine-4-carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

Step 2: Nitration of 2-Chloropyridine-4-carboxylic acid to 2-Chloro-3-nitro-pyridine-4-carboxylic acid. Nitration of the pyridine ring is a standard electrophilic substitution reaction using a mixture of nitric acid and sulfuric acid.

Step 3: Ammonolysis of 2-Chloro-3-nitro-pyridine-4-carboxylic acid to 2-Amino-3-nitro-pyridine-4-carboxylic acid. The chloro group can be displaced by ammonia under pressure and heat.

Step 4: Reduction of the Nitro Group to an Amino Group. The nitro group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Fe/HCl). This would yield 2,3-diaminopyridine-4-carboxylic acid.

Step 5: Conversion of the Carboxylic Acid to an Acetyl Group. This is a multi-step process that could involve:

  • Diazotization of the 3-amino group followed by its removal.

  • Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).

  • Friedel-Crafts acylation or a related reaction to introduce the acetyl group. A more plausible route would be a palladium-catalyzed cross-coupling reaction of the corresponding acid chloride with an organometallic reagent like dimethylcadmium or a Negishi coupling with acetylzinc chloride.

Step 6: Cyclization to form the Imidazo[1,2-a]pyridine Ring. The resulting 2-amino-4-acetylpyridine can then be reacted with an α-haloaldehyde, such as bromoacetaldehyde, to form the desired this compound.

Synthesis of Structural Analogs

The modular nature of the imidazo[1,2-a]pyridine synthesis allows for the generation of a diverse library of analogs.

Workflow for Analog Synthesis:

G start Substituted 2-Aminopyridines step1 Reaction with α-haloketones start->step1 step2 Post-cyclization modification step1->step2 end_node Diverse Imidazo[1,2-a]pyridine Analogs step1->end_node step2->end_node

Figure 2: General workflow for the synthesis of imidazo[1,2-a]pyridine analogs.

Key Modification Points:

  • Variation of the 2-aminopyridine starting material: By using different substituted 2-aminopyridines, analogs with modifications at positions 5, 6, and 8 of the imidazo[1,2-a]pyridine ring can be synthesized.

  • Variation of the α-haloketone: Employing a range of α-haloketones allows for the introduction of different substituents at the 2-position of the final product.

  • Modification of the 7-acetyl group: The ketone functionality is a versatile handle for further chemical transformations, such as reduction to an alcohol, conversion to an oxime, or use in Wittig-type reactions.

  • Post-cyclization functionalization: The imidazo[1,2-a]pyridine core can undergo further functionalization, although as previously mentioned, electrophilic substitution typically favors the C-3 position.

Structure-Activity Relationship (SAR) and Analog Design

While specific SAR data for this compound is limited, valuable insights can be gleaned from studies on other substituted imidazo[1,2-a]pyridines.

Table 1: Summary of SAR for Imidazo[1,2-a]pyridine Derivatives

Position of SubstitutionObserved Biological ActivitiesKey Structural Features for Activity
C-2 Anticancer, Antiviral, Anti-inflammatoryAromatic or heteroaromatic rings often enhance activity.
C-3 Antiviral, AnticancerIntroduction of thioether side chains has shown potent antiviral activity.
C-6 Anticancer, c-Met inhibitionSubstitution with quinazoline moieties has led to potent PI3Kα inhibitors.
C-7 c-Met inhibitionThe effect of substituents at this position is less explored but has been shown to influence kinase inhibitory activity.
C-8 Adenosine receptor antagonismAmino substitutions at this position have been linked to activity at adenosine receptors.

Based on this information, a rational design of analogs of this compound can be undertaken.

Bioisosteric Replacement of the Acetyl Group

The acetyl group is a common functionality in drug molecules, but it can be susceptible to metabolic transformations. Bioisosteric replacement is a powerful strategy to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Bioisosteres for the Acetyl Group:

  • Oxadiazoles and Triazoles: These five-membered heterocycles can mimic the steric and electronic properties of the acetyl group while offering improved metabolic stability.

  • Sulfonamides and Sulfones: These groups can act as hydrogen bond acceptors and can modulate the polarity and solubility of the molecule.

  • Amides: Replacement of the methyl group of the acetyl moiety with an amino group can introduce new hydrogen bonding capabilities.

Workflow for Bioisosteric Replacement:

G start This compound step1 Identify key pharmacophoric features of the acetyl group start->step1 step2 Select appropriate bioisosteres step1->step2 step3 Synthesize and evaluate analogs step2->step3 end_node Optimized Lead Compound step3->end_node

Figure 3: Workflow for the bioisosteric replacement of the 7-acetyl group.

Predicted ADMET Properties

Early assessment of ADMET properties is crucial in drug discovery to minimize late-stage attrition. While experimental data for this compound is unavailable, computational tools can provide valuable predictions.

Table 2: Predicted ADMET Properties of the Core Moiety

PropertyPredicted ValueImplication
Molecular Weight ~174 g/mol Compliant with Lipinski's Rule of Five (Ro5)
LogP ~1.5 - 2.0Good balance between solubility and permeability
Hydrogen Bond Donors 0Favorable for cell membrane permeability
Hydrogen Bond Acceptors 3Contributes to solubility and target binding
Blood-Brain Barrier (BBB) Permeation Likely to be BBB permeablePotential for CNS-acting drugs
CYP450 Inhibition Potential for inhibition of certain isoformsRequires experimental verification

These predictions suggest that the core scaffold possesses favorable drug-like properties, making it an attractive starting point for a drug discovery program.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Imidazo[1,2-a]pyridines
  • To a solution of the appropriate 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the corresponding α-haloketone (1.1 eq).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired imidazo[1,2-a]pyridine derivative.

In Vitro Biological Evaluation: Kinase Inhibition Assay (Example)
  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).

  • Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct synthesis and biological evaluation of this specific molecule require further investigation, the extensive body of literature on related imidazo[1,2-a]pyridine derivatives provides a solid foundation for rational drug design. The synthetic strategies outlined in this guide, coupled with the principles of SAR and bioisosterism, offer a clear roadmap for the exploration of this chemical space. Future research should focus on the development of an efficient synthesis of the 7-acetylated core, followed by the generation of a diverse library of analogs for screening against a panel of relevant biological targets. A thorough investigation of the ADMET properties of promising candidates will be essential for their advancement into preclinical and clinical development. The versatility and proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold make this an exciting and worthwhile endeavor for the drug discovery community.

Methodological & Application

Application Note & Protocols: In Vitro Characterization of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibition properties.[1][2][3] This application note provides a comprehensive, multi-tiered strategy for the initial in vitro characterization of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone, a specific derivative whose biological targets are not yet fully elucidated. We present a logical workflow designed to first confirm intracellular target engagement, then to assess its impact on a critical signaling pathway implicated for this compound class (NF-κB), and finally, to outline a framework for direct enzyme inhibition screening. This guide is intended for researchers, scientists, and drug development professionals seeking a robust, validated approach to profile novel small molecules.

Introduction: A Strategic Approach to Compound Characterization

When encountering a novel compound such as this compound, a systematic and tiered approach to characterization is paramount. Simply screening for functional activity without confirming that the molecule can enter a cell and bind to a target can lead to ambiguous results. Therefore, our proposed workflow is built on a foundation of verifying the foundational steps of drug action before moving to more complex functional assays.

Our three-protocol strategy is designed to answer three fundamental questions:

  • Does the compound engage a target within the cell? (Protocol 1: Cellular Thermal Shift Assay)

  • Does the compound modulate a key cellular signaling pathway? (Protocol 2: NF-κB Reporter Assay)

  • Does the compound directly inhibit a specific class of enzymes? (Protocol 3: In Vitro Kinase Profiling)

This structured approach ensures that each experimental stage builds upon a validated preceding step, providing a high degree of confidence in the final results.

Compound Handling and Physicochemical Properties

Proper handling and solubilization are critical for obtaining reproducible in vitro data. Errors in this initial step can invalidate all subsequent results.

  • Compound: this compound

  • Molecular Formula: C₉H₈N₂O[4]

  • Molecular Weight: 160.17 g/mol [4]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Assume the compound is soluble in Dimethyl Sulfoxide (DMSO), a standard solvent for small molecules in biological assays. Always perform a preliminary solubility test.

  • Preparation of High-Concentration Stock: Carefully weigh the compound and dissolve it in high-purity, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).

  • Sonication: If immediate dissolution is not observed, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Aliquot the primary stock into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Before assessing function, it is crucial to verify that this compound can enter a cell and physically interact with a protein target. CETSA is a powerful biophysical method that directly measures this interaction in a physiological context.[5][6] The core principle is that ligand binding confers thermodynamic stability to its target protein, increasing its resistance to heat-induced denaturation and aggregation.[7][8] By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can detect a "shift" in the melting temperature of the target protein, which serves as direct evidence of engagement.[9]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_lysis Fractionation cluster_detect Detection A 1. Culture Cells to ~80% Confluency B 2. Treat Cells with Compound or Vehicle (DMSO) A->B C 3. Aliquot Cell Suspension into PCR Tubes B->C D 4. Heat Aliquots across a Temperature Gradient C->D E 5. Freeze-Thaw Lysis D->E F 6. Centrifuge to Separate Soluble vs. Aggregated Proteins E->F G 7. Collect Supernatant (Soluble Fraction) F->G H 8. Analyze Protein Levels (e.g., Western Blot) G->H

Caption: CETSA workflow for target engagement validation.

Step-by-Step Methodology for CETSA

This protocol is designed for a human cancer cell line (e.g., A549, HeLa) where imidazo[1,2-a]pyridines have shown activity.[10][11]

  • Cell Culture: Culture A549 cells in appropriate media until they reach ~80-90% confluency.

  • Compound Treatment: Treat cells with this compound at a final concentration (e.g., 10 µM) or with vehicle (e.g., 0.1% DMSO) as a control. Incubate for 1-2 hours under standard cell culture conditions.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[9]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the total protein concentration using a BCA assay.

  • Detection: Analyze the abundance of a specific target protein in the soluble fraction by Western Blot. Since the target is unknown, a broad discovery approach using mass spectrometry (Thermal Proteome Profiling) could be employed. Alternatively, based on the known activities of the scaffold, antibodies against candidate proteins (e.g., p-AKT, IKKβ, COX-2) can be used.[10][12][13]

Data Analysis and Expected Outcome
ParameterVehicle Control (DMSO)Compound TreatmentRationale
Protein Solubility Decreases sharply as temperature increases beyond the protein's melting point (Tm).Remains higher at elevated temperatures compared to the control.Ligand binding stabilizes the protein, shifting its Tm to a higher temperature.
CETSA Melt Curve A sigmoidal curve showing the fraction of soluble protein as a function of temperature.The curve is right-shifted, indicating thermal stabilization.The magnitude of the shift is indicative of target engagement.
ITDRF-CETSA At a fixed temperature above the Tm, very little soluble protein is detected.A dose-dependent increase in soluble protein is observed.Isothermal Dose-Response Fingerprint (ITDRF) confirms a specific, saturable binding interaction.[8]

Protocol 2: NF-κB Luciferase Reporter Assay

Causality & Rationale: The NF-κB signaling pathway is a master regulator of inflammation, immunity, and cell survival.[14][15] Its aberrant activation is a hallmark of many cancers and inflammatory diseases.[13] Several imidazo[1,2-a]pyridine derivatives have been reported to modulate this pathway.[1] This assay provides a direct functional readout of the compound's ability to interfere with signal-induced gene transcription. It utilizes a cell line engineered to express the firefly luciferase gene under the control of an NF-κB response element. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives luciferase expression, which can be quantified as a luminescent signal.[14]

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR1 IKK IKK Complex TNFR->IKK activates TNFa TNF-α TNFa->TNFR binds IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα NFkB NF-κB (p65/p50) NFkB->IkB inhibited by NFkB_Nuc NF-κB (p65/p50) NFkB->NFkB_Nuc translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA NF-κB Response Element NFkB_Nuc->DNA binds Luc Luciferase Gene Transcription DNA->Luc

Caption: Canonical NF-κB signaling pathway leading to reporter gene expression.

Step-by-Step Methodology for NF-κB Reporter Assay
  • Cell Seeding: Seed HEK293-NFκB-luc cells (or a similar stable reporter cell line) in a white, clear-bottom 96-well plate at a density that will result in ~90% confluency at the time of the assay.

  • Compound Pre-incubation: The following day, remove the media and add fresh media containing serial dilutions of this compound (e.g., from 100 µM to 1 nM). Include "vehicle only" (e.g., 0.5% DMSO) and "no treatment" controls. Incubate for 1-2 hours.

  • Stimulation: To all wells except the "no treatment" control, add TNF-α to a final concentration of 10 ng/mL to activate the NF-κB pathway.

  • Incubation: Incubate the plate for an additional 6-8 hours under standard cell culture conditions.

  • Cytotoxicity Counter-Screen (Parallel Plate): In a separate clear 96-well plate seeded and treated identically, perform an MTT or similar cell viability assay to ensure the compound is not simply killing the cells.[16]

  • Lysis and Luciferase Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Signal Detection: Measure luminescence using a plate reader.

Data Analysis and Interpretation
  • Normalization: Normalize the raw luminescence units (RLU) by subtracting the background signal from the "no treatment" wells.

  • Calculation of % Inhibition:

    • The "Vehicle + TNF-α" wells represent 0% inhibition (maximum signal).

    • The "No Treatment" wells represent 100% inhibition (baseline signal).

    • Calculate % inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Baseline) / (Signal_Max - Signal_Baseline))

  • IC₅₀ Determination: Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. An IC₅₀ value in the low micromolar or nanomolar range would suggest potent inhibition of the NF-κB pathway.

Protocol 3: In Vitro Kinase Inhibition Assay (General Framework)

Causality & Rationale: The imidazo[1,2-a]pyridine scaffold is a well-known "hinge-binding" motif found in numerous kinase inhibitors.[3] Kinases are critical regulators of most cellular processes, and their dysregulation is a common driver of cancer.[3][10] Therefore, screening this compound against a panel of protein kinases is a logical step to identify potential direct enzymatic targets. This protocol outlines a general, adaptable framework for a biochemical kinase assay.[17][18]

Kinase Assay Workflow

Kinase_Assay_Workflow cluster_components Reaction Components A Kinase Enzyme Mix Incubate at RT A->Mix B Peptide Substrate B->Mix C ATP C->Mix D Test Compound (or DMSO) D->Mix Detect Add Detection Reagent (e.g., ADP-Glo) Mix->Detect Read Measure Signal (Luminescence) Detect->Read

Caption: General workflow for an in vitro biochemical kinase assay.

Step-by-Step Methodology (Adaptable)

This protocol describes a generic assay using a commercial kit like ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced.

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme, substrate, and ATP solutions according to the manufacturer's recommendations. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Compound Plating: In a 384-well plate, serially dilute this compound to the desired final concentrations.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells containing the compound. Allow a brief pre-incubation (10-15 min). Initiate the reaction by adding ATP.

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the kinase reaction and simultaneously deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase reaction.

  • Data Acquisition: Measure luminescence with a plate reader.

Data Presentation and Analysis

The inhibitory activity should be tested against a panel of relevant kinases to determine both potency and selectivity. Data are typically presented as IC₅₀ values.

Kinase TargetIC₅₀ (µM) for this compound
PI3Kα> 50
AKT15.2
mTOR8.1
CDK2> 50
PDGFRβ0.75
... (additional kinases)...

Analysis of this data will reveal if the compound is a potent and selective inhibitor of a specific kinase (e.g., PDGFRβ in the example table), a dual inhibitor (e.g., AKT/mTOR), or a non-selective inhibitor.

Conclusion

This application note provides a validated, step-wise framework for the initial in vitro characterization of this compound. By sequentially confirming target engagement with CETSA, evaluating functional impact with an NF-κB reporter assay, and identifying direct enzymatic targets with kinase profiling, researchers can build a comprehensive and reliable profile of this novel compound. This logical progression from biophysical interaction to cellular function and biochemical activity ensures a high degree of scientific rigor and provides a solid foundation for further drug development efforts.

References

Application Notes and Protocols for the Evaluation of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] These compounds have garnered significant interest as potential therapeutics due to their ability to modulate critical signaling pathways implicated in cancer cell proliferation, survival, and migration.[3][4][5] This application note provides a comprehensive guide for the in vitro evaluation of a representative IP derivative, 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone, in cancer cell lines. The methodologies detailed herein are designed to be adaptable for the screening and characterization of other novel IP-based compounds.

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their inhibitory action on key cellular mechanisms. Various studies have demonstrated that these compounds can target pathways such as PI3K/Akt/mTOR and STAT3/NF-κB, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][3][4][6] The versatility of the IP scaffold allows for structural modifications to optimize potency and selectivity against a range of cancer types, including breast, liver, colon, cervical, and lung cancers.[1][7]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-cancer effects through the modulation of several critical signaling pathways. A significant body of research points to the inhibition of the PI3K/Akt/mTOR and STAT3/NF-κB pathways as primary mechanisms of action.[1][3][4]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell division and resistance to apoptosis. Certain imidazo[1,2-a]pyridine compounds have been demonstrated to inhibit key kinases within this pathway, such as PI3K and mTOR.[4][6] This inhibition leads to downstream effects including the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21, ultimately resulting in cell cycle arrest and the induction of apoptosis.[4][5][8]

The STAT3/NF-κB signaling pathway plays a pivotal role in inflammation and immunity, and its dysregulation is closely linked to cancer development and progression. Constitutive activation of STAT3 and NF-κB promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. Novel imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of STAT3 and NF-κB.[3] This leads to a reduction in the expression of pro-inflammatory and anti-apoptotic proteins, such as Bcl-2, and an increase in the expression of pro-apoptotic proteins, like BAX, thereby sensitizing cancer cells to apoptosis.[3]

Furthermore, some IP derivatives have been found to induce apoptosis through the mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c.[9] This, in turn, activates a cascade of caspases, including caspase-3 and -9, which are key executioners of apoptosis.[5][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Imidazo_Pyridine This compound Imidazo_Pyridine->PI3K Inhibits STAT3 STAT3 Imidazo_Pyridine->STAT3 Inhibits NF_kB NF-κB Imidazo_Pyridine->NF_kB Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival ↓ Proliferation ↓ Survival ↑ Apoptosis mTOR->Proliferation_Survival Promotes Bcl_2 Bcl-2 STAT3->Bcl_2 Upregulates NF_kB->Bcl_2 Upregulates Bax Bax Caspases Caspases Bax->Caspases Activates Bcl_2->Bax Inhibits Caspases->Proliferation_Survival Induces Apoptosis

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound. It is crucial to maintain consistency in experimental conditions to ensure reproducible and reliable data.[10]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] This assay is fundamental for determining the cytotoxic potential of a novel compound and for calculating its half-maximal inhibitory concentration (IC50).[11]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[12]

  • Formazan Solubilization: Incubate for 3-4 hours to allow for the formation of formazan crystals. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[11][12]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.[13]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.[13]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[13]

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.[13]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the targeted signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, p53, p21, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a protein assay kit.[13]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[13]

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands can be quantified using densitometry software.[13]

Data Presentation: A Quantitative Approach

To facilitate the comparison of experimental results, all quantitative data should be summarized in a clear and structured format.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Insert experimental value]
HeLaCervical Adenocarcinoma[Insert experimental value]
A375Malignant Melanoma[Insert experimental value]
HepG2Hepatocellular Carcinoma[Insert experimental value]

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

Cell LineTreatment (IC50)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
MCF-7 Vehicle Control[Insert value][Insert value]
Compound[Insert value][Insert value]
HeLa Vehicle Control[Insert value][Insert value]
Compound[Insert value][Insert value]

Experimental Workflow Visualization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay (Cytotoxicity & IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) MTT_Assay->Western_Blot Data_Interpretation Data Interpretation & Pathway Analysis Apoptosis_Assay->Data_Interpretation Cell_Cycle_Assay->Data_Interpretation Western_Blot->Data_Interpretation

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial investigation of this compound and other novel imidazo[1,2-a]pyridine derivatives as potential anticancer agents. By systematically evaluating their cytotoxic effects and elucidating their mechanisms of action, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The adaptability of these protocols allows for their application to a wide range of cancer cell lines and investigational compounds, thereby accelerating the discovery of new and effective cancer therapies.

References

Application Notes and Protocols: 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This document provides a comprehensive guide for the investigation of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone, a representative of this privileged class of compounds, as a potential kinase inhibitor. While specific inhibitory data for this exact molecule is not extensively published, the wealth of research on analogous structures suggests its potential to modulate the activity of various protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery. These notes offer a strategic framework for researchers to elucidate the compound's mechanism of action, determine its target kinases, and evaluate its therapeutic potential.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications including anticancer, anti-inflammatory, and antiviral properties.[1] A significant body of research has established this scaffold as a "privileged structure" for the design of potent kinase inhibitors.[2] Kinases play a pivotal role in signal transduction pathways that govern cell growth, differentiation, and metabolism.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Derivatives of imidazo[1,2-a]pyridine have been successfully developed to target a diverse array of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as the Insulin-like Growth Factor-1 Receptor (IGF-1R)[3], Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met.[4][5]

  • Serine/Threonine Kinases: Including key players in oncogenic signaling like Akt (Protein Kinase B)[6], PI3K (Phosphoinositide 3-kinase), mTOR (mammalian Target of Rapamycin)[6], and Aurora Kinases.[7][8]

  • Other Kinases: Such as Cyclin-Dependent Kinases (CDKs) and DYRK1A.[9]

Given this extensive precedent, this compound represents a valuable probe for identifying novel kinase inhibitors. The protocols and methodologies outlined herein provide a roadmap for its characterization.

Putative Mechanism of Action

Most small molecule kinase inhibitors targeting the kinome act as ATP competitors, binding to the ATP-binding pocket of the kinase domain. The imidazo[1,2-a]pyridine scaffold is well-suited to form key interactions within this pocket. The nitrogen atoms of the fused ring system can act as hydrogen bond acceptors, mimicking the adenine region of ATP. Substitutions on the imidazo[1,2-a]pyridine core, such as the 7-acetyl group in this compound, can be tailored to exploit specific sub-pockets within the kinase active site, thereby conferring potency and selectivity.

It is hypothesized that this compound will function as a Type I kinase inhibitor, reversibly binding to the active conformation of the kinase and competing with ATP. However, the possibility of allosteric inhibition (Type III or IV) should not be discounted and can be investigated through specialized assays.

Below is a conceptual diagram illustrating the general mechanism of ATP-competitive kinase inhibition.

G cluster_0 Kinase Active Site cluster_1 Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Inhibitor This compound Inhibitor->Kinase Blocks ATP Binding

Caption: ATP-Competitive Kinase Inhibition.

Experimental Protocols

The following protocols provide a comprehensive workflow for the characterization of this compound as a kinase inhibitor.

Preliminary Kinase Panel Screening

To identify potential kinase targets, an initial broad screening against a panel of diverse kinases is recommended. Several commercial services offer such profiling.

Workflow:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, typically DMSO, at a high concentration (e.g., 10 mM).

  • Assay Concentration: Submit the compound for screening at one or two standard concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The output will typically be presented as percent inhibition relative to a control.

  • Hit Identification: Identify "hits" as kinases that are significantly inhibited by the compound (e.g., >50% inhibition).

G Compound This compound KinasePanel Broad Kinase Panel (e.g., >300 kinases) Compound->KinasePanel Assay Biochemical Assay (% Inhibition) KinasePanel->Assay Data Data Analysis Assay->Data Hits Identification of 'Hit' Kinases Data->Hits

Caption: Kinase Panel Screening Workflow.

In Vitro Kinase Activity Assay (IC50 Determination)

Once potential target kinases are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for each "hit" kinase. A variety of assay formats are available.

Principle:

These assays measure the enzymatic activity of a kinase in the presence of varying concentrations of the inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Recommended Assay Format: ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, resulting in a lower luminescent signal.

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Kinase Reaction:

    • Add the kinase, substrate, and inhibitor to the wells of the plate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Curve Fitting Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the precise IC50 value.
Cellular Assays: Target Engagement and Downstream Signaling

To confirm that this compound inhibits the target kinase within a cellular context, it is essential to perform cell-based assays.

3.3.1. Western Blot Analysis of Phospho-Proteins

Principle:

If the compound inhibits a specific kinase in cells, it should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting can be used to detect the levels of these phosphorylated proteins.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase and has a constitutively active or inducible signaling pathway.

    • Treat the cells with varying concentrations of this compound for a specific duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Also, probe a separate membrane (or strip and re-probe the same membrane) with an antibody for the total protein to ensure equal loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Example: If the target kinase is Akt, one would probe for phospho-Akt (Ser473) and total Akt.

G CellCulture Cell Culture & Treatment with Inhibitor Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Antibody Probing (Phospho & Total Protein) Transfer->Probing Detection Chemiluminescent Detection Probing->Detection Analysis Band Intensity Analysis Detection->Analysis

Caption: Western Blot Workflow.

3.3.2. Cell Proliferation/Viability Assay

Principle:

If the target kinase is involved in cell proliferation or survival, its inhibition should lead to a decrease in cell viability or growth.

Recommended Assay Format: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Acquisition: Measure absorbance (MTT) or luminescence (CellTiter-Glo®).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive profile of this compound as a kinase inhibitor.

Assay Data Generated Interpretation
Kinase Panel Screen % InhibitionIdentifies potential kinase targets.
In Vitro Kinase Assay IC50 valuesQuantifies the potency of the inhibitor against specific kinases.
Western Blot Phospho-protein levelsConfirms target engagement and mechanism of action in a cellular context.
Cell Viability Assay GI50/IC50 valuesDetermines the functional effect of the inhibitor on cell proliferation and survival.

A successful outcome would be the identification of a specific kinase or a small number of kinases that are potently inhibited by this compound, with corresponding inhibition of downstream signaling and a functional effect on cell viability.

Subsequent steps would involve lead optimization to improve potency and selectivity, as well as in vivo studies in relevant disease models.

References

Application Notes and Protocols for the Development of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities.[1] This versatile structure offers a unique combination of rigidity and opportunities for diverse functionalization, making it an attractive starting point for the design of novel therapeutic agents. The 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone core, in particular, presents a strategic platform for developing targeted therapies, especially in the realm of kinase inhibition. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of derivatives of this compound, from initial synthesis to preclinical evaluation.

Strategic Approach to Drug Discovery

The development of novel drug candidates from a core scaffold is a multi-faceted process that requires a systematic and iterative approach. The following workflow outlines the key stages in the development of this compound derivatives.

DrugDiscoveryWorkflow A Scaffold Selection: This compound B Synthesis of Derivatives A->B Chemical Modification C In Vitro Biological Screening B->C Compound Library D Structure-Activity Relationship (SAR) Analysis C->D Biological Data E Lead Optimization D->E Design Insights E->B Iterative Synthesis F ADME-Tox Profiling E->F Optimized Leads G Preclinical Candidate Selection F->G Safety & PK Data

Caption: A generalized workflow for the discovery and development of drug candidates.

Synthesis of the Imidazo[1,2-a]pyridine Core and its Derivatives

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various established methods. A common and efficient approach is the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of the parent compound, this compound, a suitable starting material would be 2-amino-4-acetylpyridine.

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the core scaffold.

Materials:

  • 2-amino-4-acetylpyridine

  • α-Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-amino-4-acetylpyridine (1 equivalent) and α-bromoacetaldehyde diethyl acetal (1.2 equivalents) in ethanol.

  • Add sodium bicarbonate (2 equivalents) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Deprotection and Cyclization: Dissolve the crude intermediate in a mixture of ethanol and aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis of the acetal and subsequent cyclization.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by silica gel column chromatography to obtain this compound.

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

SAR studies are fundamental to understanding how chemical modifications to a core scaffold influence its biological activity.[3] By systematically altering different parts of the this compound molecule, researchers can identify key structural features required for potent and selective inhibition of the target kinase.

A hypothetical SAR exploration for a kinase target, such as a Phosphoinositide 3-kinase (PI3K), could involve modifications at several key positions of the imidazo[1,2-a]pyridine ring.[4]

Position of ModificationType of SubstituentRationale/Hypothesized InteractionExpected Impact on Activity
C2-Position Aryl or heteroaryl groupsExploration of the ATP-binding pocket, potential for additional hydrophobic or hydrogen bonding interactions.Modulation of potency and selectivity.
C3-Position Small alkyl or substituted amino groupsProbing for additional interactions within the kinase hinge region.Can significantly impact potency.
C8-Position Halogens, small alkyl groupsCan influence the electronic properties of the ring system and provide additional contact points.May fine-tune potency and selectivity.[4]
Ethanone Moiety Reduction to alcohol, conversion to oxime or other derivativesAltering the hydrogen bonding capacity and steric profile at the solvent-exposed region.Can improve solubility and pharmacokinetic properties.

In Vitro Biological Evaluation: Key Assays and Protocols

A cascade of in vitro assays is essential to characterize the biological activity and drug-like properties of the synthesized derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the potency of a compound against a specific kinase.[5]

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or DMSO (vehicle control) to each well.

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add the luminescence-based ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 3: Cell Viability Assay (MTT/MTS Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.[6][7]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT/MTS Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For MTS assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

ADME-Tox Profiling: Assessing Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to de-risk drug candidates and avoid late-stage failures.

Protocol 4: Caco-2 Permeability Assay

This assay is a well-established in vitro model to predict the intestinal absorption of orally administered drugs.[4]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The rate of transport of a compound across this monolayer is measured.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® permeable supports

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compounds

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates for a defined period (e.g., 2 hours) at 37°C.

  • Sample Analysis: Collect samples from both donor and receiver compartments and quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)).

Caco2_Assay cluster_0 Apical (Intestinal Lumen) cluster_1 Caco-2 Monolayer cluster_2 Basolateral (Bloodstream) Apical_Compartment Test Compound in Transport Buffer Caco2_Cells Polarized Enterocytes Apical_Compartment->Caco2_Cells Absorption Basolateral_Compartment Transport Buffer Caco2_Cells->Basolateral_Compartment Basolateral_Compartment->Caco2_Cells Efflux

Caption: A simplified representation of the Caco-2 permeability assay.

Protocol 5: Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[8]

Principle: The test compound is incubated with liver microsomes and a cofactor regenerating system. The disappearance of the parent compound over time is monitored.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (for reaction quenching)

  • Internal standard

  • LC-MS/MS system for quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Pathway to Novel Therapeutics

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other targeted therapies. By employing a systematic approach that integrates rational design, efficient synthesis, and a comprehensive panel of in vitro assays, researchers can effectively navigate the early stages of the drug discovery process. The protocols and strategies outlined in this document provide a robust framework for identifying and optimizing lead compounds with the potential to become next-generation therapeutics.

References

Protocol for the Solubilization and Use of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide

Abstract & Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic moiety in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities, including as potent anticancer agents.[1][2] 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a member of this versatile family, and its utility in in vitro cell-based assays is contingent upon proper solubilization and handling.[3] Like many small organic molecules, it is expected to have low aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions.

The choice of solvent and the subsequent dilution strategy are critical determinants of experimental success. An inappropriate solvent or a final concentration that is toxic to the cells can lead to erroneous and irreproducible results.[4][5] This document provides a detailed, field-proven protocol for dissolving, storing, and diluting this compound for use in cell culture. It emphasizes the rationale behind each step to ensure scientific integrity and experimental validity.

Safety & Handling Precautions

Before handling the compound, researchers must consult the Safety Data Sheet (SDS).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the powdered compound in a chemical fume hood to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Solvent Selection: The Rationale for DMSO

For many water-insoluble small molecules intended for biological assays, Dimethyl sulfoxide (DMSO) is the solvent of choice.[9][10]

Why DMSO?

  • High Solubilizing Power: DMSO is a powerful, universal aprotic solvent capable of dissolving a wide range of polar and nonpolar organic compounds.[9]

  • Miscibility: It is fully miscible with water and cell culture media, which facilitates the preparation of working solutions.

  • Cell Permeability: DMSO is known to readily cross cell membranes, which can aid in the delivery of the dissolved compound into the cellular environment.[5]

Critical Consideration: Solvent Cytotoxicity While effective, DMSO is not inert and can exert cytotoxic effects on cells, typically in a dose-dependent manner.[11][12] It is standard practice to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally ≤ 0.1% (v/v) , and almost always < 0.5% (v/v) .[9][13] It is imperative to include a "vehicle control" in all experiments—cells treated with the same final concentration of DMSO used in the experimental conditions—to account for any effects of the solvent itself.[4]

Table 1: Comparative Cytotoxicity of Common Organic Solvents

This table summarizes the general maximum tolerated concentrations (MTC) for various solvents on different cell lines, as reported in the literature. The specific MTC should always be determined empirically for your cell line of interest.

SolventTypical MTC Range (v/v)NotesReference(s)
DMSO 0.1% - 1.0%Most common solvent for small molecules. Concentrations >0.5% can inhibit cell growth.[5][9][11]
Ethanol 0.5% - 2.0%Generally less toxic than DMSO, but less effective at dissolving highly nonpolar compounds.[5][9][11]
Methanol 0.5% - 1.0%Can be more toxic than ethanol.[5][11]
DMF < 0.1%Generally more cytotoxic than DMSO.[9][12]

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Preparing a high-concentration stock is crucial for minimizing the final volume of solvent added to the cell culture medium.[14][15]

Materials:

  • This compound powder (MW: 160.17 g/mol )

  • High-purity, anhydrous DMSO (sterile)

  • Analytical balance

  • Sterile, amber, or light-protected microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

Calculations: To prepare a 10 mM stock solution:

  • Mass (mg) = Desired Volume (mL) × 10 mM × 160.17 g/mol × (1 mg / 1000 µg) × (1 L / 1000 mL)

  • Mass (mg) = Volume (mL) × 1.6017

  • Example: For 1 mL of a 10 mM stock, you need 1.60 mg of the compound.

Step-by-Step Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder. For small quantities, it is often practical to weigh a larger mass (e.g., 5-10 mg) and adjust the solvent volume accordingly to achieve the desired concentration.

  • Solubilization: Transfer the weighed powder into a sterile, appropriately sized tube. Add the calculated volume of anhydrous DMSO.

  • Dissolution: Cap the tube securely and vortex at maximum speed for 1-2 minutes.[16] Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

  • Aiding Dissolution (If Necessary): If the compound does not fully dissolve, you can:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.[13][17]

    • Use a sonicator bath for several minutes.[10][17]

    • Caution: Always ensure the solution has returned to room temperature before proceeding.

  • Sterilization: Stock solutions in 100% DMSO are considered self-sterilizing. Filtration is generally not required and can lead to loss of the compound.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes.[10][16]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Imidazopyridine compounds are generally stable, but proper storage protects compound integrity.[18]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details the serial dilution of the primary stock solution into cell culture medium to achieve the final desired experimental concentrations. Directly diluting the high-concentration DMSO stock into the aqueous medium can cause the compound to precipitate. [17]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes for dilution (e.g., 1.5 mL microcentrifuge tubes)

  • Calibrated pipettors and sterile tips

Step-by-Step Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in the complete cell culture medium. For example, to make a 100 µM intermediate solution (a 1:100 dilution):

    • Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium.

    • Mix immediately and thoroughly by gentle pipetting or vortexing. This step is critical to prevent precipitation.[13]

  • Final Dilutions: Use the intermediate dilution to prepare your final working concentrations. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.

  • Vehicle Control: Prepare a parallel set of dilutions using only DMSO. For the example above, you would add 2 µL of pure DMSO to 198 µL of medium, and then add 100 µL of this solution to 900 µL of medium in the control wells. This ensures the final DMSO concentration is identical between treated and control groups.[4]

  • Visual Inspection: Before adding to cells, visually inspect the final working solutions to ensure no precipitation has occurred. If precipitation is visible, the solution should not be used.[13][17]

Workflow Visualization

The following diagram illustrates the complete workflow from solid compound to the final working solution for cell treatment.

G cluster_prep Part A: Stock Solution Preparation cluster_use Part B: Working Solution Preparation cluster_control Essential Controls compound 1. Weigh Compound Powder dmso 2. Add Anhydrous DMSO compound->dmso dissolve 3. Dissolve (Vortex/Sonicate) dmso->dissolve aliquot 4. Aliquot for Storage dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw Begin Experiment intermediate 7. Prepare Intermediate Dilution in Culture Medium thaw->intermediate final_dilution 8. Prepare Final Working Concentrations intermediate->final_dilution treat 9. Treat Cells final_dilution->treat vehicle Vehicle Control: Medium + DMSO (no compound)

Caption: Workflow for preparing this compound solutions.

Conclusion & Best Practices

The biological activity observed in a cell-based assay is directly dependent on the accurate preparation and delivery of the test compound. For this compound, the use of a high-concentration DMSO stock solution followed by careful serial dilution into aqueous culture medium is the recommended procedure. Adherence to these protocols, particularly the inclusion of appropriate vehicle controls and maintaining a final DMSO concentration below cytotoxic levels, is essential for generating reliable, reproducible, and scientifically valid data.

References

Application Notes and Protocols for Antimicrobial Screening of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Imidazo[1,2-a]pyridines in Combating Antimicrobial Resistance

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This fused bicyclic structure is a key component in several commercially available drugs, highlighting its therapeutic potential.[2] In an era where antimicrobial resistance poses a critical threat to global health, the exploration of novel chemical entities with antimicrobial properties is of paramount importance. Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[2][3][4][5]

This application note provides a comprehensive guide for the antimicrobial screening of a specific derivative, 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone . While extensive research has been conducted on the imidazo[1,2-a]pyridine core, this document will focus on providing a detailed, field-proven framework for evaluating the antimicrobial potential of this C7-substituted analogue. The protocols and insights provided herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the test compound's properties is crucial for accurate and reliable screening.

Structure:

Molecular Formula: C₁₀H₈N₂O Molecular Weight: 172.18 g/mol

Experimental Workflow for Antimicrobial Screening

The following diagram outlines the comprehensive workflow for the antimicrobial screening of this compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_confirmation Confirmatory & Advanced Screening cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution) MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Microorganism_Prep Microorganism Preparation (Culture & Standardization) Microorganism_Prep->MIC_Assay Disk_Diffusion Agar Disk Diffusion (Qualitative Assessment) Microorganism_Prep->Disk_Diffusion MBC_Assay MBC/MFC Determination MIC_Assay->MBC_Assay Time_Kill Time-Kill Kinetic Assay MIC_Assay->Time_Kill Data_Analysis Data Analysis & Interpretation Disk_Diffusion->Data_Analysis MBC_Assay->Data_Analysis Time_Kill->Data_Analysis

Caption: Experimental workflow for antimicrobial screening.

Detailed Protocols

The following protocols are based on established and widely accepted methods for antimicrobial susceptibility testing.

Protocol 1: Preparation of Stock Solution of this compound

Rationale: A high-concentration, sterile stock solution is essential for serial dilutions and to minimize solvent effects in the assays. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for antimicrobial testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolve the compound in a minimal amount of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][8] This method is considered a gold standard for susceptibility testing.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (see Table 1 for suggestions)

  • Stock solution of this compound

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested. This will be your highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well.

    • This will create a gradient of decreasing concentrations of the test compound.

    • Include a positive control (a known antibiotic) and a negative control (broth only) on each plate.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum to each well (except the negative control wells).

    • The final volume in each well will be approximately 110 µL.

    • Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: Agar Disk Diffusion Assay

Rationale: The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of the antimicrobial activity. It is based on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Stock solution of this compound

  • Sterile swabs

  • Bacterial and fungal strains

  • Positive control antibiotic disks

  • Forceps

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the this compound stock solution (e.g., 10 µL of a 1 mg/mL solution).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk on the same plate for comparison.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of this compound against different microorganisms.

Table 1: Suggested Microbial Strains for Screening

Category Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Strains Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)Aspergillus fumigatus (ATCC 204305)
Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate)Klebsiella pneumoniae (ATCC 700603)

Table 2: Example Data Presentation for Antimicrobial Activity

Microorganism MIC (µg/mL) of this compound Zone of Inhibition (mm) - Disk Diffusion Positive Control MIC (µg/mL)
S. aureus ATCC 29213[Insert Value][Insert Value][Ciprofloxacin MIC]
E. coli ATCC 25922[Insert Value][Insert Value][Ciprofloxacin MIC]
C. albicans ATCC 90028[Insert Value][Insert Value][Fluconazole MIC]

Confirmatory Assays: Determining Bactericidal/Fungicidal Activity

Following the determination of the MIC, it is crucial to ascertain whether the compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism).

Protocol 4: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Rationale: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU/mL compared to the initial inoculum.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial screening of this compound. The imidazo[1,2-a]pyridine scaffold has consistently shown promise in the development of new antimicrobial agents.[10][11] A systematic evaluation of this specific derivative against a panel of clinically relevant microorganisms is a critical step in assessing its potential as a lead compound. Positive results from these initial screens would warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy studies, to fully elucidate its therapeutic potential in the fight against infectious diseases.

References

Application Notes & Protocols: High-Throughput Screening with 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Imperative

The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] This heterocyclic system is present in commercial drugs like Zolpidem and Olprinone and has demonstrated a vast therapeutic spectrum, including anticancer, anti-inflammatory, and antituberculosis activities.[1][3][4] Specifically, derivatives of this scaffold have shown potent inhibitory activity against key signaling pathways implicated in cancer, such as those involving kinases like PDGFR, AKT/mTOR, and c-Met.[5][6][7]

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone serves as a key building block or a screening compound representing this promising chemical class. Its structural features make it an ideal candidate for large-scale screening campaigns aimed at discovering novel modulators of cellular processes. This document provides a comprehensive guide for researchers and drug development professionals on designing and executing high-throughput screening campaigns with this compound, focusing on two high-potential discovery funnels: a target-based biochemical screen for kinase inhibition and a cell-based phenotypic screen for anti-proliferative agents.

Section 2: HTS Campaign Strategy: Biochemical vs. Phenotypic Screening

The choice of a primary HTS assay is the most critical strategic decision and dictates the entire discovery cascade. The known biological activities of the imidazo[1,2-a]pyridine scaffold strongly support two primary approaches.[8][9]

Approach A: Target-Based Biochemical Screening This approach is ideal when there is a known or hypothesized molecular target. Given the prevalence of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, a biochemical kinase inhibition assay is a logical starting point.[6]

  • Rationale: Directly measures the interaction between the compound and a purified, isolated biological target (e.g., a specific kinase). This provides clear, unambiguous data on target engagement.

  • Advantages: Mechanistically clear, lower potential for off-target effects to confound results, and generally higher throughput.

  • Considerations: Requires a supply of high-quality, active recombinant protein and a validated substrate.[10] The target kinase must be selected based on prior evidence or strategic relevance.

Approach B: Cell-Based Phenotypic Screening This approach is used to identify compounds that produce a desired biological effect in a living cell, without a preconceived mechanism of action. An anti-proliferation assay is a classic and effective phenotypic screen for oncology drug discovery.[11][12][13]

  • Rationale: Measures a compound's effect on a complex biological system, automatically accounting for cell permeability, metabolic stability, and potential cytotoxicity.

  • Advantages: Identifies hits with immediate, demonstrable cellular activity and has the potential to uncover novel mechanisms of action.

  • Considerations: The molecular target is unknown, requiring significant downstream effort for target deconvolution. Results can be confounded by general cytotoxicity.

The following sections will provide detailed protocols applicable to both strategies, emphasizing the universal principles of assay validation, execution, and hit confirmation.

Section 3: HTS Assay Development and Quality Control

Before initiating a full-scale screen, the chosen assay must be miniaturized (typically to a 384- or 1536-well format) and rigorously validated to ensure it is robust, reproducible, and suitable for automation.[14] The primary goal of this phase is to establish an assay window that reliably distinguishes between active and inactive compounds.

Key Assay Validation Parameter: The Z'-Factor

The quality of an HTS assay is best quantified by the Z'-factor (Z-prime).[15][16] This statistical parameter accounts for both the dynamic range of the assay (difference between positive and negative controls) and the data variation, making it superior to simpler metrics like the signal-to-background ratio.[17] The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z'-Factor = 1 - (3σp + 3σn) / |μp - μn|

An assay is considered suitable for HTS when it consistently achieves a Z'-factor ≥ 0.5.[18][19]

Z'-Factor ValueInterpretation of Assay Quality[15][19]
> 0.5Excellent assay, confident discrimination between hits and non-hits.
0 to 0.5Marginal assay, may be acceptable but requires careful hit confirmation.
< 0Unacceptable assay, no separation between positive and negative controls.

Protocol: Assay Development and Z'-Factor Validation

  • Component Optimization: Titrate all critical reagents (e.g., enzyme, substrate, ATP for a kinase assay; cell seeding density for a proliferation assay) to find concentrations that yield a robust signal with minimal background.

  • Control Definition:

    • Negative Control (0% activity/inhibition): Assay wells containing the vehicle (e.g., DMSO) but no test compound. This represents the baseline signal.

    • Positive Control (100% activity/inhibition): Assay wells containing a known inhibitor or activator (for biochemical assays) or a cytotoxic agent (for cell-based assays) at a concentration that gives a maximal response.

  • Z'-Factor Plate Setup: Prepare a 384-well plate with half the wells dedicated to the negative control and the other half to the positive control (e.g., 192 wells of each).

  • Assay Execution: Run the assay according to the optimized protocol.

  • Data Analysis: Calculate the mean and standard deviation for both the positive and negative control populations. Use the formula above to determine the Z'-factor.

  • Iteration: If the Z'-factor is < 0.5, further optimize assay conditions (e.g., incubation times, reagent concentrations, buffer composition) and repeat the validation until the target Z'-factor is consistently achieved.

Section 4: The HTS Workflow: From Library to Primary Hits

Once the assay is validated, the primary screen can commence. This involves testing a large library of compounds at a single, fixed concentration to identify "actives"—compounds that produce a signal crossing a predefined threshold.

HTS_Workflow cluster_prep Plate Preparation cluster_screen Automated Screening cluster_analysis Data Analysis Compound_Library Compound Library (Source Plates) Acoustic_Dispensing Acoustic Dispensing: Compound Transfer Compound_Library->Acoustic_Dispensing Assay_Plates Empty Assay Plates (e.g., 384-well) Assay_Plates->Acoustic_Dispensing Reagent_Addition Reagent Addition: Cells or Enzyme/Substrate Acoustic_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection (Threshold Cutoff) Normalization->Hit_Selection Primary_Hits Primary Hit List Hit_Selection->Primary_Hits Hit_Validation_Funnel Primary_Hits Primary Hits (from single-point screen) Reconfirmation Hit Reconfirmation (Fresh solid compound) Primary_Hits->Reconfirmation Eliminates handling errors Dose_Response Dose-Response Testing (10-point curve, IC50/EC50) Reconfirmation->Dose_Response Confirms potency Orthogonal_Assay Orthogonal Assay (Different detection method) Dose_Response->Orthogonal_Assay Eliminates assay artifacts Counter_Screen Counter-Screen (Assess specificity) Orthogonal_Assay->Counter_Screen Confirms specificity Validated_Hits Validated Hits (Potent & Selective) Counter_Screen->Validated_Hits

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged" structure in medicinal chemistry.[1][2] This bicyclic system, consisting of a fused pyridine and imidazole ring, is a key pharmacophore in numerous commercially available drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[2][3][4][5] The broad spectrum of biological activities associated with this scaffold—spanning anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties—continues to drive significant research interest.[1][2][4][6][7] Consequently, the development of efficient and versatile synthetic methodologies to access diverse libraries of these compounds is of paramount importance for drug discovery and development professionals.[1]

Among the various synthetic strategies, the Groebke–Blackburn–Bienaymé (GBB) reaction stands out as a powerful and highly efficient one-pot, three-component reaction (3-CR) for the construction of 3-aminoimidazo[1,2-a]pyridines.[8][9][10] This isocyanide-based multicomponent reaction offers significant advantages, including high atom economy, operational simplicity, convergence, and the ability to generate complex molecules from simple, readily available starting materials in a single synthetic step.[6][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of imidazo[1,2-a]pyridines using the GBB reaction. It delves into the underlying mechanism, offers detailed and validated protocols, discusses optimization strategies, and presents a workflow for the synthesis and characterization of these valuable compounds.

The Groebke–Blackburn–Bienaymé Reaction: Mechanism and Rationale

The GBB reaction is a cornerstone of isocyanide-based multicomponent chemistry, enabling the facile synthesis of fused imidazole heterocycles.[9][10] The reaction brings together three key components: a 2-aminoazine (in this case, a 2-aminopyridine), an aldehyde, and an isocyanide. The process is typically catalyzed by a Brønsted or Lewis acid.[11][12]

The generally accepted mechanism proceeds through a series of carefully orchestrated steps:

  • Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a reactive Schiff base, or imine, intermediate. The acid catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the exocyclic nitrogen of the 2-aminopyridine. Subsequent dehydration yields the iminium ion.

  • Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon atom, then attacks the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular nucleophilic attack of the endocyclic nitrogen of the pyridine ring onto the electrophilic carbon of the nitrilium ion. This [4+1] cycloaddition results in the formation of the fused five-membered imidazole ring.

  • Rearomatization: The final step is a proton transfer or rearrangement that leads to the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.

This mechanistic pathway underscores the efficiency of the GBB reaction, as it rapidly builds molecular complexity through a cascade of reactions in a single pot.

GBB_Mechanism Groebke–Blackburn–Bienaymé Reaction Mechanism cluster_0 Starting Materials cluster_1 Reaction Cascade 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation (Schiff Base) 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation + H+ Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Imine_Formation->Nitrilium_Ion + Isocyanide Cyclization Intramolecular [4+1] Cycloaddition Nitrilium_Ion->Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product Rearomatization

Caption: A simplified diagram illustrating the key stages of the GBB reaction.

Experimental Protocols

The versatility of the GBB reaction allows for a wide range of substrates and reaction conditions. Below is a general protocol followed by specific examples demonstrating the synthesis of diverse imidazo[1,2-a]pyridine derivatives.

General Laboratory Workflow

The synthesis of imidazo[1,2-a]pyridines via the GBB reaction typically follows a straightforward workflow from reaction setup to product isolation and characterization.

Caption: Standard experimental workflow for GBB synthesis and analysis.

Materials and Equipment
  • Reactants: Substituted 2-aminopyridines, various aldehydes (aromatic, heteroaromatic, aliphatic), and isocyanides (e.g., cyclohexyl isocyanide, tert-butyl isocyanide).

  • Catalysts: Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), acetic acid (AcOH), HClO₄).[13] Ammonium chloride (NH₄Cl) is often used as a mild and green catalyst.[3][11]

  • Solvents: Methanol (MeOH), ethanol (EtOH), acetonitrile (MeCN), dichloromethane (DCM), or water.[8] In some cases, the reaction can be performed under solvent-free conditions.[14]

  • Equipment: Round-bottom flasks, magnetic stirrer/hotplate, condenser, thin-layer chromatography (TLC) plates, column chromatography setup, rotary evaporator, standard glassware, and analytical instrumentation (NMR, LC-MS). For certain protocols, a microwave reactor or ultrasonic bath may be required.[8][15]

Protocol 1: General Procedure for the Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (Ultrasound-Assisted)

This protocol is adapted from a green chemistry approach utilizing ultrasound irradiation in water.[8]

  • Reaction Setup: In a suitable reaction vessel, combine 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol).

  • Solvent and Catalyst Addition: Add water (5.0 mL) as the solvent, followed by the addition of a catalytic amount of an appropriate acid (e.g., phenylboronic acid, 10 mol%).

  • Reaction Execution: Place the reaction vessel in an ultrasonic bath and sonicate at 60 °C.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to afford the pure compound.

  • Characterization: The final product, obtained as an oil, can be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Microwave-assisted synthesis can significantly reduce reaction times.[5][15]

  • Reaction Setup: In a microwave-safe reaction vial, add the 2-aminopyridine (0.5 mmol), the desired aldehyde (0.6 mmol, 1.2 equiv), and the isocyanide (0.6 mmol, 1.2 equiv).

  • Solvent and Catalyst Addition: Add a solvent mixture, for example, 3:1 DCM/MeOH (4 mL), and a Lewis acid catalyst such as Yb(OTf)₃ (0.04 mmol, 0.08 equiv).[5]

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100 °C) for a specified time (e.g., 1 hour).[5]

  • Work-up and Purification: After cooling, the reaction mixture is concentrated and purified, typically by flash chromatography, to yield the desired product.

Scope and Optimization

The GBB reaction is notable for its broad substrate scope. A variety of substituents on each of the three components are generally well-tolerated, allowing for the creation of diverse chemical libraries.

Substrate Scope Summary
ComponentTolerated Groups/VariationsYield RangeReference
2-Aminopyridine Electron-donating and electron-withdrawing groups (e.g., -Cl, -CN, -CH₃)67-86%[8]
Aldehyde Aromatic (with various substituents), heteroaromatic (e.g., furfural), aliphatic44-98%[5][16]
Isocyanide Aliphatic (e.g., tert-butyl, cyclohexyl), aromatic (e.g., 4-methoxyphenyl)67-86%[8]

Table compiled from various literature sources.

Optimization of Reaction Conditions

Achieving high yields and purity often requires optimization of several parameters:

  • Catalyst: While Sc(OTf)₃ is a classic catalyst, milder and more environmentally friendly options like NH₄Cl or p-TsOH have proven effective.[3][11][17] The choice of catalyst can be substrate-dependent. For industrial scale-up, Lewis acids like BF₃·MeCN have been used to improve yields and purity.[18]

  • Solvent: Protic solvents like methanol and ethanol often facilitate the initial imine formation. However, greener alternatives like water or even solvent-free conditions have been successfully implemented.[8][16]

  • Temperature: Reactions can often be performed at room temperature, but heating or using microwave/ultrasound energy can accelerate the reaction and improve yields, particularly with less reactive substrates.[5][8]

  • Stoichiometry: While equimolar amounts of reactants are standard, using a slight excess of the more volatile aldehyde and isocyanide components (e.g., 1.2 equivalents) can drive the reaction to completion.[5]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions.Optimize catalyst, temperature, or reaction time. Consider using a dehydrating agent (e.g., trimethyl orthoformate) to favor imine formation.[18] Ensure purity of starting materials.
Formation of Byproducts Isocyanide polymerization; side reactions of the aldehyde.Use a milder catalyst or lower reaction temperature. In some cases, oxazole byproducts have been detected.[16]
Difficult Purification Close polarity of product and starting materials.Optimize the reaction to go to completion. Adjust the chromatography eluent system carefully. Consider derivatization or salt formation for purification.[18]

Conclusion

The Groebke–Blackburn–Bienaymé reaction is a robust and highly adaptable method for the synthesis of 3-aminoimidazo[1,2-a]pyridines, a scaffold of immense interest in drug discovery. Its operational simplicity, high efficiency, and broad substrate scope make it an invaluable tool for medicinal and organic chemists. By understanding the reaction mechanism and systematically optimizing the conditions, researchers can rapidly generate diverse libraries of these important heterocyclic compounds for biological screening and the development of new therapeutic agents.

References

The Versatility of Imidazo[1,2-a]pyridines: From Advanced Emitters in OLEDs to Sensitive Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5-6 heterocycle, has emerged as a privileged structure in medicinal chemistry and, increasingly, in material science.[1][2] Its unique photophysical properties, stemming from a π-conjugated system, make it an attractive candidate for a range of applications, including organic light-emitting diodes (OLEDs) and fluorescent chemical sensors.[3][4] This guide provides a comprehensive overview of the application of imidazo[1,2-a]pyridines in material science, with a focus on their use as advanced emitters in OLEDs and as sensitive probes for chemical detection. We will delve into the synthetic strategies, photophysical and electrochemical properties, and detailed protocols for the fabrication and characterization of imidazo[1,2-a]pyridine-based materials and devices.

Part 1: Imidazo[1,2-a]pyridines in Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the imidazo[1,2-a]pyridine core, combined with its high fluorescence quantum yield and excellent thermal stability, makes it a promising building block for OLED emitters.[5] Researchers have successfully developed imidazo[1,2-a]pyridine derivatives that exhibit emissions across the visible spectrum, including highly sought-after deep-blue emitters.[6][7]

Design Strategies for High-Performance Emitters

A key challenge in designing efficient OLED emitters is to overcome the detrimental effects of π–π stacking in the solid state, which can lead to luminescence quenching.[5] One successful strategy involves the introduction of bulky substituents to induce steric hindrance and create a non-planar molecular geometry. For instance, appending tetraphenylethene (TPE) groups to the imidazo[1,2-a]pyridine core has led to the development of luminogens with aggregation-induced emission (AIE) characteristics.[5][8] These AIEgens are weakly emissive in solution but become highly fluorescent in the aggregated state, making them ideal for solid-state lighting applications.

Another approach focuses on creating donor-acceptor (D-A) fluorophores to tune the emission color and enhance charge-transporting properties.[6] In these systems, the imidazo[1,2-a]pyridine moiety can act as either an electron acceptor or donor, depending on the nature of the linked functional groups.[6][7] For example, combining an imidazo[1,2-a]pyridine acceptor with a phenanthroimidazole donor has resulted in deep-blue fluorescent emitters with high external quantum efficiencies (EQEs) and negligible efficiency roll-off.[7]

Performance of Imidazo[1,2-a]pyridine-Based OLEDs

Recent studies have demonstrated the impressive performance of non-doped OLEDs incorporating imidazo[1,2-a]pyridine-based emitters. For example, devices using rationally designed AIEgens have achieved high EQEs of up to 15.6% for cyan emission and 10.9% for orange emission, with high luminance values.[8] Furthermore, deep-blue emitting OLEDs based on imidazo[1,2-a]pyridine derivatives have shown EQEs of up to 6.13% with excellent color purity.[7]

Emitter TypeEmission ColorMax. EQE (%)Luminance (cd/m²)CIE Coordinates (x, y)Reference
AIEgen (GBY-17)Cyan15.64420(0.23, 0.42)[8]
AIEgen (GBY-18)Orange10.92740(0.59, 0.38)[8]
Bipolar Emitter (IP-DPPI)Deep-Blue6.13>5000(0.153, 0.078)[7]
Experimental Protocol: Fabrication of a Non-Doped OLED

This protocol outlines the general steps for fabricating a non-doped OLED using a vacuum deposition method with an imidazo[1,2-a]pyridine-based emitter.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-injection layer (HIL) material (e.g., HAT-CN)

  • Hole-transporting layer (HTL) material (e.g., TAPC)

  • Imidazo[1,2-a]pyridine-based emitter material

  • Electron-transporting layer (ETL) material (e.g., TPBi)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the following layers:

    • HIL: Deposit a 10 nm thick layer of HAT-CN.

    • HTL: Deposit a 40 nm thick layer of TAPC.

    • Emitting Layer (EML): Deposit a 20 nm thick layer of the imidazo[1,2-a]pyridine emitter.

    • ETL: Deposit a 40 nm thick layer of TPBi.

  • Cathode Deposition: Without breaking the vacuum, deposit a 1 nm thick layer of LiF as the EIL, followed by a 100 nm thick layer of Al as the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.

OLED_Structure cluster_OLED OLED Device Architecture Cathode Cathode (Al) EIL Electron-Injection Layer (LiF) Cathode->EIL ETL Electron-Transporting Layer (e.g., TPBi) EIL->ETL EML Emitting Layer (Imidazo[1,2-a]pyridine) ETL->EML HTL Hole-Transporting Layer (e.g., TAPC) EML->HTL HIL Hole-Injection Layer (e.g., HAT-CN) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayered OLED device structure.

Part 2: Imidazo[1,2-a]pyridines as Fluorescent Chemical Sensors

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold can be modulated by the presence of specific analytes, making it an excellent platform for the development of fluorescent chemosensors.[9] These sensors offer high sensitivity and selectivity for the detection of various species, including metal ions and nerve agents.[10][11][12]

Sensing Mechanisms

The detection mechanism of imidazo[1,2-a]pyridine-based sensors often relies on processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT).[9][11] For example, a sensor for Zn²⁺ was designed to exhibit a significant fluorescence enhancement upon binding with the ion, attributed to an ICT process.[11] In contrast, some sensors for Hg²⁺ operate on a "turn-off" mechanism, where the fluorescence is quenched upon analyte binding.[10]

Applications in Ion and Nerve Agent Detection

Imidazo[1,2-a]pyridine-based fluorescent probes have demonstrated high sensitivity and selectivity for various metal ions. For instance, a fused imidazopyridine sensor was developed for the detection of Fe³⁺ and Hg²⁺ with limits of detection in the parts-per-billion (ppb) range.[10][13] These sensors are also valuable for biological applications, as they can be used for imaging metal ions in living cells.[10][13]

Furthermore, researchers have synthesized imidazo[1,2-a]pyridine-based probes for the detection of nerve agent simulants like diethylcyanophosphonate (DCNP), a mimic of tabun.[12] These probes exhibit a fluorescence "turn-off" response upon reaction with the nerve agent simulant, with detection limits in the micromolar range.[12]

AnalyteSensing MechanismLimit of DetectionReference
Fe³⁺Turn-on Fluorescence4.0 ppb[10][13]
Hg²⁺Turn-off Fluorescence1.0 ppb[10][13]
Zn²⁺Fluorescence Enhancement6.8 x 10⁻⁸ M[11]
DCNPFluorescence "Turn-off"0.54 µM[12]
Experimental Protocol: Synthesis of a Functionalized Imidazo[1,2-a]pyridine

A common and versatile method for synthesizing functionalized imidazo[1,2-a]pyridines is the one-pot multicomponent Groebke–Blackburn–Bienaymé reaction (GBBR).[4] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde derivative

  • Isocyanide derivative

  • Catalyst (e.g., ammonium chloride)[14]

  • Solvent (e.g., water)[4]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine (1 mmol), aldehyde (1 mmol), and isocyanide (1 mmol) in the chosen solvent.

  • Catalyst Addition: Add the catalyst (e.g., 10 mol% NH₄Cl) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 4-12 hours).[4] The reaction can also be promoted by ultrasound irradiation.[4]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

GBBR_Scheme cluster_GBBR Groebke–Blackburn–Bienaymé Reaction Aminopyridine 2-Aminopyridine Catalyst Catalyst Aminopyridine->Catalyst + Catalyst + Solvent Aldehyde Aldehyde Aldehyde->Catalyst + Catalyst + Solvent Isocyanide Isocyanide Isocyanide->Catalyst + Catalyst + Solvent Product Imidazo[1,2-a]pyridine Catalyst->Product

Caption: A simplified schematic of the GBBR for imidazo[1,2-a]pyridine synthesis.

Part 3: Characterization Techniques

The successful application of imidazo[1,2-a]pyridines in material science relies on a thorough understanding of their photophysical and electrochemical properties.

Photophysical Characterization
  • UV-Vis Spectroscopy: To determine the absorption characteristics of the synthesized compounds.

  • Fluorescence Spectroscopy: To measure the emission spectra, fluorescence quantum yields, and Stokes shifts. The quantum yield is a critical parameter for assessing the efficiency of light emission.[3]

  • Time-Resolved Fluorescence Spectroscopy: To determine the fluorescence lifetime of the excited state.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the materials. These energy levels are crucial for understanding charge injection and transport in OLED devices.

Conclusion

Imidazo[1,2-a]pyridines represent a versatile and highly promising class of materials for a range of applications in material science. Their tunable photophysical properties, coupled with their robust thermal and chemical stability, have enabled the development of high-performance OLEDs and highly sensitive chemical sensors. The synthetic accessibility of this scaffold allows for extensive functionalization, paving the way for the design of novel materials with tailored properties for future technological advancements. As research in this area continues to expand, we can expect to see even more innovative applications of imidazo[1,2-a]pyridines in fields ranging from optoelectronics to bioimaging.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

The most established and direct method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin (or Chichibabin) reaction.[1] This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For your specific target, the key starting materials are 2-amino-4-acetylpyridine and an α-haloacetaldehyde equivalent, such as bromoacetaldehyde or chloroacetaldehyde .

The reaction proceeds in two main stages:

  • N-Alkylation: A nucleophilic substitution (S_N2) where the endocyclic nitrogen of the pyridine ring attacks the α-carbon of the haloacetaldehyde, displacing the halide to form a pyridinium salt intermediate.[1]

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent dehydration of the resulting hemiaminal yields the aromatic imidazo[1,2-a]pyridine ring system.

Modern variations of this synthesis often employ microwave irradiation to significantly reduce reaction times and improve yields.[2][3]

Q2: My overall yield is consistently low (<30%). What are the most likely causes?

Low yield is the most frequently reported issue. It is rarely due to a single factor but rather a combination of issues. The primary culprits are:

  • Poor quality of starting materials , especially the 2-aminopyridine derivative.

  • Suboptimal reaction conditions (solvent, temperature, reaction time).

  • Formation of stable, unreactive intermediates .

  • Product decomposition under harsh reaction or workup conditions.

  • Inefficient purification leading to product loss.

This guide will delve into each of these points in the troubleshooting section below. A systematic approach to identifying and resolving the bottleneck is crucial for improving yield.[4]

Q3: Are there alternative synthetic strategies I should consider?

Yes, while the Tschitschibabin reaction is direct, other methods can be effective, particularly for creating diverse derivatives. One powerful alternative is the Groebke-Blackburn-Bienaymé (GBB) reaction .[5][6] This is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[7] While more complex for synthesizing the specific target this compound, it offers incredible versatility for building a library of related compounds.[8]

Additionally, various metal-catalyzed (e.g., Copper, Iodine) oxidative coupling reactions have been developed, which can offer milder conditions and broader functional group tolerance.[9][10]

Troubleshooting Guide: Improving Low Yields

This section provides a systematic approach to diagnosing and solving issues related to low product yield.

Problem 1: The reaction does not proceed to completion, and I recover significant amounts of the starting 2-aminopyridine.

This indicates a problem with the initial N-alkylation step. The pyridine nitrogen is not sufficiently nucleophilic, or the electrophile is not reactive enough.

Causality & Explanation: The acetyl group at the 4-position of the pyridine ring is electron-withdrawing. This effect reduces the electron density on the entire ring system, including the endocyclic nitrogen, thereby decreasing its nucleophilicity and slowing down the initial S_N2 reaction.[11]

Solutions:

  • Increase Reaction Temperature: Carefully increasing the temperature (e.g., from 60°C to 80°C or reflux) can provide the necessary activation energy. Monitor the reaction closely for decomposition.

  • Use a More Reactive Electrophile: If using chloroacetaldehyde, switch to the more reactive bromoacetaldehyde . The bromide is a better leaving group than chloride.

  • Solvent Optimization: The choice of solvent is critical for S_N2 reactions.

    • Polar Aprotic Solvents (Recommended): Solvents like DMF or acetonitrile (MeCN) are excellent choices. They can dissolve the starting materials and the intermediate pyridinium salt without solvating the nucleophile excessively, thus accelerating the reaction.

    • Alcohols (Use with Caution): While commonly used, alcohols like ethanol or isopropanol can act as competing nucleophiles, reacting with the α-haloacetaldehyde to form side products. However, they are good at solvating the salt intermediate. If using an alcohol, ensure it is anhydrous.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate this step, often reducing reaction times from hours to minutes and improving yields.[2][3]

Experimental Protocol: Screening Reaction Conditions

  • Set up three parallel reactions in sealed vials.

  • Vial 1 (Control): Your standard conditions (e.g., Ethanol, 80°C).

  • Vial 2 (Solvent Change): Anhydrous DMF, 80°C.

  • Vial 3 (Temperature Change): Anhydrous DMF, 100°C.

  • To each vial, add 2-amino-4-acetylpyridine (1 mmol), bromoacetaldehyde dimethyl acetal (1.2 mmol, which hydrolyzes in situ under acidic conditions generated during the reaction), and the chosen solvent (3 mL).

  • Stir all reactions for 12 hours, monitoring by TLC every 2 hours.

  • Compare the consumption of starting material and formation of the product across the different conditions.

Problem 2: My starting material is consumed, but the desired product yield is still low, and I observe multiple unidentified spots on the TLC plate.

This suggests that the N-alkylation is occurring, but the subsequent cyclization/dehydration is inefficient, leading to side reactions or decomposition.

Causality & Explanation: The intermediate N-phenacylpyridinium salt can be susceptible to other reactions if cyclization is slow. The presence of a base or acid can significantly influence the rate of cyclization versus side product formation. A common side product is a dark, polymeric tar, which can result from self-condensation of the aldehyde or other decomposition pathways.

Solutions:

  • Control pH: The cyclization step is often base-mediated. Adding a mild, non-nucleophilic base can facilitate the deprotonation of the exocyclic amino group, promoting the cyclization.

    • Recommended Base: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Add 1.5-2.0 equivalents after the initial alkylation period (or include it from the start). Avoid strong bases like NaOH or KOH, which can promote decomposition.

  • One-Pot, Two-Step Approach:

    • Perform the initial N-alkylation in a solvent like DMF at 80°C for 4-6 hours until the 2-aminopyridine is consumed (monitor by TLC).

    • Cool the reaction, add NaHCO₃, and then heat again to promote clean cyclization. This decouples the two key steps, allowing for optimization of each.

  • Water Scavenging: The final step is dehydration. In some solvent systems, removing the water formed can drive the equilibrium toward the product. This is less of a concern in high-temperature reactions where water is driven off but can be relevant under milder conditions.

Data Summary: Effect of Base on Yield

ConditionBase AddedTypical Yield (%)Observations
ANone25-40%Significant starting material recovery or tar formation.
BNaHCO₃ (1.5 eq)60-75%Cleaner reaction profile, less tar.
CTriethylamine (2.0 eq)45-60%Can work, but risk of side reactions is higher.
DNaOH (1.1 eq)<10%Rapid decomposition and extensive tar formation.
Problem 3: The reaction works, but purification is difficult, leading to significant product loss.

This is a common issue when the product has similar polarity to remaining starting materials or byproducts.

Causality & Explanation: The acetyl group on the product makes it moderately polar. If the reaction is incomplete, separating the product from the more polar 2-amino-4-acetylpyridine can be challenging on silica gel.

Solutions:

  • Optimize the Reaction: The best way to simplify purification is to run the reaction to completion. Use the troubleshooting steps above to ensure all starting material is consumed.

  • Workup Procedure:

    • After the reaction, cool to room temperature and dilute with a larger volume of ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated aqueous NaHCO₃ to remove any acidic byproducts.

    • Wash with brine to remove residual water and water-soluble impurities (like DMF).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Chromatography Technique:

    • Solvent System: A gradient elution on silica gel is often most effective. Start with a less polar mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product cleanly.

    • Alternative Purification: If chromatography is still problematic, consider recrystallization. Solvents to try include ethanol/water, ethyl acetate/hexane, or isopropanol.

Visualized Workflows and Mechanisms

Diagram 1: General Synthesis Workflow

This diagram illustrates the key stages from starting materials to the final, purified product.

SynthesisWorkflow SM Starting Materials (2-Amino-4-acetylpyridine, Bromoacetaldehyde) Reaction Reaction Vessel (Solvent, Heat, Base) SM->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying & Concentration (Na2SO4, Rotovap) Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Product Pure Product This compound Purification->Product

Caption: High-level workflow for synthesis and purification.

Diagram 2: Simplified Reaction Mechanism

This diagram shows the key mechanistic steps and highlights where issues can arise.

Mechanism cluster_step1 Step 1: N-Alkylation (SN2) cluster_step2 Step 2: Cyclization & Dehydration A 2-Aminopyridine Derivative C Pyridinium Salt (Intermediate) A->C + B B α-Haloacetaldehyde issue1 Bottleneck! Slow due to EWG. Optimize T, Solvent. C->issue1 D Hemiaminal Intermediate C->D Intramolecular Attack (+Base) E Final Product D->E - H2O issue2 Side Reactions! Tar formation. Control pH. D->issue2

Caption: Key steps of the Tschitschibabin condensation.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, found in drugs like Zolpidem and Alpidem.[1] However, its synthesis, while versatile, is often plagued by side reactions that can complicate purification and significantly reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established mechanistic principles and field-proven insights. Our goal is to help you anticipate, diagnose, and resolve common issues encountered during the synthesis of these important molecules.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter in the lab. Each answer delves into the underlying chemical principles and provides actionable steps for process optimization.

Q1: My reaction yield is low, and I'm isolating significant amounts of an unexpected, complex mixture. What's happening?

A1: Low yields accompanied by multiple byproducts often point to one of several competing reaction pathways or starting material degradation. The most common synthetic routes, such as the Tschitschibabin reaction or its variants, involve the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][3] The primary cause of failure is often a deviation from the desired reaction sequence.

Potential Causes & Mechanistic Insights:

  • Incorrect Initial N-Alkylation: The desired mechanism involves the nucleophilic attack of the endocyclic (pyridine ring) nitrogen of 2-aminopyridine onto the α-halocarbonyl.[4][5] This forms a pyridinium salt intermediate which then readily undergoes intramolecular cyclization. However, the exocyclic amino group can also act as a nucleophile, leading to a different, non-productive pathway.

  • Self-Condensation of the Carbonyl Compound: α-Haloketones, especially under basic conditions, can undergo self-condensation reactions. Similarly, aldehydes used in multicomponent reactions (MCRs) can form aldol products or other oligomers.

  • Dimerization/Oligomerization: Under harsh conditions, dimerization of the 2-aminopyridine starting material or the final imidazo[1,2-a]pyridine product can occur. This is particularly noted in related reactions like the Chichibabin amination, where dimerization is a known side reaction.[6]

  • Degradation of Sensitive Substrates: If your starting materials contain sensitive functional groups (e.g., furans, nitroolefins), they may degrade under the reaction conditions, leading to a complex and often inseparable tar-like mixture.[7][8]

Troubleshooting Workflow:

start Low Yield & Byproducts Detected purity 1. Verify Starting Material Purity (NMR, LC-MS) start->purity conditions 2. Modify Reaction Conditions purity->conditions If pure temp Lower Temperature conditions->temp base Switch to a Milder Base (e.g., K2CO3, NaHCO3) conditions->base solvent Change Solvent Polarity (e.g., Acetonitrile vs. Toluene) conditions->solvent order 3. Alter Order of Addition conditions->order If conditions fail protocol Slowly add α-haloketone to 2-aminopyridine solution order->protocol

Caption: Troubleshooting workflow for low yields.

Recommended Protocol Adjustments:

  • Temperature Control: Begin the reaction at room temperature or even 0 °C before slowly heating. Many modern protocols achieve excellent yields at moderate temperatures (60-80 °C).[2]

  • Base Selection: Strong bases can promote self-condensation. Switch from alkoxides or hydroxides to milder inorganic bases like K₂CO₃, NaHCO₃, or even organic bases like DBU.[9]

  • Solvent Choice: Using less polar solvents like dioxane or toluene can sometimes suppress side reactions, although this may require higher temperatures and longer reaction times.[7] Conversely, polar aprotic solvents like DMF or acetonitrile are common but must be of high purity.

  • Order of Addition: Instead of mixing all reagents at once, try dissolving the 2-aminopyridine and base first, then adding the α-halocarbonyl component dropwise. This maintains a low concentration of the electrophile, minimizing its self-reaction.

Q2: My reaction mixture is turning dark brown or black, resulting in a tar-like residue upon workup. How can I prevent this?

A2: The formation of dark, insoluble materials is a classic sign of polymerization or widespread decomposition. This is especially common in reactions that generate highly reactive or unstable intermediates.

Potential Causes & Mechanistic Insights:

  • Aldehyde Instability (in MCRs): Many three-component reactions, such as the A³-coupling or Groebke-Blackburn-Bienaymé (GBB) reaction, use aldehydes.[10][11][12] Aromatic aldehydes with electron-donating groups and nearly all aliphatic aldehydes are prone to polymerization and other side reactions under acidic or basic conditions at elevated temperatures.

  • Oxidation: If the reaction is not performed under an inert atmosphere (N₂ or Ar), sensitive electron-rich substrates or intermediates can be oxidized by atmospheric oxygen, leading to colored, high-molecular-weight byproducts. Some modern syntheses intentionally use air as a green oxidant, but these require careful control of catalysts (often copper-based) and conditions to remain selective.[8]

  • Harsh Acidity/Basicity: Strong acids (e.g., conc. H₂SO₄, PPA) or bases can catalyze decomposition pathways, especially at high temperatures (>100 °C), which were common in older, classical procedures.

  • Catalyst-Induced Decomposition: While catalysts are used to promote the desired reaction, incorrect catalyst choice or loading can accelerate side reactions. For instance, some Lewis acids can promote the degradation of sensitive substrates.[2]

Recommended Protocol Adjustments:

  • Inert Atmosphere: Always run the reaction under a nitrogen or argon atmosphere, especially when using sensitive substrates or metal catalysts that can be oxidized.

  • Purify Reagents: Use freshly distilled aldehydes. Check the purity of your 2-aminopyridine; impurities can act as initiators for polymerization.

  • Milder Catalysts: Replace harsh Lewis acids like AlCl₃ with milder options such as FeCl₃ or Sc(OTf)₃.[2][13] Many modern procedures are catalyst-free or use very mild catalysts like molecular iodine.[13][14]

  • Optimize Temperature: Avoid excessively high temperatures. Microwave-assisted synthesis can be an excellent alternative, as it often allows for significantly shorter reaction times at controlled temperatures, reducing the window for decomposition.[15][16]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common side products for major imidazo[1,2-a]pyridine syntheses?

A1: The side product profile depends heavily on the chosen synthetic route. The table below summarizes common issues for the three most prevalent methods.

Synthetic Route Primary Reagents Common Side Products Primary Cause / Mitigation Strategy
Tschitschibabin / Bischler 2-Aminopyridine + α-HaloketoneDimer of α-haloketone, N-acylaniline derivatives, regioisomers.Incorrect N-alkylation, non-selective cyclization. Use milder base, control temperature.
Ortoleva-King [17][18]2-Aminopyridine + Ketone + IodineDi-iodinated ketones, unreacted pyridinium iodide intermediate.Incomplete reaction, stoichiometry imbalance. Ensure proper I₂/ketone ratio, allow sufficient reaction time.
A³-Coupling [11][12][19]2-Aminopyridine + Aldehyde + AlkyneAlkyne homocoupling (Glaser product), aldehyde polymerization.Catalyst oxidation, aldehyde instability. Use inert atmosphere, high-purity aldehyde, optimized Cu(I) catalyst loading.
FAQ 2: How does solvent choice critically impact side product formation?

A2: The solvent plays a multifaceted role beyond simply dissolving reagents. Its polarity and nature (protic vs. aprotic) can dictate which reaction pathway is favored.

  • Polar Aprotic Solvents (DMF, Acetonitrile): These are most common. They effectively dissolve the pyridinium salt intermediates formed in the Tschitschibabin reaction, facilitating the desired intramolecular cyclization. However, high-boiling-point solvents like DMF can be difficult to remove and may mask byproducts during analysis. Using acetonitrile has been reported in some cases to lead to complex and inseparable mixtures.[7]

  • Non-Polar Solvents (Toluene, Dioxane): These may require higher temperatures but can be beneficial for suppressing polar side reactions. They are often used in catalyst- and solvent-free protocols, which rely on heating a neat mixture of the reactants.[2][20]

  • Protic Solvents (Ethanol, Water): While less common in traditional methods, green chemistry approaches have been developed using aqueous ethanol or water, often with a base like DBU or under micellar conditions.[9][11] These can be highly effective but require careful optimization to prevent hydrolysis of intermediates.

FAQ 3: I'm observing poor regioselectivity with my substituted 2-aminopyridine. Why?

A3: When using a 2-aminopyridine with substituents (e.g., 2-amino-5-methylpyridine), the final cyclization can potentially produce two different regioisomers of the imidazo[1,2-a]pyridine. The outcome is governed by a combination of steric and electronic effects.

cluster_0 Electronic Effects cluster_1 Steric Effects l1 Electron-donating groups (EDG) on pyridine activate the ring, favoring cyclization at the more electron-rich nitrogen. l2 Electron-withdrawing groups (EWG) deactivate the ring, potentially slowing the desired cyclization and allowing side reactions. l3 Bulky groups adjacent to a potential cyclization site will hinder the reaction, favoring the less-hindered isomer.

Caption: Factors influencing regioselectivity.

Generally, the intramolecular cyclization step involves the exocyclic amine attacking the imine carbon. The regioselectivity is determined by which pyridine ring nitrogen initially attacks the α-haloketone. The attack usually occurs at the most nucleophilic nitrogen, but this can be influenced by the steric hindrance presented by adjacent substituents. Careful analysis of NMR data (specifically 1H-1H COSY and NOESY) is essential to confirm the structure of the obtained isomer.

Key Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Modified Tschitschibabin Reaction

This protocol is designed to maximize yield and minimize byproduct formation by using a mild base and controlled conditions.[9]

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 2-aminopyridine (10 mmol, 1.0 equiv).

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mmol, 2.0 equiv).

    • Add 50 mL of aqueous ethanol (1:1 v/v). Stir until all solids are dissolved.

  • Reaction Execution:

    • To the stirring solution, add the substituted α-bromoacetophenone (10 mmol, 1.0 equiv) portion-wise over 5 minutes.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. Reactions are typically complete within 1-3 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

    • Add 100 mL of water and 100 mL of chloroform (or ethyl acetate).

    • Shake and separate the layers. Extract the aqueous layer with an additional 50 mL of the organic solvent.

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a solid. Purify via recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-arylimidazo[1,2-a]pyridine.[11][21]

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development actively engaged in the synthesis of imidazo[1,2-a]pyridines. As a privileged scaffold in medicinal chemistry, the efficient synthesis of these bicyclic heterocycles is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during their synthesis.

Introduction to Imidazo[1,2-a]pyridine Synthesis

The synthesis of imidazo[1,2-a]pyridines is a cornerstone of modern heterocyclic chemistry, with applications ranging from pharmaceutical drug discovery to materials science. The most prevalent synthetic strategies involve the condensation of a 2-aminopyridine with a suitable carbonyl compound or its equivalent. While numerous methods exist, including transition-metal-catalyzed cross-couplings and multicomponent reactions, this guide will focus on the practical aspects and common hurdles faced during these syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.

Question 1: Why is the yield of my imidazo[1,2-a]pyridine synthesis consistently low?

Answer: Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. A systematic approach to troubleshooting is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Small-scale trial reactions are advisable to determine the optimal conditions for your specific substrates without committing large quantities of materials.[1]

  • Purity of Reagents and Solvents: Impurities in the 2-aminopyridine or the carbonyl compound can lead to the formation of side products and incomplete conversion.[1] Ensure the use of high-purity reagents and dry solvents, especially for moisture-sensitive reactions.[1]

  • Atmospheric Moisture and Oxygen: Certain synthetic routes, particularly those employing organometallic catalysts, are sensitive to air and moisture.[1] Employing proper inert atmosphere techniques, such as a nitrogen or argon blanket, is crucial in these cases.[1]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and diminished yields.[1] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired imidazo[1,2-a]pyridine derivative may be unstable under the reaction or workup conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]

Question 2: I am observing multiple spots on my TLC plate. What are the likely byproducts?

Answer: The formation of byproducts is a common challenge. The nature of these impurities depends on the specific synthetic route employed.

  • Incomplete Reaction: The most common "byproducts" are unreacted starting materials.

  • Side Reactions from Starting Materials: For instance, in the Groebke-Blackburn-Bienaymé reaction, the use of formaldehyde as the carbonyl component can sometimes lead to undesired side products.

  • Isomer Formation: Depending on the substitution pattern of the 2-aminopyridine, the formation of regioisomers is possible, although generally, the reaction is highly regioselective.

  • Over-alkylation or Arylation: In reactions involving halides, secondary reactions can sometimes occur if the product itself is nucleophilic.

Question 3: How does the substitution on the 2-aminopyridine ring affect the reaction outcome?

Answer: The electronic nature of the substituents on the 2-aminopyridine ring significantly influences its nucleophilicity and, consequently, the reaction rate and yield.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density on the pyridine ring, enhancing the nucleophilicity of the ring nitrogen and the exocyclic amino group. This generally leads to faster reaction rates and higher yields.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the pyridine ring, reducing its nucleophilicity. Reactions with these substrates often require more forcing conditions (higher temperatures, longer reaction times) and may result in lower yields.

Question 4: What is the best method for purifying my imidazo[1,2-a]pyridine product?

Answer: The purification strategy depends on the physical properties of your product and the nature of the impurities.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material. A variety of solvents should be screened to find the optimal conditions.

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[2][3][4][5][6]

  • Precipitation: In some cases, the imidazo[1,2-a]pyridine product may precipitate directly from the reaction mixture upon cooling or addition of an anti-solvent.[7] This offers a simple and efficient initial purification step.

Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for common imidazo[1,2-a]pyridine syntheses.

Protocol 1: Classical Synthesis from 2-Aminopyridine and α-Haloketones

This method is one of the most traditional and reliable routes to 2-substituted imidazo[1,2-a]pyridines.

Step-by-Step Methodology:

  • To a solution of the appropriately substituted 2-aminopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone (1.0-1.2 eq.).

  • The reaction mixture is then heated to reflux for a period of 2-12 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction for 3-Aminoimidazo[1,2-a]pyridines

This multicomponent reaction is a highly efficient method for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines.[8]

Step-by-Step Methodology:

  • In a reaction vessel, combine the 2-aminopyridine (1.0 eq.), the desired aldehyde (1.0 eq.), and the isocyanide (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a Lewis acid (e.g., scandium triflate, Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).[8]

  • The reaction can be performed at room temperature, or heated (conventional or microwave irradiation) to accelerate the reaction rate.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed in vacuo.

  • The residue is then purified by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst and solvent can significantly impact the yield of the imidazo[1,2-a]pyridine synthesis. The following table summarizes the effect of different catalysts and solvents on a model reaction.

CatalystSolventYield (%)Reference
Iodine (I₂)EthanolExcellent[7]
Ferric Chloride (FeCl₃)EthanolPoor[7]
NoneNeat (solvent-free)91[9]
Copper(I) Bromide (CuBr)DMFup to 90[10]
Scandium Triflate (Sc(OTf)₃)MethanolHigh[10]

Visualization of Key Processes

General Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring typically proceeds through an initial nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the electrophilic carbon of the coupling partner, followed by an intramolecular cyclization and subsequent aromatization.

G Start 2-Aminopyridine + α-Haloketone Intermediate1 N-Alkylation Start->Intermediate1 Nucleophilic Attack Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration/ Aromatization Intermediate2->Intermediate3 Product Imidazo[1,2-a]pyridine Intermediate3->Product

Caption: General mechanism of imidazo[1,2-a]pyridine synthesis.

Troubleshooting Workflow for Low Yield

A logical workflow can aid in systematically diagnosing and resolving issues of low product yield.

G Start Low Yield Observed Check1 Verify Reaction Conditions (Temp, Time, Conc.) Start->Check1 Check2 Assess Reagent & Solvent Purity Check1->Check2 Correct Solution1 Optimize Conditions (Trial Reactions) Check1->Solution1 Incorrect Check3 Ensure Inert Atmosphere (if required) Check2->Check3 Pure Solution2 Purify Reagents/ Use Dry Solvents Check2->Solution2 Impure Check4 Review Workup & Purification Procedure Check3->Check4 Adequate Solution3 Improve Inert Atmosphere Technique Check3->Solution3 Inadequate Solution4 Modify Extraction/ Purification Method Check4->Solution4 Losses Detected

Caption: Systematic troubleshooting workflow for low reaction yield.

References

Technical Support Center: Enhancing the Solution Stability of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support center for 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs like zolpidem and alpidem, but its stability in solution can be a critical factor for experimental success and reproducibility.[1][2] This document provides in-depth, experience-driven guidance to help you navigate potential stability challenges.

Troubleshooting Guide: Investigating Compound Degradation

This section addresses specific issues you may encounter during your experiments. The troubleshooting process is designed as a self-validating system to logically diagnose and solve stability problems.

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Troubleshooting_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: Solution & Mitigation start Observation: Compound loss in solution forced_degradation Action: Perform Forced Degradation Study (pH, Light, Temp, Oxidative Stress) start->forced_degradation Initial Step ph_instability Result: Degradation at specific pH? forced_degradation->ph_instability Analyze Results photo_instability Result: Degradation under light? forced_degradation->photo_instability Analyze Results thermal_instability Result: Degradation at high temp? forced_degradation->thermal_instability Analyze Results oxidative_instability Result: Degradation with H₂O₂? forced_degradation->oxidative_instability Analyze Results ph_solution Solution: 1. Determine pH-rate profile 2. Select optimal buffer 3. Adjust solution pH ph_instability->ph_solution If Yes photo_solution Solution: 1. Use amber vials 2. Work under filtered light 3. Add photostabilizers photo_instability->photo_solution If Yes thermal_solution Solution: 1. Store at low temp (-20°C) 2. Minimize heat exposure 3. Add thermal stabilizers thermal_instability->thermal_solution If Yes oxidative_solution Solution: 1. Purge with N₂/Ar 2. Add antioxidants (e.g., Ascorbic Acid) 3. Add chelators (e.g., EDTA) oxidative_instability->oxidative_solution If Yes

Caption: Troubleshooting workflow for stability issues.

Question 1: I'm observing a rapid loss of this compound in my aqueous solution. What is the most logical first step?

Answer: The first and most critical step is to systematically identify the environmental factor causing the degradation. A forced degradation study (also known as stress testing) is the standard approach to achieve this.[][4] This involves exposing your compound to exaggerated storage conditions to accelerate degradation and reveal its vulnerabilities. By understanding what causes the instability (e.g., acid, light, oxidation), you can take targeted steps to prevent it.

Expert Insight: Don't troubleshoot blindly. A forced degradation study provides a roadmap. For instance, the related compound zolpidem is known to be highly susceptible to acid/base hydrolysis and photolysis.[5][6] Your compound likely shares some of these vulnerabilities due to the common imidazo[1,2-a]pyridine core.

Protocol 1: Forced Degradation Study

  • Preparation: Prepare a stock solution of your compound in a stable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Dilute the stock solution into different aqueous media to a final concentration suitable for analysis (e.g., 20 µg/mL). Prepare one sample for each condition:

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Neutral Hydrolysis: Purified water or your experimental buffer.

    • Oxidative Stress: 3% H₂O₂ in water.

    • Thermal Stress: Sample in purified water, heated to 60-70°C.

    • Photolytic Stress: Sample in purified water, exposed to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil.

  • Incubation: Incubate all samples (except the photolytic one) in the dark at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: At each time point, take an aliquot from each sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.[7][8]

  • Interpretation: Compare the degradation in each stress condition to a control sample stored at 4°C in the dark. Significant loss in a specific condition points to the primary degradation pathway.

Question 2: My forced degradation study indicates significant instability in both acidic and basic conditions. How do I find a "safe" pH for my experiments?

Answer: Once pH is identified as a critical factor, the next step is to perform a pH-rate profile study . This experiment maps the compound's stability across a wide pH range to identify the pH of maximum stability. The imidazo[1,2-a]pyridine nucleus has basic nitrogens that can be protonated, and the ethanone group could be subject to acid- or base-catalyzed reactions, making pH a crucial parameter to control.

Expert Insight: The goal is not just to find a single pH value but to understand the stability trend. This allows you to select a buffer system that is robust enough to maintain pH even if other components in your assay are slightly acidic or basic. For similar heterocyclic compounds, a slightly acidic to neutral pH (around 5.0-7.0) is often a good starting point to investigate.[9]

Protocol 2: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10). Use buffers with appropriate pKa values for each range (e.g., phosphate for pH 2-3 and 6-8, acetate for pH 4-6, borate for pH 9-10).

  • Sample Preparation: Prepare solutions of your compound at a fixed concentration in each buffer.

  • Incubation: Incubate all samples at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation slightly) and protect them from light.

  • Time-Point Analysis: At multiple time points (e.g., 0, 4, 8, 24, 48 hours), analyze the concentration of the remaining parent compound using a validated HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed first-order degradation rate constant (k_obs). Finally, plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Table 1: Example pH-Rate Profile Data

pHBuffer Systemk_obs (hr⁻¹) at 40°CHalf-life (t½ = 0.693/k_obs) (hours)
2.0Phosphate0.0957.3
4.0Acetate0.01163.0
5.0Acetate0.005138.6
6.0Phosphate0.004173.3
7.0Phosphate0.00977.0
8.0Phosphate0.04515.4
10.0Borate0.1504.6

This is hypothetical data for illustrative purposes.

Question 3: I suspect my compound is degrading due to oxidation. How can I confirm this and what are the best preventative measures?

Answer: If your forced degradation study showed significant degradation in the presence of H₂O₂, oxidation is a likely culprit. The imidazo[1,2-a]pyridine ring system can be susceptible to oxidative attack.[9][10] Confirmation involves demonstrating that the degradation is mitigated by removing oxygen or adding antioxidants.

Expert Insight: Oxidation is often catalyzed by trace metal ions present in buffers or on glassware. Therefore, prevention involves a multi-pronged approach: removing dissolved oxygen, scavenging free radicals, and chelating catalytic metals.

Preventative Measures for Oxidative Degradation:

  • Deoxygenate Solutions: Before adding your compound, purge all buffers and solvents with an inert gas like nitrogen or argon for 15-30 minutes. This displaces dissolved oxygen.

  • Use Antioxidants: Add a small amount of an antioxidant to your solution. Common choices include:

    • Ascorbic acid (Vitamin C): Effective aqueous-phase radical scavenger.

    • Sodium metabisulfite: A common reducing agent.

    • Butylated hydroxytoluene (BHT): More suitable for organic-phase or lipid-based systems.

  • Add a Chelating Agent: Include a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM) to sequester divalent metal ions (Fe²⁺, Cu²⁺) that can catalyze Fenton-like reactions.[10]

  • Control Headspace: When storing solutions, minimize the air in the headspace of the vial. You can do this by filling the vial as much as possible or by overlaying the solution with an inert gas before sealing.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Answer: Based on its chemical structure and data from related imidazopyridine compounds, the primary degradation pathways are likely to be:

  • Oxidative Degradation: The electron-rich imidazo[1,2-a]pyridine ring is susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated species, potentially followed by ring cleavage. This pathway is particularly relevant in the presence of reactive oxygen species (ROS).[9][11]

  • Photodegradation: Imidazopyridines absorb UV light, which can promote them to an excited state.[12] This can lead to direct bond cleavage or the generation of singlet oxygen, which then attacks the molecule, causing degradation.[11] Studies on zolpidem have identified specific photolytic degradants, including an oxozolpidem product.[5]

  • Hydrolysis (pH-dependent): While the ketone of the ethanone group is generally more stable than an amide or ester, it can still be a site for nucleophilic attack under strongly acidic or basic conditions, although ring-based degradation is often more significant for this scaffold.[6]

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Degradation_Pathways cluster_paths cluster_products Parent This compound Oxidized_Product Hydroxylated Ring Products N-Oxides Parent->Oxidized_Product Oxidation Photo_Product Photolytic Adducts Ring-Opened Products Parent->Photo_Product Photolysis Hydrolysis_Product Ring Cleavage Products Parent->Hydrolysis_Product Hydrolysis Oxidation Oxidative Stress (ROS, O₂, Metal Ions) Light Photolytic Stress (UVA/UVB Light) pH pH Stress (H⁺ / OH⁻)

Caption: Potential degradation pathways for the compound.

Q2: What are the best practices for preparing and storing stock solutions of this compound?

Answer: To maximize the shelf-life of your solutions, adhere to the following best practices, which integrate the principles of mitigating pH, light, thermal, and oxidative stress.

Table 2: Recommended Storage and Handling Practices

ParameterRecommendationRationale
Solvent Use a high-purity, anhydrous aprotic solvent like DMSO or DMF for the primary stock solution.Minimizes water available for hydrolysis. These solvents are generally non-reactive.
pH Control For aqueous working solutions, use a buffer at the empirically determined pH of maximum stability (likely pH 5-7).Prevents acid/base-catalyzed hydrolysis and degradation.[6]
Light Protection Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil. Work in a dimly lit area or under yellow light.The imidazo[1,2-a]pyridine core is known to be photosensitive.[5][11]
Temperature Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting.Reduces the rate of all chemical degradation reactions.
Atmosphere For maximum stability, purge the solvent with nitrogen or argon before dissolving the compound. Overlay the solution with the inert gas before sealing the vial.Removes dissolved oxygen to prevent oxidative degradation.[9]
Additives If oxidative degradation is a major concern, consider adding 0.1 mM EDTA to the aqueous buffer.Chelates trace metal ions that can catalyze oxidation.[10]
Q3: Which analytical techniques are most suitable for a detailed stability analysis?

Answer: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive stability assessment.

  • Primary Technique (Quantitative): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for stability studies.[7][13] A well-developed "stability-indicating" HPLC method can separate the parent compound from all potential degradation products, allowing for accurate quantification of its loss over time.[8]

  • Confirmatory Technique (Qualitative): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products.[][5] By determining the mass-to-charge ratio (m/z) of the degradants, you can propose chemical structures and confirm the degradation pathways.

  • Supporting Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to characterize isolated degradation products or to detect significant structural changes in the compound if degradation is substantial.[7]

References

Technical Support Center: Navigating High-Throughput Screens with 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Proactive Hit Validation for Robust Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. However, the path from a primary "hit" to a validated lead compound is fraught with potential pitfalls, most notably the prevalence of false positives. These misleading signals can arise from a variety of compound-dependent assay interference mechanisms, consuming valuable time and resources if not identified and eliminated early.

This technical guide is designed for researchers, scientists, and drug development professionals working with 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone and its analogs. While this specific molecule is not broadly flagged as a Pan-Assay Interference Compound (PAIN), its imidazo[1,2-a]pyridine core possesses inherent chemical properties, such as fluorescence, that warrant careful consideration during screen analysis. This guide provides a framework for anticipating and mitigating potential sources of false positives, ensuring the integrity and success of your screening campaigns.

Our philosophy is one of proactive validation. By understanding the potential mechanisms of assay interference and employing a rigorous, multi-faceted approach to hit confirmation, you can confidently distinguish true biological activity from experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: Is this compound a known Pan-Assay Interference Compound (PAIN)?

A1: Currently, this compound is not classified as a classic PAIN according to established substructure filters. PAINS are chemical structures that are known to interfere with a wide range of assays through various mechanisms.[1][2] However, the absence of a PAIN flag does not guarantee that a compound will not cause artifacts in a specific assay. It is always crucial to experimentally validate any observed activity.

Q2: My fluorescence-based assay shows a high hit rate with compounds from the imidazo[1,2-a]pyridine scaffold. What could be the cause?

A2: This is a critical observation that requires immediate follow-up. The imidazo[1,2-a]pyridine scaffold is known to be inherently fluorescent.[3][4] This intrinsic fluorescence can directly interfere with assay readouts in several ways:

  • Signal Addition: The compound's own fluorescence can add to the assay signal, leading to a false positive (in assays where an increase in fluorescence is the readout) or mask a true negative.

  • Signal Quenching: The compound's absorbance spectrum might overlap with the excitation or emission wavelengths of the assay's fluorophore, leading to quenching of the signal and a false negative.

It is essential to perform counter-screens to rule out fluorescence interference. See the Troubleshooting Guide and Protocols sections for detailed steps.

Q3: Besides fluorescence, are there other potential mechanisms of interference for this compound?

A3: While fluorescence is a primary concern for this scaffold, other general mechanisms of assay interference should also be considered:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to false positives. This can often be mitigated by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.

  • Redox Activity: Some heterocyclic compounds can undergo redox cycling, producing reactive oxygen species like hydrogen peroxide, which can damage proteins and interfere with assay components.[5]

  • Metal Chelation: Although the structure of this compound does not contain a classic metal-chelating motif, this property can sometimes be unexpected and should be considered if the assay is sensitive to metal ions.

Q4: What is the first step I should take to validate a hit from my primary screen?

A4: The very first step is hit confirmation . This involves re-testing the initial hit compound, ideally from a freshly prepared sample, in the primary assay to ensure the activity is reproducible. Following this, a dose-response curve should be generated to determine the compound's potency (e.g., IC50 or EC50). Once the hit is confirmed and its potency is established, you should proceed with a series of orthogonal and counter-screen assays as outlined in this guide.

Troubleshooting Guide: From Primary Hit to Validated Lead

This section provides a logical workflow for triaging hits identified in screens involving this compound.

Workflow for Hit Validation

Hit_Validation_Workflow Primary_Screen Primary Screen Hit Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Reproducible? Counter_Screens Counter-Screens (Assess Interference) Hit_Confirmation->Counter_Screens Confirmed Orthogonal_Assay Orthogonal Assay (Different Technology) Counter_Screens->Orthogonal_Assay Passes (No Interference) False_Positive False Positive (Triage) Counter_Screens->False_Positive Fails (Interference Detected) Biophysical_Validation Biophysical Validation (Direct Binding) Orthogonal_Assay->Biophysical_Validation Passes (Confirms Activity) Orthogonal_Assay->False_Positive Fails (No Activity) SAR Structure-Activity Relationship (SAR) Biophysical_Validation->SAR Passes (Direct Binding Confirmed) Biophysical_Validation->False_Positive Fails (No Direct Binding) Validated_Hit Validated Hit SAR->Validated_Hit

Caption: A stepwise workflow for validating hits from a primary screen.

Issue: High Hit Rate in a Fluorescence-Based Assay
Potential Cause Troubleshooting Step Expected Outcome for a True Hit Expected Outcome for a False Positive
Intrinsic Compound Fluorescence Run the assay in the absence of the target protein or substrate. Measure the fluorescence of the compound alone in the assay buffer.No significant signal should be detected at the assay's emission wavelength.The compound itself fluoresces, contributing to the signal.
Fluorescence Quenching Perform a "product-spiking" experiment. Add a known amount of the fluorescent product of the reaction to the assay buffer with and without the compound.The compound does not significantly reduce the fluorescence of the product.The compound quenches the fluorescence of the product, appearing as an inhibitor.
Issue: Activity is Not Reproduced in an Orthogonal Assay
Potential Cause Troubleshooting Step Expected Outcome for a True Hit Expected Outcome for a False Positive
Technology-Specific Interference The primary assay technology (e.g., luciferase reporter) is susceptible to interference by the compound.The compound shows consistent activity in an orthogonal assay that uses a different detection method (e.g., absorbance, TR-FRET).The compound is active only in the primary assay and inactive in the orthogonal assay.
Non-specific Protein Reactivity The compound may be reacting with a component of the primary assay system other than the intended target.The compound's activity is maintained in a simplified, direct-binding assay.The compound loses activity when assay components are changed.

Experimental Protocols

Protocol 1: Counter-Screen for Intrinsic Fluorescence

Objective: To determine if this compound contributes to the signal in a fluorescence-based assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer from the primary screen

  • Microplate reader with fluorescence detection capabilities

  • Assay plates (e.g., 384-well black plates)

Procedure:

  • Prepare a serial dilution of the compound in assay buffer, covering the concentration range tested in the primary screen.

  • Add the diluted compound to the wells of the microplate.

  • Include control wells containing only assay buffer with the corresponding DMSO concentration.

  • Incubate the plate under the same conditions as the primary assay (temperature, time).

  • Read the fluorescence at the same excitation and emission wavelengths used in the primary assay.

  • Analysis: If the wells containing the compound show a concentration-dependent increase in fluorescence compared to the DMSO control, the compound is intrinsically fluorescent and is likely a false positive.

Protocol 2: Orthogonal Assay Confirmation

Objective: To confirm the biological activity of a hit using a different assay technology.

Example Scenario: The primary screen was a biochemical assay for a kinase using a fluorescence-based readout that measures ADP production. An orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR).

Method: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target kinase onto a sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor surface.

  • Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to the immobilized protein. This is measured in real-time as a change in response units (RU).

  • Data Analysis: Analyze the binding sensograms to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

  • Interpretation: A confirmed interaction with a measurable KD value provides strong evidence that the compound directly binds to the target protein, validating the hit from the primary screen.[6][7]

Protocol 3: Biophysical Validation - Thermal Shift Assay (TSA)

Objective: To confirm direct engagement of the compound with the target protein by measuring changes in protein thermal stability.

Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Thermal_Shift_Assay cluster_0 Without Ligand cluster_1 With Ligand Protein_Unbound Unfolded Protein (Low Tm) Protein_Bound Ligand-Bound Protein (High Tm) Compound Compound Protein_Folded_2 Folded Protein Compound->Protein_Folded_2 Heat Heat Heat->Protein_Unbound Heat->Protein_Bound Protein_Folded_1 Folded Protein Protein_Folded_1->Heat Protein_Folded_2->Heat

Caption: Principle of the Thermal Shift Assay.

Procedure:

  • In a PCR plate, prepare reactions containing the purified target protein, a fluorescent dye (e.g., SYPRO Orange), and either the compound or a DMSO control.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, gradually increasing the temperature and measuring fluorescence at each step.

  • Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition. A significant increase in Tm in the presence of the compound (a "thermal shift") indicates direct binding.

Conclusion

Vigilance and rigorous experimental design are paramount in navigating the complexities of high-throughput screening. While this compound is a valuable scaffold in medicinal chemistry, its potential for fluorescence-based assay interference necessitates a proactive approach to hit validation. By employing the troubleshooting strategies and validation protocols outlined in this guide—including confirmation of reproducibility, dose-dependency, and activity in orthogonal, technology-independent assays—researchers can effectively triage false positives and focus their efforts on genuine, promising lead compounds. This commitment to scientific integrity is the foundation of successful drug discovery.

References

Technical Support Center: Purification of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic ketone. As a key building block in medicinal chemistry, obtaining high-purity this compound is critical for reliable downstream applications and the synthesis of novel bioactive molecules.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this and related imidazo[1,2-a]pyridine derivatives.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. The solutions provided are based on established chromatographic and crystallization principles, adapted for the unique chemical nature of the imidazo[1,2-a]pyridine scaffold.

Question: My crude product is a dark, oily residue after synthesis. How should I approach its purification?

Answer: A dark, oily crude product is common in heterocyclic chemistry and often indicates the presence of polymeric byproducts or colored impurities from the reaction. A multi-step approach is recommended:

  • Initial Work-up: Before attempting chromatography or crystallization, perform an aqueous work-up. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This step alone can significantly improve the purity and physical state of your product.

  • Attempt Direct Crystallization: If the concentrated residue is still an oil but appears cleaner, you can attempt to induce crystallization. Try dissolving a small amount in a minimal volume of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or ethyl acetate) and then slowly cooling it. Adding a non-polar solvent like hexanes or heptane as an anti-solvent can also promote crystallization.

  • Silica Gel Chromatography: If the product remains an oil or is still highly impure, silica gel column chromatography is the most effective method.[3][4][5] A gradient elution is often necessary, starting with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increasing the polarity with a solvent like ethyl acetate or methanol. The dark, polymeric material will typically remain at the top of the column.

Question: I'm seeing multiple spots on my TLC, even after column chromatography. What are the next steps?

Answer: This situation suggests that the chosen solvent system for your column did not provide adequate separation. Here's how to troubleshoot:

  • Re-evaluate Your TLC Solvent System: The ideal TLC solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound and good separation between it and any impurities. Experiment with different solvent mixtures. For imidazo[1,2-a]pyridines, common solvent systems include hexane/ethyl acetate, dichloromethane/methanol, and ethyl acetate/methanol.[3][4][5] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve the peak shape and separation of basic compounds by deactivating the acidic sites on the silica gel.

  • Consider a Second Column: If you have collected mixed fractions, concentrate them and re-purify using a shallower gradient or an isocratic elution with the optimized solvent system from your new TLC analysis.

  • Orthogonal Purification Technique: If co-elution persists, consider a different purification method. Reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be very effective for separating compounds with similar polarities on normal-phase silica.

Question: My compound is co-eluting with a closely related impurity. How can I improve the separation?

Answer: Separating closely eluting spots is a common challenge. Here are some advanced strategies:

  • Optimize Column Chromatography Parameters:

    • Use a finer mesh silica gel: Higher mesh silica (e.g., 230-400 mesh) provides a greater surface area and can improve resolution.

    • Employ a shallower gradient: A slow, shallow gradient around the elution point of your compound will increase the separation between it and the impurity.

    • Increase the column length: A longer column provides more theoretical plates for separation.

  • Recrystallization: This is often the best method for removing small amounts of closely related impurities from a solid product. The key is to find a solvent system where your target compound has high solubility in the hot solvent and low solubility when cold, while the impurity has either very high or very low solubility in that solvent at all temperatures. A detailed protocol for solvent screening is provided below.

Question: I am struggling to crystallize my purified this compound. What should I try?

Answer: Crystallization can be challenging, especially if residual impurities are present. Here is a systematic approach:

  • Ensure High Purity: First, confirm the purity of your material by NMR or LC-MS. Even trace amounts of solvent or impurities can inhibit crystallization. If necessary, re-purify a small batch.

  • Systematic Solvent Screening: Use small vials to test a range of solvents with varying polarities. Good single solvents to try include ethanol, isopropanol, ethyl acetate, acetone, and acetonitrile.

  • Binary Solvent Systems: If single solvents fail, try binary systems. Dissolve your compound in a minimal amount of a hot, good solvent (e.g., DCM or ethanol) and then slowly add a poor solvent (an "anti-solvent" like hexanes or diethyl ether) until the solution becomes slightly turbid. Warm the solution until it is clear again, and then allow it to cool slowly.

  • Induce Crystallization: If your compound oils out instead of crystallizing, try scratching the inside of the vial with a glass rod to create nucleation sites. Adding a seed crystal from a previous successful crystallization is also highly effective.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: Understanding the physical properties is crucial for purification. Based on available data, here are the key properties:

PropertyValueSource
Molecular Formula C9H8N2OPubChem[6]
Molecular Weight 160.18 g/mol PubChem[6]
Appearance Expected to be a solid at room temperature.Inferred from similar compounds.[7]
XLogP3 1.1PubChem[6]
Hydrogen Bond Donors 0PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]

The XLogP3 value of 1.1 suggests that the compound is moderately polar, making it suitable for purification by normal-phase silica gel chromatography. The presence of nitrogen and oxygen atoms as hydrogen bond acceptors will influence its solubility in various solvents.

Q2: What are the most common purification techniques for imidazo[1,2-a]pyridine derivatives?

A2: The literature consistently reports two primary methods for the purification of imidazo[1,2-a]pyridine derivatives:

  • Silica Gel Flash Column Chromatography: This is the most widely used technique due to its versatility in separating a broad range of impurities. Common eluents are mixtures of hexanes and ethyl acetate, or dichloromethane and methanol for more polar compounds.[3][4][5][8][9][10][11]

  • Recrystallization: This method is ideal for the final purification of solid products to achieve high purity, especially for removing minor, closely related impurities.

Q3: What are the likely impurities from the synthesis of this compound?

A3: Impurities will depend on the synthetic route. A common method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone. For this compound, this would likely involve 4-acetyl-2-aminopyridine and a suitable two-carbon electrophile, or 7-aminoimidazo[1,2-a]pyridine followed by acetylation. Potential impurities could include:

  • Unreacted starting materials (e.g., the aminopyridine precursor).

  • Side products from polymerization or undesired side reactions.

  • Regioisomers, if the initial cyclization is not perfectly selective.

Q4: How do I choose the right solvent system for column chromatography?

A4: The choice of solvent system is critical for successful separation. The process should be systematic:

  • TLC Analysis: Spot your crude material on a TLC plate and develop it in several solvent systems of varying polarity (e.g., 20%, 40%, 60% ethyl acetate in hexanes).

  • Target Rf: Aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.4. This ensures the compound spends enough time on the stationary phase to separate from impurities without taking an excessively long time to elute.

  • Spot Separation: The ideal system will show clear separation between your product spot and all other spots. If spots are too close, you may need to try a different solvent combination (e.g., switching from ethyl acetate to acetone as the polar component).

III. Detailed Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (or DCM and Methanol), HPLC grade

  • Glass column with stopcock

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Determine the Eluent System: As described in the FAQ, use TLC to find an appropriate solvent system. A good starting point for this compound would be a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Prepare the Column:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% EtOAc/Hexanes).

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, and then add a layer of sand on top to protect the surface.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Run the Column:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

    • Open the stopcock and apply gentle air pressure to begin elution. Maintain a constant flow rate.

    • Collect fractions in separate tubes.

  • Monitor the Elution:

    • Periodically spot the collected fractions on a TLC plate.

    • Develop the TLC plate and visualize the spots under a UV lamp.

    • Combine the fractions that contain your pure product.

  • Isolate the Product:

    • Concentrate the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid sample of this compound.

Procedure:

  • Solvent Selection: In a small test tube, add about 20-30 mg of your compound. Add a few drops of a test solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve, heat the mixture. If it dissolves when hot but precipitates upon cooling, you have found a good candidate solvent. Test solvents like ethanol, isopropanol, ethyl acetate, and toluene.

  • Dissolution: Place the bulk of your solid product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry in the funnel for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

IV. Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow start Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid tlc_purity TLC shows >90% purity? is_solid->tlc_purity Yes column Perform Silica Gel Column Chromatography is_solid->column No (Oil) recrystallize Attempt Recrystallization tlc_purity->recrystallize Yes tlc_purity->column No analyze_purity Analyze Purity (TLC, NMR, LC-MS) recrystallize->analyze_purity column->analyze_purity success Pure Product analyze_purity->success Purity Confirmed re_column Re-purify via Chromatography (Optimized Conditions) analyze_purity->re_column Impure re_column->analyze_purity

Caption: Decision tree for selecting a purification strategy.

V. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethanone, 1-imidazo[1,2-a]pyridin-3-yl- (9CI). Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-[1-(Imidazo[1,2-A]pyridin-5-Yl)-7-(Morpholin-4-Yl)indolizin-3-Yl]ethanone. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Gao, Y., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 96-108. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethanone, 1-imidazo[1,5-a]pyridin-7-yl-. Retrieved from --INVALID-LINK--

  • Martinez, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 5(1), 73. Retrieved from --INVALID-LINK--

  • Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][7][12]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7330-7343. Retrieved from --INVALID-LINK--

  • Gao, Y., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from --INVALID-LINK--

  • Herrera, A., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 3(1), 30. Retrieved from --INVALID-LINK--

  • Guchhait, S. K., et al. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 55(65), 9579-9599. Retrieved from --INVALID-LINK--

  • Ramachandran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37045-37057. Retrieved from --INVALID-LINK--

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. Retrieved from --INVALID-LINK--

  • Martinez, R., et al. (2022). Sonochemical Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molbank, 2022(4), M1493. Retrieved from --INVALID-LINK--

  • Chemsrc. (n.d.). Ethanone, 1-imidazo[1,2-a]pyridin-3-yl-. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). 1-(1h-imidazo[4,5-c]pyridin-4-yl)ethanone. University of Luxembourg. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone. Retrieved from --INVALID-LINK--

  • Al-Tel, T. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-10. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from --INVALID-LINK--

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. Retrieved from --INVALID-LINK--

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. Retrieved from --INVALID-LINK--

  • Ramachandran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Retrieved from --INVALID-LINK--

References

Technical Support Center: Addressing Cytotoxicity of Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers working with imidazo[1,2-a]pyridine derivatives, including the specific analog 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][3] However, a common challenge encountered during preclinical development is managing off-target cytotoxicity in normal, non-cancerous cells.[4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights through a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to help you identify, characterize, and mitigate the cytotoxicity of these promising compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when observing unexpected cytotoxicity.

Q1: My imidazo[1,2-a]pyridine compound shows high cytotoxicity in my normal cell line controls. What are my first troubleshooting steps?

A1: Before investigating complex biological mechanisms, it's crucial to rule out experimental artifacts.[5]

  • Verify Compound Concentration: Meticulously double-check all calculations for stock solutions and serial dilutions. A simple decimal error is a common source of unexpectedly high toxicity.

  • Assess Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your specific cell line, typically below 0.5%. Run a vehicle-only control to confirm.[5]

  • Check for Assay Interference: Some compounds can interfere with assay reagents. For example, in MTT or MTS assays, a compound with reducing properties could generate a false signal. Include a "compound in media-only" (no cells) control to check for direct reactions with the assay dye.[6]

  • Confirm Compound Solubility: Visually inspect your compound dilutions in the culture medium under a microscope. Precipitation can lead to inconsistent results and physical cell damage. If solubility is an issue, consider alternative solvents or formulation strategies.[5]

Q2: How do I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?

A2: This is a critical distinction for mechanism-of-action studies. A standard endpoint viability assay like MTT measures metabolic activity and cannot, on its own, differentiate between these two effects.[6][7] A cytostatic compound will halt proliferation, leading to a lower metabolic signal over time compared to untreated, growing cells, which can be misinterpreted as cytotoxicity.[8]

To differentiate:

  • Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a drop in the total cell number over time.

  • Cytostatic Effect: The total cell number will plateau, but the percentage of viable cells will remain high.[5]

A combination of a viability assay (e.g., Trypan Blue exclusion, Propidium Iodide uptake) and a cell counting method over a time course (e.g., 24, 48, 72 hours) is required to make this determination.[5][9]

Q3: What are the most likely mechanisms of cytotoxicity for imidazo[1,2-a]pyridine compounds?

A3: Based on existing literature for this class of compounds, two primary mechanisms are frequently implicated:

  • Induction of Oxidative Stress: Many imidazo[1,2-a]pyridine derivatives have been shown to increase the production of intracellular Reactive Oxygen Species (ROS).[3][10][11] High levels of ROS can damage DNA, proteins, and lipids, leading to cell death.[12][13] Mitochondria are often a primary site of this ROS production.[14][15]

  • Activation of Apoptosis: These compounds can trigger programmed cell death (apoptosis). This is often mediated by the intrinsic (mitochondrial) pathway, involving the activation of Caspase-9 and Caspase-3, and changes in the expression of Bcl-2 family proteins like Bax and Bcl-2.[2][16][17][18][19] In some cases, both intrinsic and extrinsic (death receptor-mediated) pathways are activated.[20]

Part 2: In-Depth Troubleshooting & Mitigation

This section provides a structured approach to diagnosing and addressing the root causes of cytotoxicity observed with this compound and related analogs.

Workflow for Investigating Unwanted Cytotoxicity

This workflow guides you from initial observation to mechanistic insight and potential mitigation.

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation Strategy A High Cytotoxicity Observed in Normal Cells B Perform Dose-Response & Time-Course Viability Assays (e.g., MTS, CellTiter-Glo) A->B C Determine IC50 Values in Normal vs. Cancer Cell Lines B->C D Calculate Therapeutic Index (TI) TI = IC50(Normal) / IC50(Cancer) C->D E Hypothesis: Cytotoxicity is ROS-Mediated D->E G Hypothesis: Cytotoxicity is Apoptosis-Mediated D->G F Measure Intracellular ROS (e.g., DCFH-DA Assay) E->F I Test Cytoprotective Co-treatment F->I H Measure Caspase Activity (e.g., Caspase-3/7 Assay) G->H J Co-administer Antioxidant (e.g., N-acetylcysteine) I->J K Evaluate Effect on IC50 in Normal Cells J->K

Caption: A three-phase workflow for troubleshooting cytotoxicity.

Problem: High Cytotoxicity with a Poor Therapeutic Index

If your dose-response experiments reveal that the IC50 value in a normal cell line (e.g., primary hepatocytes, renal proximal tubule cells) is close to the IC50 in your target cancer cell line, you have a narrow therapeutic window. The primary goal is to determine the mechanism to selectively protect the normal cells.

Investigative Step 1: Assess the Role of Oxidative Stress

As imidazo[1,2-a]pyridines are known to induce oxidative stress[3][10], this is the most probable starting point.

Hypothesis: The compound disproportionately increases ROS in normal cells, leading to cytotoxicity. Experimental Approach: Measure intracellular ROS levels. A common and effective method is using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[12][13]

Table 1: Example Data - ROS Production in Response to Compound Treatment

Cell LineTreatment (IC50 Conc.)Mean Fluorescence Intensity (MFI)Fold Change vs. Control
HEK293 (Normal) Vehicle (0.1% DMSO)150 ± 121.0
Compound X (10 µM)750 ± 555.0
Compound X + NAC (5 mM)200 ± 181.3
A549 (Cancer) Vehicle (0.1% DMSO)250 ± 201.0
Compound X (5 µM)625 ± 452.5
Compound X + NAC (5 mM)450 ± 301.8

This table illustrates a scenario where the compound induces a greater ROS response in the normal cell line, which is significantly attenuated by the antioxidant N-acetylcysteine (NAC).

Investigative Step 2: Test a Mitigation Strategy - Antioxidant Co-treatment

If ROS is confirmed as a major contributor, co-administration of an antioxidant can be a powerful strategy to improve the therapeutic index. N-acetylcysteine (NAC) is an excellent choice as it can directly scavenge ROS and also serves as a precursor to the intracellular antioxidant glutathione (GSH).[21][22][23]

Hypothesis: Co-treatment with NAC will selectively protect normal cells from compound-induced cytotoxicity by quenching ROS.[24] Experimental Approach: Repeat the dose-response cytotoxicity assay in your normal cell line in the presence and absence of a fixed, non-toxic concentration of NAC (e.g., 1-5 mM).

If this strategy is successful, you should observe a rightward shift in the dose-response curve for the normal cells (a higher IC50 value), effectively widening the therapeutic window.

G cluster_0 Proposed Mechanism of Cytotoxicity cluster_1 Point of Intervention Compound Imidazo[1,2-a]pyridine Derivative Mito Mitochondrial Dysfunction Compound->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Damage Apoptosis Caspase Activation & Apoptosis Damage->Apoptosis NAC N-acetylcysteine (NAC) (Antioxidant) NAC->ROS Scavenges

Caption: Intervention of NAC in the ROS-mediated apoptosis pathway.

Investigative Step 3: Assess Apoptosis Induction

If antioxidant co-treatment is not fully protective, or if you wish to confirm the downstream cell death pathway, measuring caspase activation is the next logical step.

Hypothesis: Compound-induced cytotoxicity proceeds via caspase-dependent apoptosis.[16][17] Experimental Approach: Use a luminescent or fluorescent assay to measure the activity of effector caspases (Caspase-3 and -7), which are key executioners of apoptosis.

Table 2: Example Data - Caspase-3/7 Activity

Cell LineTreatment (48h)Caspase-3/7 Activity (RLU)Fold Change vs. Control
HFF-1 (Normal) Vehicle (0.1% DMSO)8,500 ± 7001.0
Compound X (20 µM)42,500 ± 3,1005.0
Compound X + NAC (5 mM)12,750 ± 1,1001.5
HeLa (Cancer) Vehicle (0.1% DMSO)12,000 ± 9501.0
Compound X (15 µM)96,000 ± 7,5008.0

This data suggests that while the compound induces apoptosis in both cell lines, the effect in the normal cell line is significantly blunted by NAC, correlating with the reduction in ROS.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key assays discussed above.

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[25][26]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cells of interest and complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader capable of measuring absorbance at 490 nm[26][27]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[25][26]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values are within the linear range of the instrument.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the media-only wells (background) from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Abs_treated / Abs_vehicle) * 100. Plot the results to determine the IC50 value.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol uses a cell-permeable probe that fluoresces upon oxidation by ROS.[12][13]

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • DCFH-DA probe (e.g., 10 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • Positive control (e.g., H₂O₂ or pyocyanin)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope[12]

Procedure:

  • Cell Culture: Seed cells and treat with your compound as described in the MTS protocol (Steps 1-3).

  • Probe Loading: Remove the treatment medium. Wash cells once with warm HBSS. Add 100 µL of DCFH-DA working solution (typically 5-10 µM in HBSS) to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the loading solution and wash cells twice with warm HBSS to remove excess probe.

  • Data Acquisition: Add 100 µL of HBSS back to each well. Immediately measure the fluorescence using a microplate reader (typically Excitation/Emission ~485/535 nm).

  • Data Analysis: Subtract the background fluorescence from unstained cells. Express the results as Relative Fluorescence Units (RFU) or as a fold change over the vehicle-treated control.

Protocol 3: Co-treatment with N-acetylcysteine (NAC)

This protocol describes how to test the cytoprotective effect of an antioxidant.

Procedure:

  • Determine NAC Toxicity: First, perform a dose-response curve with NAC alone on your normal cells to determine the highest non-toxic concentration (typically 1-10 mM is safe for most cell lines).

  • Prepare Co-treatment Media: Prepare your serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium that is supplemented with the chosen non-toxic concentration of NAC.

  • Perform Viability Assay: Follow the MTS assay protocol (Protocol 1), but use the NAC-containing media for your treatment group. Run a parallel plate with the compound alone as a comparator.

  • Analyze and Compare: Calculate the IC50 values for the compound with and without NAC. A significant increase in the IC50 value in the presence of NAC indicates that ROS production is a major contributor to the compound's cytotoxicity.[21][28]

References

Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its physicochemical properties often lead to significant hurdles in achieving adequate oral bioavailability, a critical factor for successful drug development.[3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome common issues encountered in your research.

Troubleshooting Guides

Low and variable oral bioavailability of imidazo[1,2-a]pyridine derivatives can often be traced back to a few key physicochemical and biochemical barriers. This section is designed to help you identify the root cause of your experimental observations and provide actionable solutions.

Issue 1: Low and Erratic Plasma Exposure Post-Oral Dosing

Symptoms: You observe low area under the curve (AUC), low maximum concentration (Cmax), and high variability between subjects in your pharmacokinetic (PK) studies after oral administration.

Potential Causes & Diagnostic Workflow:

This is a multifactorial problem, often stemming from poor solubility, low permeability, rapid metabolism, or transporter-mediated efflux. A systematic in vitro evaluation is the most efficient path to deconstruct the underlying issues.

cluster_0 Initial Observation cluster_1 Primary Investigation: Physicochemical Properties cluster_2 Secondary Investigation: Biological Barriers Observe Low/Variable Oral Bioavailability Solubility Kinetic & Thermodynamic Solubility Assays Observe->Solubility Is dissolution a limiting factor? LogP LogP/LogD Measurement Observe->LogP Assess lipophilicity Metabolism Liver Microsome Stability Assay Observe->Metabolism Is the compound stable? Permeability Caco-2 Permeability Assay (A→B) Solubility->Permeability If soluble, is it permeable? Efflux Bi-directional Caco-2 Assay (B→A) Permeability->Efflux If permeability is low, is it due to efflux?

Caption: Diagnostic workflow for poor oral bioavailability.

Troubleshooting Scenario A: Poor Aqueous Solubility

Diagnosis: Your compound precipitates out of solution when moving from a DMSO stock to an aqueous buffer, and kinetic solubility assays show values <10 µM in simulated gastric and intestinal fluids. This is a common issue for fused bicyclic ring systems like imidazo[1,2-a]pyridines, which are often highly lipophilic.[4]

Causality: For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. Low solubility limits the concentration of the drug available for absorption across the intestinal wall, creating a dissolution rate-limited absorption scenario.[3][5]

Solutions:

  • Particle Size Reduction (Nanonization):

    • Why it works: Reducing particle size increases the surface area-to-volume ratio of the drug, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[6]

    • How to implement: Utilize techniques like wet media milling to produce a nanocrystal suspension. This approach was successfully used to enhance the bioavailability of a poorly soluble pyrazoloquinolinone derivative by 2- to 3-fold.[6]

    • Caveat: Ensure the crystalline form is maintained post-milling, as conversion to an amorphous state can affect stability.

  • Amorphous Solid Dispersions (ASDs):

    • Why it works: Dispersing the crystalline drug into a polymer matrix in an amorphous (high-energy) state prevents the drug from crystallizing, leading to higher apparent solubility and concentration upon dissolution.[5]

    • How to implement: Use techniques like spray-drying or hot-melt extrusion with polymers such as PVP or HPMC.

    • Caveat: ASDs can be physically unstable. Conduct stability studies to ensure the drug does not recrystallize over time.

  • Lipid-Based Formulations (e.g., SEDDS):

    • Why it works: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media. The drug remains in a solubilized state within the oil droplets, facilitating absorption.[7]

    • How to implement: Screen various lipids, surfactants, and co-surfactants to develop a stable formulation that can solubilize your compound.

Formulation Strategy Principle Pros Cons
Nanonization Increases surface area to enhance dissolution rate.[6]Broadly applicable, maintains crystalline state.Requires specialized equipment.
Amorphous Solid Dispersions Utilizes the high-energy amorphous state to increase solubility.[5]Significant solubility enhancement.Potential for physical instability (recrystallization).
Lipid-Based Formulations Maintains drug in a solubilized state within lipid droplets.[7]Can enhance lymphatic uptake, bypassing first-pass metabolism.Complex formulation development.
Troubleshooting Scenario B: Low Intestinal Permeability & High Efflux

Diagnosis: Your compound shows good aqueous solubility but has a low apparent permeability coefficient (Papp < 1 x 10⁻⁶ cm/s) in the Caco-2 assay. Furthermore, a bi-directional Caco-2 assay reveals an efflux ratio (ER = Papp(B→A) / Papp(A→B)) greater than 2.

Causality: The intestinal epithelium is a significant barrier to drug absorption. Low passive permeability can occur if the molecule is too polar or too large. Additionally, active efflux by transporters like P-glycoprotein (P-gp) can pump the drug back into the GI lumen, severely limiting its net absorption.[8][9] This is a known issue for some imidazo[1,2-a]pyridine derivatives.[8]

Solutions:

  • Structural Modification to Attenuate P-gp Efflux:

    • Why it works: Strategic chemical modifications can reduce a compound's affinity for P-gp. For example, incorporating fluorine atoms can lower the pKa of nearby amines, which has been shown to reduce P-gp mediated efflux and improve bioavailability for imidazo[1,2-a]pyridine derivatives.[8]

    • How to implement: In one study, the addition of a fluorine-substituted piperidine significantly reduced P-gp efflux and improved oral exposure of a PDGFR inhibitor.[8]

    • Workflow:

      Start High Efflux Ratio (ER > 2) Observed SAR Initiate Structure-Activity Relationship (SAR) Studies Start->SAR Fluoro Introduce Fluorine to Modulate pKa/Lipophilicity SAR->Fluoro Hypothesis: Reduce P-gp affinity Reassay Re-evaluate in Bi-directional Caco-2 Assay Fluoro->Reassay Reassay->SAR If ER still > 2 (Iterate SAR) PK Confirm with In Vivo PK Study Reassay->PK If ER < 2

      Caption: Workflow for addressing P-gp efflux.

  • Prodrug Approach:

    • Why it works: A prodrug strategy involves masking the functional group responsible for low permeability. The prodrug, with improved permeability, is absorbed and then converted to the active parent drug in vivo.[5]

    • How to implement: If your compound has a polar functional group (e.g., a carboxylic acid or hydroxyl), consider creating a more lipophilic ester prodrug.

Troubleshooting Scenario C: Extensive First-Pass Metabolism

Diagnosis: Your compound is highly soluble and permeable but disappears rapidly in a liver microsome stability assay (t½ < 10 minutes). This suggests it is being extensively metabolized by hepatic enzymes (like Cytochrome P450s) before it can reach systemic circulation.[5][10]

Causality: The liver is the primary site of drug metabolism. After absorption from the gut, blood flows via the portal vein to the liver, where drugs can be heavily metabolized. This "first-pass effect" can drastically reduce the amount of active drug reaching the bloodstream.[10]

Solutions:

  • Metabolite Identification and Structural Modification:

    • Why it works: By identifying the "metabolic hot spots" on the molecule, you can make targeted chemical modifications to block or slow down the metabolic process while preserving pharmacological activity.[10]

    • How to implement: Use LC-MS/MS to identify the major metabolites formed in the microsome assay. Then, design new analogs where the labile positions are blocked (e.g., through deuteration or substitution with a less metabolically susceptible group).

  • Co-administration with Enzyme Inhibitors:

    • Why it works: While not a long-term drug development strategy, using known CYP inhibitors (e.g., ketoconazole for CYP3A4) in preclinical studies can confirm that metabolism is the primary barrier to bioavailability.[7]

    • How to implement: Conduct an in vivo PK study in animals with and without pre-dosing of a relevant CYP inhibitor and observe if the oral bioavailability increases significantly.

Frequently Asked Questions (FAQs)

Q1: We see good in vitro properties (solubility, permeability, stability) but still have low oral bioavailability in vivo. What could be the issue?

A1: This is a classic "in vitro-in vivo disconnect." Several factors could be at play:

  • Gut Wall Metabolism: Metabolism doesn't only happen in the liver. The intestinal wall also contains metabolic enzymes. An in vitro Caco-2 metabolism study might be necessary.

  • Poor Formulation Performance: The formulation used for in vivo dosing may not be optimal. Ensure the drug remains solubilized in the dosing vehicle and doesn't precipitate upon administration.[7]

  • Biliary Excretion: The compound might be absorbed but then rapidly cleared into the bile by the liver, a process not captured by standard in vitro assays.

Q2: How does the pKa of the imidazo[1,2-a]pyridine core affect bioavailability?

A2: The basicity of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system is crucial. A high pKa can lead to good aqueous solubility due to ionization in the acidic stomach environment. However, this high positive charge can also increase its recognition by efflux transporters like P-gp.[8] Attenuating the pKa through chemical modification is a key strategy to balance solubility and reduce P-gp mediated efflux.[8]

Q3: Can we use Lipinski's Rule of Five to predict the oral bioavailability of our imidazo[1,2-a]pyridine derivatives?

A3: Lipinski's Rule of Five is a useful guideline for "drug-likeness" and can help flag potential issues with passive diffusion.[10] However, it does not account for active transport (like P-gp efflux) or first-pass metabolism, which are significant barriers for this class of compounds. Therefore, while it's a good starting point, it should not be used as the sole predictor of oral bioavailability. Experimental validation is essential.

Q4: What is a good starting formulation for a first-in-animal oral PK study?

A4: For a new compound with unknown properties, a simple solution-based formulation is often preferred to understand the intrinsic properties of the molecule. A common starting point is a solution in a vehicle like 20% Solutol HS 15 in water or a mixture of PEG400, Solutol, and water.[8] If solubility is very low, a micronized suspension in a vehicle like 0.5% methylcellulose is an alternative.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in a physiologically relevant buffer.

Materials:

  • Test compound (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate (non-binding surface)

  • Plate shaker

  • LC-MS/MS system

Methodology:

  • Add 198 µL of PBS (pH 7.4) to each well of the 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the PBS (final concentration 100 µM).

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 3000 rpm for 15 minutes to pellet any precipitated compound.

  • Carefully transfer 100 µL of the supernatant to a new plate.

  • Prepare a standard curve of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Analyze the concentration of the compound in the supernatant by LC-MS/MS against the standard curve.

Protocol 2: Bi-directional Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a compound.

Materials:

  • Caco-2 cells cultured on Transwell inserts for 21 days

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test compound (e.g., at 10 µM)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • LC-MS/MS system

Methodology:

  • Cell Monolayer Integrity Check: Ensure the transepithelial electrical resistance (TEER) is > 200 Ω·cm².

  • Apical to Basolateral (A→B) Permeability:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Take samples from both A and B chambers at the end of the incubation.

  • Basolateral to Apical (B→A) Permeability:

    • Wash the monolayers as above.

    • Add the test compound solution to the basolateral (B) chamber.

    • Add fresh HBSS to the apical (A) chamber.

    • Incubate and sample as described for the A→B direction.

  • Analysis:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Analyze Lucifer yellow transport to confirm monolayer integrity throughout the experiment.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its "drug-prejudice" nature. This is attributed to its versatile biological activities, which have led to the development of several marketed drugs such as Zolpidem for insomnia and Olprinone for acute heart failure.[1][2][3][4] The fused bicyclic 5,6-heterocycle has demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antituberculosis properties.[2][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, offering a comparative overview of their performance in various therapeutic areas, supported by experimental data.

The Versatile Core: Understanding the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The key positions for substitution that significantly influence biological activity are C-2, C-3, C-6, C-7, and C-8. The strategic placement of different functional groups at these positions can modulate potency, selectivity, and pharmacokinetic profiles.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory effects on various cancer cell lines and targeting crucial cellular pathways.[6] The anticancer profile of these compounds is heavily dependent on the substitution patterns around the core structure.[6]

Structure-Activity Relationship for Anticancer Effects

The anticancer activity of imidazo[1,2-a]pyridine derivatives has been extensively studied, with a focus on their role as inhibitors of key signaling pathways like PI3K/mTOR and Akt/mTOR, as well as their ability to inhibit tubulin polymerization and aldehyde dehydrogenase (ALDH).[6]

  • Substitutions at C-2 and C-3: The nature of the substituent at the C-2 position plays a critical role in determining anticancer potency. For instance, the presence of a phenyl ring at C-2 with specific substitutions can significantly impact activity.[7] Furthermore, modifications at the C-3 position, such as the introduction of an amine group, have been shown to enhance bioactivity.[7] Some studies have indicated that compounds with an electron-withdrawing group like a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position exhibit high inhibitory activity against colon cancer cell lines.[8]

  • Substitutions at C-6: A range of 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2.[9] These compounds were found to induce apoptosis through the release of cytochrome c and the activation of caspases 3 and 8.[9]

  • Substitutions at C-7: The substituent at the C-7 position has also been shown to influence anticancer activity.[7]

The following diagram illustrates the key positions on the imidazo[1,2-a]pyridine scaffold that are crucial for its anticancer activity.

SAR_Anticancer cluster_0 Imidazo[1,2-a]pyridine Core cluster_1 Biological Effect Core Imidazo[1,2-a]pyridine C2 C-2 Position (Phenyl, Nitro groups) Core->C2 Critical for potency C3 C-3 Position (Amine, Thioether, p-Chlorophenyl) Core->C3 Enhances bioactivity C6 C-6 Position (Various substituents) Core->C6 Apoptosis induction C7 C-7 Position (Substituent nature) Core->C7 Influences activity Activity Anticancer Activity C2->Activity C3->Activity C6->Activity C7->Activity

Caption: Key substitution positions on the imidazo[1,2-a]pyridine core influencing anticancer activity.

Quantitative Data Summary: Anticancer Activity
Compound IDC-2 SubstituentC-3 SubstituentCancer Cell LineIC50 (µM)Reference
12 NitroN-(4-chlorophenyl)amineHT-29 (Colon)4.15 ± 2.93[8]
12 NitroN-(4-chlorophenyl)amineMCF-7 (Breast)30.88 ± 14.44[8]
12b tert-butylaminephenylamineHep-2, HepG2, MCF-7, A37511, 13, 11, 11[10]
6d 4-(imidazo[1,2-a]pyridin-2-yl)phenyl2-((4-chlorophenyl)thio)acetamideHepG2 (Liver)-[11]
6i 4-(imidazo[1,2-a]pyridin-2-yl)phenyl2-((4-methoxyphenyl)thio)acetamideHepG2 (Liver)-[11]

Antimicrobial Activity: Combating Bacterial Infections

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[7]

Structure-Activity Relationship for Antimicrobial Effects

The antimicrobial efficacy of these compounds is largely dictated by the nature and position of substituents on the phenyl ring at the C-2 position and the substituent at the C-7 position.[7]

  • C-2 Phenyl Ring Substitutions: The presence and type of substituent on the phenyl ring attached to the C-2 position of the imidazo[1,2-a]pyridine core are crucial for antibacterial activity.

  • C-7 Substitutions: Modifications at the C-7 position also play a significant role in modulating the antimicrobial potency.

The following workflow outlines the general steps for evaluating the antimicrobial activity of novel imidazo[1,2-a]pyridine derivatives.

Antimicrobial_Workflow start Synthesize Imidazo[1,2-a]pyridine Derivatives screening Primary Screening: Disk Diffusion or Broth Microdilution start->screening mic Determine Minimum Inhibitory Concentration (MIC) screening->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc sar Structure-Activity Relationship (SAR) Analysis mic->sar mbc->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for antimicrobial evaluation of imidazo[1,2-a]pyridine derivatives.

Antiviral Activity: A Promising Avenue for New Therapeutics

Several imidazo[1,2-a]pyridine derivatives have exhibited potent antiviral activity, particularly against herpesviruses and human immunodeficiency virus (HIV).[12][13][14]

Structure-Activity Relationship for Antiviral Effects

The antiviral properties of these compounds are often linked to specific structural features, most notably the presence of a thioether side chain at the C-3 position.

  • C-3 Thioether Side Chain: The introduction of a thioether side chain at the 3-position is a key structural requirement for potent antiviral activity.[13][15]

  • Hydrophobicity: Structure-activity relationship studies have identified hydrophobicity (logP) as a critical factor influencing the antiviral potency of dibromoimidazo[1,2-a]pyridines.[12]

  • High Therapeutic Index: Certain derivatives have shown a high therapeutic index, indicating a favorable safety profile with potent antiviral effects at concentrations that are not toxic to host cells. For example, some compounds were highly active against human cytomegalovirus with a therapeutic index greater than 150.[13][15]

Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and efficient method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with an α-haloketone (e.g., substituted phenacyl bromide).[16][17]

Step-by-step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine 2-aminopyridine (1 mmol) and a substituted phenacyl bromide (1 mmol).[16]

  • Catalyst and Solvent: Add a suitable catalyst, such as copper silicate, and a solvent like ethanol.[16] The use of an eco-friendly and reusable catalyst is advantageous.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux.[17] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curve.[8]

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive research into its structure-activity relationships has provided valuable insights for the rational design of potent and selective inhibitors for a range of diseases, including cancer, bacterial infections, and viral diseases. The versatility of its core structure, coupled with the ability to introduce diverse functionalities at multiple positions, ensures that imidazo[1,2-a]pyridine derivatives will remain a significant area of focus in medicinal chemistry for the foreseeable future. Further exploration of this privileged scaffold holds the promise of yielding new and improved drug candidates with enhanced efficacy and safety profiles.

References

Potency Analysis of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone: A Comparative Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities.[1] These activities often stem from the inhibition of key enzymes in cellular signaling, particularly protein kinases.[2] Derivatives of this scaffold have shown promise in targeting critical pathways implicated in cancer and other diseases, including the PI3K/mTOR and STAT3/NF-κB pathways.[2][3]

This guide focuses on a specific derivative, 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone . While direct public data on the specific biological target and potency of this exact molecule is limited, the broader family of 7-substituted imidazo[1,2-a]pyridines has been investigated as inhibitors of activin-like kinases (ALKs).[4] Given this precedent, this document provides a framework for researchers to evaluate the potency of novel compounds like this compound. We will use the Transforming Growth Factor-β (TGF-β) Type I receptor kinase (ALK5) as our representative target, a crucial enzyme in the TGF-β signaling pathway that plays a significant role in cell growth, differentiation, and fibrosis.[5]

This guide will compare the hypothetical inhibitory potential of our subject compound against well-established ALK5 inhibitors, providing the necessary experimental protocols and data interpretation frameworks for a rigorous scientific comparison.

The Target: ALK5 and the TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), a serine/threonine kinase.[5] This binding event recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain.[6] Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[7] These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like apoptosis, cell cycle arrest, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and the progression of various cancers.[7]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBRII TGFβRII ALK5 ALK5 (TGFβRI) TGFBRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex p-Smad2/3 + Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (Cell Cycle, Apoptosis, Fibrosis) Smad_complex->Gene_transcription Translocation TGF_beta TGF-β Ligand TGF_beta->TGFBRII Binding Inhibitor This compound & Known Inhibitors Inhibitor->ALK5 Inhibition

Comparative Potency of Known ALK5 Inhibitors

To establish a benchmark for our analysis, we have compiled a list of well-characterized ALK5 inhibitors with their reported half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, serving as a standard measure of potency.

CompoundIC50 (nM)Assay TypeReference
R-2687122.5Cell-free[2][3]
TP04277362.72Cell-free[2]
EW-71954.83Cell-free[3]
SB52533414.3Cell-free[2]
GW78838818Cell-free[2]
RepSox23Cell-free[2]
LY36494759Cell-free[2]
SB43154294Cell-free[2]

This table summarizes the potency of several known ALK5 inhibitors. A lower IC50 value indicates higher potency.

Experimental Protocol: In Vitro ALK5 Kinase Assay

To determine the potency of a novel compound such as this compound, a quantitative in vitro kinase assay is essential. The following protocol outlines a typical procedure for measuring the IC50 value.

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the ALK5 kinase domain. The level of phosphorylation can be quantified using various methods, such as radiolabeling with ³²P-ATP or through fluorescence-based detection systems (e.g., LanthaScreen™).

Materials:
  • Recombinant human ALK5 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • Test Compound: this compound, dissolved in DMSO

  • Known Inhibitor (e.g., SB431542) as a positive control

  • [γ-³²P]ATP (for radiometric assay) or appropriate fluorescent reagents

  • 96-well plates

  • Phosphocellulose paper and scintillation counter (for radiometric assay) or plate reader (for fluorescence assay)

Procedure:
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with subsequent 1:3 or 1:10 dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound dilutions (final DMSO concentration should be ≤1%)

    • ALK5 enzyme

    • Substrate (MBP or peptide)

  • Initiation of Reaction: Start the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for the radiometric method).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper using a scintillation counter.

    • Fluorescence Assay: Stop the reaction according to the manufacturer's protocol, typically by adding a solution containing EDTA. Add the detection reagents and incubate as required.

  • Data Acquisition: Measure the signal (counts per minute or fluorescence intensity) for each well.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration of known inhibitor" as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

experimental_workflow A 1. Compound Dilution (this compound) B 2. Reaction Setup in 96-well plate (Buffer, Compound, ALK5, Substrate) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubation (30°C for 30-60 min) C->D E 5. Terminate Reaction & Detect Signal (e.g., Radiometric or Fluorescence) D->E F 6. Data Analysis (Normalize data, plot dose-response curve) E->F G 7. Determine IC50 Value F->G

Interpreting the Results: Establishing Potency and Selectivity

The calculated IC50 value for this compound will provide a direct measure of its potency against ALK5. This value can be compared to those of the known inhibitors listed in the table above.

  • High Potency: An IC50 in the low nanomolar (nM) range (e.g., < 50 nM) would classify the compound as a potent ALK5 inhibitor, comparable to established molecules like RepSox or SB525334.[2]

  • Moderate Potency: An IC50 in the high nanomolar to low micromolar (µM) range may still be of interest, especially if the compound exhibits other favorable properties like high selectivity or novel mechanism of action.

  • Low Potency: An IC50 greater than 10 µM would generally be considered weak for a lead compound in a drug discovery program.

Causality and Experimental Choices: The choice of a cell-free (biochemical) assay is critical for the initial potency determination as it directly measures the interaction between the inhibitor and the isolated kinase domain, eliminating confounding factors present in a cellular environment. A radiometric assay using [γ-³²P]ATP is a classic, robust method, while fluorescence-based assays offer higher throughput and avoid the use of radioactive materials. The inclusion of a known inhibitor as a positive control is essential to validate the assay's performance.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the inhibitory potency of this compound against the therapeutically relevant target, ALK5. By following the detailed experimental protocol, researchers can generate a quantitative IC50 value, allowing for a direct comparison with established inhibitors.

A promising IC50 value would be the first step in a longer journey. Subsequent studies should focus on:

  • Selectivity Profiling: Assessing the compound's inhibitory activity against a panel of other kinases to determine its selectivity. A highly selective inhibitor is often preferred to minimize off-target effects.

  • Cell-Based Assays: Confirming the compound's activity in a cellular context by measuring the inhibition of Smad2/3 phosphorylation in cells treated with TGF-β.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how chemical modifications impact potency and selectivity.

By systematically applying these methodologies, the true therapeutic potential of novel imidazo[1,2-a]pyridine derivatives can be thoroughly evaluated.

References

In Vivo Efficacy of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide, therefore, aims to provide a comprehensive overview of the known in vivo efficacy of structurally related imidazo[1,2-a]pyridine derivatives to offer valuable context and potential directions for future research on the target compounds. We will explore the established therapeutic potential of the core scaffold, delve into the in vivo performance of analogous compounds, and present a representative experimental protocol for assessing in vivo efficacy, which can be adapted for future studies on 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone derivatives.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Promise

The imidazo[1,2-a]pyridine core is a recurring motif in numerous biologically active compounds, signifying its importance as a versatile pharmacophore. Its derivatives have been investigated for a multitude of therapeutic applications, with several studies highlighting their potential in oncology and inflammatory diseases. The strategic placement of various substituents on this bicyclic system allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents.

Comparative In Vivo Efficacy of Imidazo[1,2-a]pyridine Analogs

While specific in vivo data for this compound derivatives is lacking, studies on other substituted imidazo[1,2-a]pyridines provide valuable insights into the potential of this class of compounds. The following table summarizes key in vivo findings for derivatives with anti-inflammatory and anticancer activities.

Derivative ClassTherapeutic AreaAnimal ModelKey In Vivo Efficacy FindingsReference
COX-2 Inhibitors Anti-inflammatory, AnalgesiaRodent models of pain and inflammationA notable derivative, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j), demonstrated significant analgesic activity with an ED50 value of 12.38 mg/kg.[1][2][1][2]
ALK2 Inhibitors Fibrodysplasia Ossificans Progressiva (FOP), Diffuse Intrinsic Pontine Glioma (DIPG)Not specified in abstractA series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines were identified as potent ALK2 inhibitors with good in vivo pharmacokinetic properties, suggesting their suitability for future animal efficacy studies.[3][3]
c-Met Inhibitors CancerEBC-1 xenograft modelCompound 22e, an imidazo[1,2-a]pyridine derivative, showed significant antitumor activity in a c-Met-driven xenograft model.[4][4]
General Anti-inflammatory Inflammation, FibrosisMurine modelsA patent describes imidazo[1,2-a]pyridine derivatives with potent in vitro and in vivo anti-inflammatory and anti-fibrotic properties.[5][5]

It is crucial to note that these findings are for imidazo[1,2-a]pyridine derivatives with different substitution patterns than the this compound series. However, the demonstrated in vivo activity of these analogs underscores the potential of the core scaffold and suggests that 7-ethanone derivatives may also possess valuable pharmacological properties.

Mechanistic Insights: Targeting Key Signaling Pathways

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate critical signaling pathways implicated in disease pathogenesis.

Anti-inflammatory Mechanisms

Several studies point towards the inhibition of the STAT3/NF-κB signaling pathway as a key mechanism for the anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives.[6][7][8] This pathway plays a central role in the inflammatory response, and its inhibition can lead to a reduction in pro-inflammatory cytokines and mediators. Another well-established mechanism is the inhibition of cyclooxygenase-2 (COX-2) , an enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[1][2]

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway Activates STAT3 Pathway STAT3 Pathway Inflammatory Stimuli->STAT3 Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Induces STAT3 Pathway->Pro-inflammatory Cytokines Induces COX-2 Pathway COX-2 Pathway Pain Pain COX-2 Pathway->Pain Mediates Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Imidazo[1,2-a]pyridine\nDerivatives Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridine\nDerivatives->NF-kB Pathway Inhibits Imidazo[1,2-a]pyridine\nDerivatives->STAT3 Pathway Inhibits Imidazo[1,2-a]pyridine\nDerivatives->COX-2 Pathway Inhibits

Caption: Putative anti-inflammatory mechanisms of imidazo[1,2-a]pyridine derivatives.

Anticancer Mechanisms

The anticancer activity of this class of compounds has been linked to the inhibition of various protein kinases that are crucial for tumor growth and survival. These include the PI3K/Akt/mTOR pathway , c-Met , and cyclin-dependent kinases (CDKs) .[9] By targeting these kinases, imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Representative In Vivo Efficacy Protocol: Carrageenan-Induced Paw Edema Model

To guide future research, we provide a detailed, step-by-step methodology for a commonly used in vivo model to assess anti-inflammatory activity. This protocol can be adapted to evaluate the efficacy of novel this compound derivatives.

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring the inhibition of carrageenan-induced paw edema in rodents.

Materials:

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., Indomethacin)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Pletysmometer

  • Animal weighing balance

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6-8 per group):

      • Group I: Vehicle control

      • Group II: Positive control (e.g., Indomethacin, 10 mg/kg)

      • Group III-V: Test compound at different dose levels (e.g., 10, 30, 100 mg/kg)

    • Administer the vehicle, positive control, or test compound orally (p.o.) one hour before the induction of inflammation.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the results.

G cluster_0 Pre-treatment Phase cluster_1 Experimental Phase cluster_2 Data Analysis Phase Animal Acclimatization Animal Acclimatization Grouping & Dosing Grouping & Dosing Animal Acclimatization->Grouping & Dosing Initial Paw Volume Measurement Initial Paw Volume Measurement Grouping & Dosing->Initial Paw Volume Measurement Carrageenan Injection Carrageenan Injection Initial Paw Volume Measurement->Carrageenan Injection Post-treatment Paw Volume Measurement Post-treatment Paw Volume Measurement Carrageenan Injection->Post-treatment Paw Volume Measurement Calculate % Edema Inhibition Calculate % Edema Inhibition Post-treatment Paw Volume Measurement->Calculate % Edema Inhibition Statistical Analysis Statistical Analysis Calculate % Edema Inhibition->Statistical Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Future Directions and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the current body of literature lacks specific in vivo efficacy data for this compound derivatives, the promising in vivo activities of other analogs in the realms of anti-inflammatory and anticancer research provide a strong rationale for the investigation of this particular subclass.

Researchers and drug development professionals are encouraged to undertake in vivo studies on these target compounds to elucidate their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide can serve as a valuable starting point for such investigations. The discovery of potent and safe this compound derivatives could lead to the development of novel therapies for a range of diseases.

References

A Comparative Guide to 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone and its Heterocyclic Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone, a representative of the medicinally significant imidazo[1,2-a]pyridine scaffold, with other key heterocyclic compounds. We will delve into the physicochemical properties, synthetic strategies, and biological performance of these scaffolds, supported by experimental frameworks and data. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.

Introduction: The Privileged Nature of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is widely recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in molecules that exhibit a wide spectrum of biological activities and its ability to interact with diverse biological targets. This versatile, fused bicyclic 5,6-heterocycle is the core of several commercial drugs, including the hypnotic agent Zolpidem and the anti-ulcer drug Zolimidine.[2] The scaffold's broad therapeutic potential is further highlighted by its extensive investigation for anticancer, antitubercular, anti-inflammatory, and antiviral applications.[3][4][5]

This compound serves as a valuable chemical probe and synthetic intermediate. The acetyl group at the 7-position provides a key handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Understanding its performance relative to other heterocyclic systems is crucial for leveraging its full potential in drug design.

The Principle of Bioisosteric Replacement: Selecting Comparators

In this guide, we compare the imidazo[1,2-a]pyridine scaffold against its bioisosteres. Bioisosterism is a cornerstone strategy in medicinal chemistry where an atom or a group of atoms is replaced by another with similar physical or chemical properties, aiming to enhance potency, selectivity, or metabolic stability while retaining the primary biological activity.[6][7]

Our chosen comparators are:

  • Imidazo[1,2-a]pyrimidine: A classical bioisostere where a CH group in the pyridine ring is replaced by a nitrogen atom. This substitution significantly alters the electronic properties and hydrogen bonding capacity of the ring system.[8][9]

  • Imidazo[1,2-a]pyrazine: Another closely related scaffold, also explored for therapeutic applications such as Aurora kinase inhibition, allowing for the study of nitrogen atom placement within the six-membered ring.[10]

  • Pyrido[2,3-d]pyrimidine: A different fused heterocyclic system that serves as a point of comparison for a distinct nitrogen arrangement, often explored for similar biological targets like kinases.[11]

cluster_0 Bioisosteric Scaffolds A Imidazo[1,2-a]pyridine (Core Scaffold) B Imidazo[1,2-a]pyrimidine A->B N for CH C Imidazo[1,2-a]pyrazine A->C N for CH D Pyrido[2,3-d]pyrimidine A->D Ring Isomer

Caption: Bioisosteric relationships between the core scaffold and its comparators.

Section 1: Comparative Physicochemical Properties

The physicochemical profile of a scaffold is a critical determinant of its drug-like properties, influencing solubility, permeability, and metabolic stability. The introduction of nitrogen atoms generally increases polarity and the potential for hydrogen bonding, as summarized below.

PropertyImidazo[1,2-a]pyridineImidazo[1,2-a]pyrimidine[8]Imidazo[1,2-a]pyrazinePyrido[2,3-d]pyrimidineRationale for Difference
Molecular Weight 118.14 g/mol 119.12 g/mol 119.12 g/mol 131.12 g/mol Addition of nitrogen atoms.
cLogP (Calculated) ~1.5~0.8~0.7~1.0Increased N content leads to lower lipophilicity.
H-Bond Acceptors 1223Each additional ring nitrogen acts as a potential H-bond acceptor.
Aromaticity Electron-richElectron-deficientElectron-deficientElectron-deficientPyrimidine and pyrazine rings are more electron-deficient than pyridine.

Note: cLogP values are estimates and can vary with the prediction algorithm.

This comparison highlights a fundamental trade-off in drug design. While the parent imidazo[1,2-a]pyridine scaffold offers moderate lipophilicity, its bioisosteres provide avenues to increase polarity, which can improve aqueous solubility and reduce off-target effects related to high lipophilicity. The 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a physicochemical mimic of imidazo[1,2-a]pyrimidine, demonstrating the fine-tuning possible with such strategies.[8][9]

Section 2: Synthesis Methodologies: A Comparative Overview

The synthetic accessibility of a scaffold is paramount for its exploration in a drug discovery program. The imidazo[1,2-a]pyridine core is readily synthesized through several robust methods.

Key Synthetic Protocol: Groebke–Blackburn–Bienaymé (GBB) Reaction

One of the most efficient methods for producing 3-aminoimidazo[1,2-a]pyridine derivatives is the one-pot Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[12][13] This approach offers high atom economy and allows for the rapid generation of a library of diverse compounds.

GBB_Workflow start Reactants: - 2-Aminopyridine - Aldehyde - Isocyanide reaction One-Pot Reaction (Room Temp to Reflux) start->reaction catalyst Catalyst (e.g., Sc(OTf)3 or acid) catalyst->reaction solvent Solvent (e.g., Methanol) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification product 3-Aminoimidazo[1,2-a]pyridine Derivative purification->product

Caption: Workflow for the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the 2-aminopyridine (1.0 eq.) in a suitable solvent such as methanol, add the aldehyde (1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate, 10 mol%). Causality: The catalyst activates the aldehyde, facilitating the formation of an iminium intermediate.

  • Isocyanide Addition: Add the isocyanide component (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Causality: The isocyanide undergoes a nucleophilic attack on the iminium species, followed by an intramolecular cyclization to form the fused heterocyclic product.

  • Workup and Purification: Upon completion, concentrate the reaction mixture, perform an aqueous workup, extract with an organic solvent, and purify the crude product via column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine.

Other common synthetic routes for imidazo[1,2-a]pyridines include the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[14][15] The synthesis of the comparator scaffolds often involves similar principles, starting with the corresponding amino-heterocycle (e.g., 2-aminopyrimidine or 2-aminopyrazine).

Section 3: Biological Activity & Performance in Oncology

The imidazo[1,2-a]pyridine scaffold has shown significant promise as an anticancer agent, with derivatives reported to inhibit various survival kinases and signaling pathways.[4][16][17] For instance, novel derivatives have been developed as potent inhibitors of the AKT/mTOR pathway, Nek2, and c-Met kinase, inducing apoptosis and cell cycle arrest in cancer cells.[4][9][16]

cluster_pathway Simplified AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->AKT Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a self-validating system to quantify the inhibitory potential of a compound against a target kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer solution (e.g., HEPES, MgCl₂, EGTA) to maintain optimal pH and ionic strength for kinase activity.

    • Kinase Solution: Dilute the target kinase (e.g., AKT1) to the desired concentration (e.g., 2X final concentration) in the kinase buffer.

    • Compound Dilution: Perform a serial dilution of the test compounds (e.g., this compound derivatives and bioisosteres) to create a dose-response curve. Causality: Serial dilution is critical for accurately determining the IC50 value.

    • Tracer and Antibody: Prepare solutions of the Eu-anti-tag antibody and the Alexa Fluor™ 647-labeled kinase tracer (ligand).

  • Assay Procedure:

    • Plate Setup: Add 5 µL of the serially diluted compounds to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to all wells.

    • Tracer Addition: Add 5 µL of the tracer solution to all wells.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. Causality: This allows the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Measure emission at both 665 nm (tracer) and 615 nm (europium).

    • Calculation: Calculate the emission ratio (665/615).

    • IC50 Determination: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Hypothetical)

The table below presents hypothetical IC50 data for derivatives of the compared scaffolds against a representative target, "Kinase X," illustrating potential SAR trends.

Compound IDScaffoldR1-substituentIC50 (nM) vs. Kinase X
REF-01 Imidazo[1,2-a]pyridine-H150
CPD-02 Imidazo[1,2-a]pyridine7-acetyl95
CPD-03 Imidazo[1,2-a]pyrimidine7-acetyl80
CPD-04 Imidazo[1,2-a]pyrazine7-acetyl110
CPD-05 Pyrido[2,3-d]pyrimidine7-acetyl250

Analysis of Results:

  • The addition of the acetyl group at the 7-position (CPD-02 ) modestly improves potency over the unsubstituted parent (REF-01 ), suggesting a favorable interaction in the binding pocket.

  • The imidazo[1,2-a]pyrimidine bioisostere (CPD-03 ) shows a further slight increase in potency. This could be attributed to the additional nitrogen atom forming a key hydrogen bond with a residue in the kinase active site.

  • The positional isomer, imidazo[1,2-a]pyrazine (CPD-04 ), shows slightly reduced activity compared to the pyrimidine, indicating that the precise placement of the nitrogen atoms is critical for optimal binding.

  • The pyrido[2,3-d]pyrimidine scaffold (CPD-05 ) is significantly less active, suggesting that its overall shape and electronic distribution are less compatible with the target's active site. This highlights the importance of the core scaffold geometry.

These hypothetical results underscore the value of bioisosteric replacement. A subtle change, like replacing a single CH with an N, can fine-tune binding affinity, solubility, and other critical drug properties without a complete scaffold redesign.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold, represented here by this compound, is a validated and highly versatile core for the development of novel therapeutics. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for drug discovery campaigns.

This guide demonstrates that while imidazo[1,2-a]pyridine is a potent "privileged structure," rational modification through bioisosteric replacement offers a powerful strategy for lead optimization. The comparison with imidazo[1,2-a]pyrimidine and other nitrogen-containing heterocycles reveals that subtle electronic and steric changes can have a profound impact on biological activity. The choice of scaffold should be guided by a deep understanding of the target biology, coupled with empirical testing of carefully designed analogs. Future research should continue to explore novel derivatizations and bioisosteric replacements of this scaffold to unlock its full therapeutic potential across a range of diseases.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a key building block in medicinal chemistry, forming the structural core of numerous compounds with therapeutic potential.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure found in various pharmaceuticals, highlighting the importance of this chemical entity in drug discovery and development.[3][4] Given its role as a critical starting material, ensuring the purity of this compound is paramount to the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[5][6] This guide provides a comprehensive comparison of analytical methods for the robust purity determination of this compound, offering insights into the rationale behind method selection and providing detailed experimental protocols for researchers, scientists, and drug development professionals.

The purity of pharmaceutical starting materials and intermediates is a critical quality attribute that can significantly impact the efficacy and safety of the final drug product.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure the reliability of purity assessments.[7][8][9] This guide will explore a multi-tiered approach to purity confirmation, leveraging the strengths of various analytical techniques to provide a holistic and trustworthy assessment of this compound.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A single analytical method is often insufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple techniques that rely on different separation and detection principles, provides a more complete and reliable purity profile. This guide will focus on the synergistic use of chromatographic and spectroscopic methods.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For a polar, heterocyclic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This setup is ideal for retaining and separating moderately polar organic molecules like the target compound based on their hydrophobicity.

  • UV Detection: The imidazo[1,2-a]pyridine core contains a chromophore that absorbs ultraviolet (UV) light, making UV detection a simple and effective method for quantification. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity.

  • Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to ensure the elution of all potential impurities with varying polarities within a reasonable timeframe and with good peak shape.

Experimental Protocol: RP-HPLC for Purity Determination

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by λmax of this compound (typically scanned from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

System Suitability: Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per USP <621> to ensure its performance.[10][11][12] This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

HPLC_Workflow Sample Weigh & Dissolve Sample Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases A & B Separate Chromatographic Separation MobilePhase->Separate Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Data Presentation
ParameterAcceptance Criteria (as per ICH Q2(R1))[7][13]
Specificity The peak for the main component should be free from interference from impurities and degradation products.
Linearity R² ≥ 0.999 over a specified concentration range.
Accuracy % Recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.

II. Spectroscopic Techniques: Unveiling Structural Integrity

While HPLC provides quantitative data on purity, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the structural identity of the main component and characterizing any detected impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[14][15] For this compound, ¹H and ¹³C NMR are essential for confirming the correct arrangement of atoms and identifying any structural isomers or impurities.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals is directly proportional to the number of protons, which can be used for a semi-quantitative purity assessment against a certified internal standard.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. This is particularly useful for identifying impurities that may have a similar proton environment but a different carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are invaluable for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of the target compound and any major impurities.[16][17][18]

Objective: To confirm the chemical structure of this compound and to identify and quantify any observable impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and if necessary, 2D NMR spectra (COSY, HSQC, HMBC).

Data Analysis:

  • Compare the observed chemical shifts and coupling constants with theoretical values or reference spectra.

  • Integrate the signals in the ¹H NMR spectrum to confirm the expected proton ratios.

  • Use the integration of the analyte signal relative to the internal standard to calculate the purity.

NMR_Workflow Sample Dissolve Sample in Deuterated Solvent Acquire1D Acquire 1D Spectra (¹H, ¹³C) Sample->Acquire1D Standard Add Internal Standard (for qNMR) Standard->Acquire1D Acquire2D Acquire 2D Spectra (if needed) Acquire1D->Acquire2D Assign Assign Signals Acquire1D->Assign Acquire2D->Assign Confirm Confirm Structure & Identify Impurities Assign->Confirm Quantify Calculate Purity (qNMR) Assign->Quantify

B. Mass Spectrometry (MS): High-Sensitivity Impurity Profiling

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[19][20] It is particularly useful for detecting and identifying trace-level impurities.[5][19] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[6][20]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound, typically producing the protonated molecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and any fragment ions. This is invaluable for the tentative identification of unknown impurities.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion is selected and fragmented to produce a characteristic fragmentation pattern. This provides structural information that can be used to confirm the identity of the main compound and to elucidate the structures of impurities.[5]

Objective: To detect and identify potential impurities in this compound.

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • The same HPLC method as described above can be used.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural elucidation of detected impurities.

LCMS_Workflow Inject Inject Sample Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Analysis (HRMS) Ionize->Detect Fragment Tandem MS (MS/MS) Detect->Fragment Identify Identify Impurities by Mass Detect->Identify Elucidate Elucidate Impurity Structures Fragment->Elucidate

III. Thin-Layer Chromatography (TLC): A Rapid Qualitative Tool

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for qualitative purity assessment, reaction monitoring, and determining appropriate conditions for column chromatography.[21][22][23]

Causality Behind Experimental Choices
  • Normal Phase Chromatography: A polar stationary phase (silica gel) and a non-polar mobile phase are typically used. The separation is based on the polarity of the compounds; more polar compounds will have a stronger interaction with the stationary phase and will travel a shorter distance up the plate (lower Rf value).

  • Visualization: Since many organic compounds are colorless, visualization techniques are required. UV light is a non-destructive method suitable for compounds with a UV chromophore.[23] Staining with a chemical reagent (e.g., iodine or potassium permanganate) is a destructive method that can be used for compounds that are not UV-active.[24]

Experimental Protocol: TLC for Qualitative Purity Assessment

Objective: To quickly assess the purity of this compound and to identify the presence of any major impurities.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, the ratio of which should be optimized to achieve an Rf value of approximately 0.3-0.4 for the main spot)

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing it to saturate.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary spotter, apply a small spot of the sample solution to the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

Interpretation:

  • A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.

TLC_Workflow Spot Spot Sample on TLC Plate Develop Develop Plate Spot->Develop Chamber Prepare Developing Chamber Chamber->Develop Dry Dry Plate Develop->Dry Visualize Visualize under UV Light Dry->Visualize Calculate Calculate Rf Values Visualize->Calculate

Comparison of Analytical Methods

TechniquePrincipleStrengthsLimitationsPrimary Application
HPLC Differential partitioning between a stationary and mobile phaseHigh resolution, high sensitivity, quantitative, well-established for regulatory submissions[25][26]Higher cost, more complex instrumentationQuantitative purity determination and impurity profiling
NMR Nuclear spin transitions in a magnetic fieldDefinitive structural elucidation, quantitative (qNMR), non-destructive[16][17]Lower sensitivity than MS, can be complex to interpretStructural confirmation and identification of major impurities
MS Mass-to-charge ratio of ionsExtremely high sensitivity, provides molecular weight information, structural information via fragmentation (MS/MS)[19][20]Provides limited information on its own, best when coupled with a separation techniqueDetection and identification of trace-level impurities
TLC Adsorption chromatography on a planar surfaceRapid, simple, low cost, good for reaction monitoring[21][22][27]Qualitative or semi-quantitative at best, lower resolution than HPLCRapid qualitative purity assessment and method development

Conclusion

Confirming the purity of a critical pharmaceutical intermediate like this compound requires a multi-faceted analytical approach. While HPLC stands as the primary tool for quantitative purity assessment, its data should be corroborated by spectroscopic methods to ensure the structural integrity of the compound. NMR spectroscopy provides definitive structural confirmation, and mass spectrometry offers unparalleled sensitivity for the detection and identification of trace impurities. TLC serves as a valuable, rapid screening tool. By employing these orthogonal techniques in a coordinated manner, researchers and drug developers can establish a high degree of confidence in the purity of their material, ensuring the quality and consistency of their research and development efforts.

References

Comparative Analysis of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone: A Guide to IC50 Determination Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of the novel compound 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone. We will explore its cytotoxic potential across a panel of distinct human cancer cell lines and compare its efficacy against a standard-of-care chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that yields a wide spectrum of biological activities, including potent anticancer effects.[1][2] Derivatives of this heterocyclic system have been shown to inhibit critical cellular processes in cancer, such as proliferation, migration, and survival, by modulating key signaling pathways like PI3K/AKT/mTOR and Wnt/β-catenin, or by inducing programmed cell death (apoptosis).[3][4][5]

The IC50 value is a fundamental metric in pharmacology, quantifying the concentration of a substance required to inhibit a specific biological process by 50%.[6] In cancer research, it serves as a crucial indicator of a compound's potency, enabling a comparative assessment of its efficacy against different cancer types and established drugs.[6]

This guide will detail the experimental workflow for determining the IC50 of this compound, presenting hypothetical data in three distinct and commonly utilized cancer cell lines:

  • A549: A human lung adenocarcinoma cell line.[7][8]

  • MCF-7: A human breast adenocarcinoma cell line, notable for its expression of the estrogen receptor.[9][10]

  • HCT116: A human colorectal carcinoma cell line.[11][12][13]

The performance of our test compound will be benchmarked against Cisplatin , a widely used platinum-based chemotherapy drug, to provide a clear context for its potential therapeutic efficacy.

I. Experimental Design & Protocol for IC50 Determination via MTT Assay

The colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][14] The underlying principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[14] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of cytotoxicity.

Detailed Experimental Workflow

The following protocol outlines the complete process, from cell culture maintenance to final data analysis. The causality behind each step is explained to ensure experimental integrity and reproducibility.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis CULTURE 1. Cell Culture (A549, MCF-7, HCT116) Maintain optimal growth conditions. HARVEST 2. Cell Harvest & Counting Trypsinize, neutralize, and count cells for accurate seeding. CULTURE->HARVEST SEED 3. Cell Seeding Plate cells in 96-well plates at predetermined density. HARVEST->SEED DILUTE 4. Compound Dilution Prepare serial dilutions of test compound and Cisplatin. TREAT 5. Cell Treatment Add compound dilutions to wells. Incubate for 48-72 hours. DILUTE->TREAT MTT_ADD 6. MTT Addition Add MTT reagent to each well. Incubate for 4 hours. SOLUBILIZE 7. Solubilization Add DMSO to dissolve formazan crystals. MTT_ADD->SOLUBILIZE READ 8. Absorbance Reading Measure absorbance at 570 nm using a plate reader. SOLUBILIZE->READ ANALYZE 9. Data Analysis Calculate % viability and plot dose-response curve to find IC50. READ->ANALYZE

Caption: Workflow for IC50 Determination using the MTT Assay.

Step-by-Step Methodology

1. Cell Culture and Maintenance

  • Rationale: Consistent and healthy cell populations are critical for reliable and reproducible results. Each cell line has unique requirements for optimal growth. All procedures must be performed under sterile conditions in a laminar flow cabinet.[15]

  • A549 (Lung Carcinoma): Culture in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS).[7] These cells grow as an adherent monolayer.[15] Subculture every 3-4 days when they reach 70-90% confluency.[15]

  • MCF-7 (Breast Adenocarcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 0.01 mg/mL human insulin.[9][16] Renew medium 2-3 times per week.[16] Be aware that these cells can clump; gentle pipetting is necessary to achieve a single-cell suspension.[16][17]

  • HCT116 (Colorectal Carcinoma): Culture in McCoy's 5A Medium supplemented with 10% FBS.[11][18] These adherent, epithelial-like cells should be subcultured at a ratio of 1:2 to 1:4 when they reach 70-90% confluency.[11][12]

  • General Conditions: All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.[11][16][19]

2. Cell Seeding

  • Rationale: A uniform cell number across all wells is essential for minimizing variability. The optimal seeding density ensures cells are in the logarithmic growth phase during treatment.

  • Procedure:

    • Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).[18]

    • Add Trypsin-EDTA solution to detach the cells from the flask.[16][19][20]

    • Once detached, neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension (e.g., at 200 x g for 5 minutes) to pellet the cells.[15]

    • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells per 100 µL) and seed 100 µL into each well of a 96-well plate.[21]

    • Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

    • Incubate the plate overnight to allow for cell attachment.[21]

3. Compound Treatment

  • Rationale: A serial dilution series is necessary to generate a dose-response curve from which the IC50 can be calculated. A consistent, low concentration of the vehicle (e.g., DMSO) must be maintained across all wells to avoid solvent-induced toxicity.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound and Cisplatin in DMSO.

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations. A typical final DMSO concentration should be ≤ 0.5%.[21]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a predetermined period, typically 48 or 72 hours.

4. MTT Assay and Data Acquisition

  • Rationale: This phase measures the endpoint viability. Incubation with MTT allows viable cells to produce formazan, and the subsequent solubilization step is crucial for accurate spectrophotometric reading.

  • Procedure:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[21]

    • Incubate for 2-4 hours at 37°C.[21] During this time, purple formazan crystals will form in viable cells.

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[14][21]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21]

5. Data Analysis

  • Rationale: The raw absorbance values are converted into percentage viability, which is then plotted against the compound concentration to determine the IC50.

  • Calculation:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

II. Comparative Performance Analysis

The following table presents hypothetical IC50 values for this compound compared to Cisplatin. These values are derived from published data on similar imidazopyridine derivatives to provide a realistic performance context.[23][24][25]

CompoundCell LineIC50 (µM) after 48hTissue of Origin
This compound A54942.9Lung
MCF-724.4Breast
HCT11635.2Colorectal
Cisplatin (Reference) A54953.2Lung
MCF-728.5Breast
HCT11615.8Colorectal

Interpretation of Results: Based on this hypothetical data, this compound demonstrates potent cytotoxic activity across all three cell lines. Notably, it shows higher potency (lower IC50 value) than the standard drug Cisplatin in both A549 lung cancer and MCF-7 breast cancer cells. However, it appears less potent than Cisplatin in the HCT116 colorectal cancer cell line, suggesting a degree of cancer type-specific activity that warrants further investigation.

III. Mechanistic Insights: Potential Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to exert their anticancer effects by intervening in various critical signaling pathways that regulate cell survival and proliferation.[2][26] While the precise mechanism of this compound requires specific investigation, literature on related compounds suggests it may act through one or more of the following pathways:

  • Induction of Apoptosis via the Mitochondrial Pathway: Many imidazopyridine compounds trigger programmed cell death by disrupting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][27] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to cell death.[1]

  • Inhibition of PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers.[3] Some imidazopyridine analogues have been designed as potent inhibitors of PI3Kα, thereby blocking downstream signaling and suppressing tumor growth.[3]

  • Modulation of Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. Certain imidazopyridine derivatives have been shown to inhibit this pathway, preventing the nuclear translocation of β-catenin and downregulating the expression of its target genes, which are involved in cell proliferation and migration.[4]

Apoptosis_Pathway Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes MOMP Bcl2->Mito Inhibits MOMP CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by the compound.

IV. Conclusion

This guide provides a robust and scientifically grounded protocol for determining the IC50 of this compound. The comparative data framework and discussion of potential mechanisms of action offer a solid foundation for its preclinical evaluation. The observed differential cytotoxicity highlights the importance of screening novel therapeutic candidates across a diverse panel of cell lines to identify their optimal therapeutic niche. Further studies are warranted to elucidate the precise molecular targets and confirm the signaling pathways modulated by this promising compound.

References

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid bicyclic framework make it an attractive starting point for the design of novel therapeutics. The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of imidazo[1,2-a]pyridine isomers, drawing upon experimental data to elucidate key structure-activity relationships (SAR).

The Crucial Role of Isomerism in Biological Activity

The spatial arrangement of atoms within a molecule, or isomerism, can have a dramatic impact on its interaction with biological targets. For the imidazo[1,2-a]pyridine ring system, substitutions at the C2, C3, C5, C6, C7, and C8 positions can lead to isomers with vastly different pharmacological profiles. Understanding the influence of substituent placement is paramount for the rational design of potent and selective drug candidates.

Anticancer Activity: A Tale of Positional Importance

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2] The position of substituents on the imidazo[1,2-a]pyridine core plays a critical role in determining their potency and mechanism of action.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Isomers

The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine isomers against different cancer cell lines, highlighting the influence of substituent position.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
HB9 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivativeA549 (Lung)50.56[3][4][5]
HB10 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivativeHepG2 (Liver)51.52[3][4][5]
IP-5 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45[2]
IP-6 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)47.7[2]
IP-7 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)79.6[2]
Compound 16b 6-(pyridin-4-yl)-8-fluoro-imidazo[1,2-a]pyridine derivativeEBC-1 (Lung)0.1885[6]
Compound 16d 6-(4-cyanophenyl)-8-fluoro-imidazo[1,2-a]pyridine derivativeEBC-1 (Lung)0.1067[6]
Compound 3h 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativeHCT-15 (Colon)66.92[7]

Analysis of Structure-Activity Relationship (SAR):

  • Substitution at C2 and C3: Modifications at the C2 and C3 positions have been extensively explored. The introduction of aryl groups at these positions is a common strategy, and the nature of the substituents on these aryl rings significantly modulates activity. For instance, in a series of 2-aryl-3-arylamino-imidazo-pyridines, the presence of specific substituents on the aryl rings was found to be crucial for their antitubulin activity.[8]

  • Substitution at C6: A range of 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2.[9] This suggests that the C6 position is a key site for modification to achieve potent and selective anticancer agents.

  • Substitution at C8: The introduction of a fluorine atom at the C8 position of the imidazo[1,2-a]pyridine scaffold has been shown to be beneficial for c-Met inhibition.[6] This highlights the importance of considering electronic effects and the potential for hydrogen bonding interactions at this position.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of imidazo[1,2-a]pyridine isomers are often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis.

One of the key pathways implicated is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[10]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Isomer Imidazo[1,2-a]pyridine Isomer Imidazo[1,2-a]pyridine Isomer->AKT

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine isomers.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi. The position of substituents on the heterocyclic core is a key determinant of their antimicrobial potency and spectrum.

Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Isomers

The following table presents the antimicrobial activity of different imidazo[1,2-a]pyridine isomers, showcasing the impact of isomeric variations.

Compound ClassTarget OrganismActivityReference
Schiff's bases of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehydeVarious bacteria and fungiGood antimicrobial activity[11]
Chalcones of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehydeVarious bacteria and fungiGood antimicrobial activity[12]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivativesCandida albicansActive with MICs < 300 µmol/L[13]

Analysis of Structure-Activity Relationship (SAR):

  • Substitution at C2 and C3: The synthesis of Schiff's bases and chalcones derived from 3-carboxyaldehyde and 3-carbaldehyde at the C3 position of a 2-aryl-imidazo[1,2-a]pyridine scaffold has yielded compounds with promising antimicrobial activities.[11][12] This suggests that the C3 position is a valuable site for introducing functionalities that can interact with microbial targets.

  • Influence of Lipophilicity: The introduction of lipophilic groups can enhance the antimicrobial activity of imidazo[1,2-a]pyridines, likely by facilitating their passage through microbial cell membranes.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard and widely used technique for its determination.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.[14][15]

Comparative Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Isomers
Compound IDKey FindingReference
MIA Suppresses NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[16][17]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid Preferentially inhibited COX-2.[15]
2,3-substituted imidazo[1,2-a]pyridines Showed anti-inflammatory properties.[18]

Analysis of Structure-Activity Relationship (SAR):

  • Carboxylic Acid Derivatives: Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to be effective in reducing inflammation, with some compounds exhibiting preferential inhibition of COX-2.[15]

  • Modulation of NF-κB and STAT3 Pathways: A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways.[16][17]

Mechanism of Action: Targeting NF-κB and STAT3 Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) signaling pathways are central regulators of inflammation. Their dysregulation is implicated in a variety of inflammatory diseases and cancers.

NFkB_STAT3_Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes (e.g., COX-2, iNOS) Pro-inflammatory Genes (e.g., COX-2, iNOS) NF-κB->Pro-inflammatory Genes (e.g., COX-2, iNOS) activates transcription Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK JAK Cytokines (e.g., IL-6)->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Inflammatory Gene Expression Inflammatory Gene Expression STAT3 Dimer->Inflammatory Gene Expression activates transcription Imidazo[1,2-a]pyridine Isomer Imidazo[1,2-a]pyridine Isomer Imidazo[1,2-a]pyridine Isomer->NF-κB Imidazo[1,2-a]pyridine Isomer->STAT3

Caption: Inhibition of NF-κB and STAT3 signaling pathways by imidazo[1,2-a]pyridine isomers.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. This guide highlights the critical importance of isomerism in determining the pharmacological profile of these compounds. While significant progress has been made in understanding the structure-activity relationships for substitutions at various positions, a comprehensive and direct comparative study of a wide range of positional isomers with identical substituents is still lacking.

Future research should focus on the systematic synthesis and biological evaluation of a broad panel of imidazo[1,2-a]pyridine isomers to provide a more complete picture of the influence of substituent position on anticancer, antimicrobial, and anti-inflammatory activities. Such studies will be invaluable for the rational design of next-generation imidazo[1,2-a]pyridine-based drugs with enhanced potency, selectivity, and safety profiles.

References

Validating Target Engagement of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended intracellular target is a cornerstone of modern pharmacology. This guide provides an in-depth, objective comparison of leading methodologies to validate the cellular target engagement of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone, a compound representative of the promising imidazo[1,2-a]pyridine class of kinase inhibitors. Drawing from extensive literature, this class has shown significant activity against key signaling nodes, particularly the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3] This guide will therefore use Phosphoinositide 3-kinase alpha (PI3Kα) as the primary putative target for our compound of interest, to illustrate the application of these powerful techniques.

We will dissect and compare three orthogonal, industry-standard assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Chemoproteomic (Kinobead) Profiling. Each method offers unique advantages and insights, and their comparative evaluation will empower you to make informed decisions for your own research endeavors.

The Target: PI3Kα and the PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[2] PI3Kα, an isoform of phosphoinositide 3-kinase, is a lipid kinase that, upon activation by receptor tyrosine kinases (RTKs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR, leading to the regulation of cellular processes central to cancer progression. The frequent mutation and amplification of the PIK3CA gene (encoding the p110α catalytic subunit of PI3Kα) in human cancers underscore its importance as a therapeutic target.[1]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, illustrating the central role of PI3Kα.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP2 Phosphorylates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Compound This compound Compound->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on PI3Kα.

Comparison of Target Engagement Validation Methods

The choice of a target engagement assay is a critical decision in any drug discovery program, contingent on factors such as the nature of the target, availability of reagents, and desired throughput.[4][5] The following table provides a high-level comparison of the three methods detailed in this guide.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayChemoproteomic (Kinobead) Profiling
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[6][7]Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[1][8][9]Affinity capture of kinases on immobilized, broad-spectrum inhibitor beads, followed by quantitative mass spectrometry.[2][10][11]
Readout Quantification of soluble target protein after heat treatment (e.g., Western Blot, ELISA).Ratiometric measurement of light emission at two wavelengths.Mass spectrometry-based quantification of peptides from captured kinases.
Target Modification Not required (endogenous protein).Requires genetic modification (e.g., CRISPR/Cas9 or transient transfection) to express a NanoLuc®-fusion protein.Not required (endogenous proteins).
Reagent Requirement A specific antibody for the target protein.A specific, cell-permeable fluorescent tracer for the target.Broad-spectrum kinase inhibitor beads ("kinobeads").
Throughput Can be adapted for high-throughput screening (HT-CETSA).[5]High-throughput compatible.Lower throughput, more complex workflow.
Key Advantage Measures engagement with the endogenous, unmodified target in a physiological context.Real-time, live-cell measurement of compound binding and residence time.Provides a global view of kinase selectivity and off-target effects.[12][13]
Key Limitation Requires a target that exhibits a measurable thermal shift upon ligand binding.Requires genetic engineering of cell lines and development of a suitable tracer.Indirectly measures binding through competition; may not detect all kinase interactions.

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Causality Behind Experimental Choices: CETSA is founded on the principle that the binding of a small molecule to its target protein confers thermodynamic stability, increasing the protein's resistance to heat-induced unfolding and aggregation.[6][14] By heating intact cells treated with the compound of interest across a temperature gradient, we can determine the extent of target stabilization. This method is particularly powerful as it interrogates the native, unlabeled target protein in its natural cellular environment.[7] The choice of the final temperature for the isothermal dose-response is critical; it should be a temperature at which a significant portion of the unbound protein denatures, providing a suitable window to observe stabilization.

Experimental Workflow Diagram:

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., MCF-7 cells treated with This compound) B 2. Heating (Cells are heated at various temperatures) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation of Soluble Fraction (Centrifugation to pellet aggregates) C->D E 5. Protein Quantification & Analysis (e.g., Western Blot for PI3Kα) D->E F 6. Data Analysis (Generate melt curves and isothermal dose-response curves) E->F

Caption: A typical workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells (known to have high PI3Kα activity) in 10 cm dishes and grow to ~80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a PCR cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation and Analysis:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble protein fraction).

    • Quantify the amount of soluble PI3Kα in each sample by Western blotting using a specific anti-PI3Kα antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble PI3Kα relative to the unheated control against the temperature to generate a "melt curve."

    • To determine the intracellular EC50, perform an isothermal dose-response fingerprint (ITDRF) by treating cells with a range of compound concentrations and heating at a single, optimized temperature (e.g., 54°C).[7]

Hypothetical Data Summary:

CompoundTargetApparent Tm (°C) (Vehicle)Apparent Tm (°C) (10 µM Cmpd)Thermal Shift (ΔTm)Intracellular EC50 (µM)
This compoundPI3Kα50.256.8+6.6°C1.2
Negative Control (Inactive Analog)PI3Kα50.150.3+0.2°C>100
NanoBRET™ Target Engagement Assay

Causality Behind Experimental Choices: The NanoBRET™ assay provides a direct measure of compound binding in living cells.[9] It relies on the principle of bioluminescence resonance energy transfer (BRET), a proximity-dependent energy transfer between a NanoLuc® luciferase donor fused to the target protein and a fluorescently labeled tracer that binds to the target's active site.[1][8] When an unlabeled compound, such as this compound, is introduced, it competes with the tracer for binding to the target. This competition displaces the tracer, increasing the distance between the donor and acceptor and causing a decrease in the BRET signal. This allows for a quantitative, real-time assessment of target engagement. The use of an extracellular NanoLuc® inhibitor is crucial to quench any signal from lysed cells, ensuring the data reflects intracellular engagement.[9]

Experimental Workflow Diagram:

NanoBRET_Workflow A 1. Cell Transfection (Express PI3Kα-NanoLuc® fusion in HEK293 cells) B 2. Cell Plating & Compound Addition (Plate cells in 384-well plates, add serial dilutions of test compound) A->B C 3. Tracer Addition (Add a specific, fluorescently-labeled PI3Kα tracer) B->C D 4. Substrate Addition & Incubation (Add NanoBRET™ Nano-Glo® Substrate and extracellular inhibitor) C->D E 5. BRET Signal Measurement (Read donor [460 nm] and acceptor [618 nm] emissions) D->E F 6. Data Analysis (Calculate BRET ratio and determine IC50 values) E->F Kinobead_Workflow A 1. Cell Lysis (Prepare lysate from treated and untreated cells) B 2. Competitive Binding (Incubate lysate with test compound or vehicle) A->B C 3. Kinase Enrichment (Add kinobeads to capture unbound kinases) B->C D 4. On-Bead Digestion (Wash beads and digest captured proteins with trypsin) C->D E 5. LC-MS/MS Analysis (Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry) D->E F 6. Data Analysis (Quantify peptide abundance to determine compound-competed kinases) E->F

References

Safety Operating Guide

A Guide to the Proper Disposal of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is structured to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety and environmental stewardship.

Hazard Assessment and Rationale for Segregation

The foundational principle for disposing of this compound is to treat it as hazardous chemical waste . This directive is not based on a single, overt hazard but on a synthesis of data from its chemical class and regulatory best practices.

  • Pharmacological Activity: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules investigated as antitumor agents, kinase inhibitors, and other therapeutics.[1][2] This inherent bioactivity means the compound is designed to have a biological effect, and therefore, uncontrolled release or personnel exposure must be rigorously prevented.

  • Environmental Profile: Nitrogen-containing heterocyclic compounds, particularly those developed as pharmaceuticals, are a significant concern as emerging environmental contaminants.[8] They can exhibit high solubility and persistence, and their degradation pathways can sometimes yield byproducts with increased toxicity.[8] For this reason, disposal into the sanitary sewer system is strictly prohibited to prevent environmental discharge.[3][6]

Personal Protective Equipment (PPE) and Spill Management

Prior to handling the compound for any purpose, including disposal, the appropriate PPE must be worn. In the event of an accidental spill, a clear and immediate response is critical to mitigate exposure risks.

Required PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

  • Body Protection: A standard laboratory coat.

Spill Management Protocol:

  • Evacuate and Ventilate: Restrict access to the spill area and ensure the area is well-ventilated.[9]

  • Contain Spill: For a solid spill, avoid creating dust.[3][5] If necessary, gently dampen the material with an inert solvent like isopropanol before collection.

  • Collect Waste: Carefully sweep or wipe up the contained material using an inert absorbent material (e.g., vermiculite, sand).[9]

  • Package Waste: Place all contaminated materials, including used PPE, into a sealable, properly labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[9]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposition.

Step 3.1: Waste Characterization and Segregation All waste streams containing this compound must be classified as Hazardous Waste: Non-Halogenated Organic Solid . This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., weigh boats, pipette tips, vials).

  • Personal Protective Equipment (PPE) with known contamination.

  • Materials used for spill cleanup.

This waste must be segregated from all other waste streams, particularly liquid, halogenated, or reactive wastes, to prevent dangerous chemical reactions.[10]

Step 3.2: Containerization

  • Select a container that is compatible with the waste, typically a high-density polyethylene (HDPE) pail or drum with a secure, vapor-tight lid.

  • The container must be in good condition, free of leaks or cracks.

  • Ensure the container is designated solely for solid organic waste.

Step 3.3: Labeling The waste container must be labeled immediately upon the first addition of waste. The label must be fully completed and legible, including:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • An accurate list of all other components in the container.

  • The relevant hazard characteristics (e.g., "Toxic").

  • The accumulation start date (the date the first piece of waste is placed in the container).

  • The name and contact information of the principal investigator or laboratory manager.

Step 3.4: Management of "Empty" Containers The original reagent bottle is not considered "empty" by regulatory standards until it has been properly decontaminated.[10]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, methanol).

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected and disposed of as Hazardous Waste: Non-Halogenated Organic Liquid . Do not mix this liquid waste with the solid waste.

  • Deface Label: After triple-rinsing, deface or remove the original manufacturer's label to prevent confusion.

  • Final Disposal: The cleaned, defaced container can now typically be disposed of in normal laboratory glass or solid waste streams, pending institutional policy.[10]

Step 3.5: Storage and Final Disposal Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains and sources of ignition. Arrange for pickup through your institution's Environmental Health & Safety (EHS) department, which will coordinate with a licensed waste disposal company for final disposition, typically via high-temperature incineration.[9][11]

Disposal Workflow and Summary

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal A Waste Generated (Pure compound, contaminated labware) B Characterize & Segregate Waste (Hazardous Organic Solid) A->B Step 1 C Select Appropriate Container (Labeled, sealed, compatible material) B->C Step 2 D Accumulate Waste in Satellite Accumulation Area (SAA) C->D Step 3 E Request Pickup from EHS D->E Step 4 F Pickup by Licensed Waste Disposal Company E->F Step 5: Handover G Transport to Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposition (e.g., Incineration) G->H Spill Spill Occurs Spill_Cleanup Follow Spill Management Protocol Spill->Spill_Cleanup Spill_Waste Collect all cleanup materials as Hazardous Waste Spill_Cleanup->Spill_Waste Spill_Waste->C

Caption: Workflow for the safe disposal of this compound.

Disposal Summary Table

ParameterGuidelineRationale
Waste Category Hazardous: Non-Halogenated Organic SolidBioactive heterocyclic core, unknown full toxicity profile, and potential for environmental persistence.[1][8]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents skin and eye contact, consistent with SDS for related compounds.[6][7]
Primary Disposal Route Licensed Professional Waste VendorEnsures regulatory compliance and prevents environmental contamination.[9][11]
Sink/Sewer Disposal Strictly ProhibitedPotential for environmental persistence and aquatic toxicity of heterocyclic compounds.[8][12]
Empty Containers Triple-rinse, collect rinsate as liquid hazardous waste.Ensures removal of residual hazardous material before container disposal.[10]

Regulatory Context and Final Responsibility

This guide provides a framework based on established best practices. However, all laboratory personnel are required to comply with the specific regulations set forth by federal agencies like the Environmental Protection Agency (EPA), state environmental departments, and the policies of their host institution.[9][13] Always consult your organization's Chemical Hygiene Plan and EHS department for specific guidance. The ultimate responsibility for safe and compliant chemical waste disposal rests with the individual researcher generating the waste.

References

A Researcher's Guide to the Safe Handling of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone represents a key building block in contemporary drug discovery and development. The imidazopyridine scaffold is of significant interest due to its wide range of pharmacological activities.[1][2][3] While its potential is vast, the toxicological properties of many of its derivatives, including this compound, have not been fully investigated.[4] This guide provides a detailed protocol for its safe handling, storage, and disposal, grounded in the precautionary principle that all chemicals with unknown hazards should be treated with the utmost care.[5]

Hazard Assessment and Risk Mitigation

Given the limited specific toxicity data for this compound, a cautious approach is mandatory. The primary risks are associated with exposure through inhalation, skin contact, eye contact, and ingestion.[6] Therefore, all handling procedures must be designed to minimize these routes of exposure.

Key Physical and Chemical Information:

PropertyValueSource
CAS Number 1036991-50-0[6]
Molecular Formula C9H8N2O[6][7]
Molecular Weight 160.17 g/mol [6]
Appearance Solid (presumed, based on handling advice)[6]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The causality is clear: to prevent chemical contact with the body, barrier protection is essential. Given the unknown long-term effects, erring on the side of caution is the only responsible course of action.

  • Hand Protection : Wear chemical-impermeable gloves, such as nitrile or neoprene.[6] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

  • Eye and Face Protection : Use tight-sealing safety goggles.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[4] All respiratory protection should be used in the context of a comprehensive respiratory protection program.

  • Body Protection : A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[4]

Laboratory Handling and Storage Protocols

Engineering controls are the most effective way to minimize exposure. Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[4][6]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Clear the work area of any unnecessary items.

  • Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of dust.[6]

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[4] Decontaminate the work surface.

Storage Requirements:

  • Store in a tightly closed, properly labeled container.[4]

  • Keep in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4]

Emergency Procedures: Spills and Exposures

Accidents can happen, and a clear, rehearsed plan is essential for mitigating their consequences.

Exposure Response:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Seek immediate medical attention.

  • Skin Contact : Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[4][6] If skin irritation occurs, get medical advice.[4]

  • Inhalation : Move the victim to fresh air.[4][6] If breathing is difficult, give oxygen.[6] Seek medical attention if you feel unwell.[4]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[6]

Chemical Spill Workflow:

In the event of a spill, follow a structured response to ensure safety and effective cleanup.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill? assess->small_spill ppe_check Don Appropriate PPE small_spill->ppe_check Yes large_spill_action Activate Emergency Alarm Contact EHS small_spill->large_spill_action No cleanup Contain & Clean Up Spill (Use appropriate absorbent) dispose Collect Waste in a Sealed, Labeled Container cleanup->dispose ppe_check->cleanup decontaminate Decontaminate Area & Equipment dispose->decontaminate end Procedure Complete decontaminate->end

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Procedure:

  • Avoid dust formation.[6]

  • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[4][8]

  • Do not let the chemical enter drains.[6]

  • After cleanup, thoroughly ventilate the area and wash the spill site.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[4]

  • Do not dispose of it down the drain.[6]

  • Waste should be collected in clearly labeled, sealed containers for disposal by an approved waste disposal plant.[4]

By adhering to these stringent safety protocols, researchers can confidently work with this compound, advancing scientific discovery while ensuring personal and environmental safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.